JMJD7-IN-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(5-nitroquinolin-8-yl) 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O4/c17-9-3-4-10(12(18)8-9)16(21)24-14-6-5-13(20(22)23)11-2-1-7-19-15(11)14/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPUGYXWOBGQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Core Mechanism of JMJD7-IN-1: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism of action of JMJD7-IN-1, a potent inhibitor of the bifunctional enzyme Jumonji Domain-Containing Protein 7 (JMJD7). Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of JMJD7's dual enzymatic activities and the inhibitory effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Introduction to JMJD7: A Bifunctional Enzyme
JMJD7 is a member of the Jumonji C (JmjC) domain-containing family of enzymes, which are typically Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenases. Uniquely, JMJD7 exhibits two distinct catalytic functions:
-
(3S)-Lysyl Hydroxylase Activity: JMJD7 catalyzes the stereospecific hydroxylation of a conserved lysine residue on the Developmentally Regulated GTP-binding proteins 1 and 2 (DRG1 and DRG2)[1][2]. This post-translational modification is implicated in regulating protein synthesis[2].
-
Endopeptidase Activity: JMJD7 also functions as a protease, specifically cleaving the N-terminal tails of histones H2, H3, and H4 that contain methylated arginine residues[1]. This "histone clipping" activity is thought to play a role in transcriptional regulation by generating "tailless nucleosomes"[1].
Given its roles in fundamental cellular processes, JMJD7 has emerged as a potential therapeutic target in oncology.
This compound: A Potent Inhibitor of JMJD7
This compound has been identified as a potent inhibitor of JMJD7. While the precise binding mode of this compound to the active site of JMJD7 has not been fully elucidated in publicly available literature, it is understood to competitively inhibit the enzyme's catalytic activity.
Quantitative Inhibition Data
The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available.
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| This compound | Biochemical Assay | JMJD7 | 6.62 | [3] |
| This compound | Biophysical Assay | JMJD7 | 3.80 |
| Cell Line | Assay Type | Treatment Duration | IC50 (µM) | Reference |
| T-47D (Breast Cancer) | MTT Assay | 72 hours | 9.40 | |
| SK-BR-3 (Breast Cancer) | MTT Assay | 72 hours | 13.26 | |
| Jurkat (T-cell Leukemia) | MTT Assay | 72 hours | 15.03 | |
| HeLa (Cervical Cancer) | MTT Assay | 72 hours | 16.14 |
Signaling Pathways and Mechanism of Action
JMJD7's enzymatic activities place it at the crossroads of several critical cellular signaling pathways. Its inhibition by this compound is expected to modulate these pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Biochemical Assay: JMJD7 Lysyl Hydroxylase Inhibition Assay (MALDI-MS based)
This protocol is adapted from established methods for measuring JMJD7 hydroxylase activity and can be used to determine the IC50 of inhibitors like this compound.
Objective: To quantify the inhibitory effect of this compound on the hydroxylation of a DRG1 peptide substrate by JMJD7.
Materials:
-
Recombinant human His6-JMJD7
-
DRG1 peptide substrate (e.g., DRG121-40: NKATAHHLGLLKARLAKLRR-NH2)
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Ferrous Ammonium Sulfate (FAS)
-
2-Oxoglutarate (2OG)
-
L-Ascorbic Acid (LAA)
-
α-cyano-4-hydroxycinnamic acid (CHCA) matrix solution
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Prepare a reaction mixture in the assay buffer containing the DRG1 peptide substrate (50 µM), Fe(II) (100 µM), 2OG (200 µM), and ascorbate (500 µM).
-
Prepare serial dilutions of this compound in DMSO. Add a fixed volume of each dilution to the reaction mixture. Include a DMSO-only control.
-
Initiate the reaction by adding His6-JMJD7 to a final concentration of 10 µM. The final reaction volume is 20 µL.
-
Incubate the reaction at 37°C for 60 minutes.
-
Quench the reaction by spotting 1 µL of the assay sample and 1 µL of CHCA matrix solution onto a MALDI plate.
-
Allow the spots to air dry.
-
Analyze the samples using a MALDI-TOF mass spectrometer in the positive ion reflectron mode.
-
Determine the ratio of the hydroxylated (+16 Da) to the non-hydroxylated peptide product.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Biochemical Assay: JMJD7 Endopeptidase Inhibition Assay (MALDI-MS based)
This protocol is based on the methods used to characterize the histone cleavage activity of JMJD7.
Objective: To assess the inhibitory effect of this compound on the endopeptidase activity of JMJD7 against a methylated histone peptide.
Materials:
-
Recombinant human His6-JMJD7
-
Synthetic methylated histone peptide (e.g., H3R2me2s)
-
This compound
-
Assay Buffer: 150 mM NaCl, 20 mM Tris-HCl pH 8.0, 2 mM ascorbic acid, 50 µM (NH4)2Fe(SO4)2
-
α-cyano-4-hydroxycinnamic acid (CHCA) matrix solution
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Prepare a reaction mixture in the assay buffer containing the methylated histone peptide.
-
Prepare serial dilutions of this compound in DMSO and add to the reaction mixture. Include a DMSO-only control.
-
Initiate the reaction by adding purified His-tagged JMJD7.
-
Incubate the reaction at 37°C for 2-3 hours.
-
Stop the reaction and prepare the sample for mass spectrometry.
-
Analyze the reaction mixture by MALDI-TOF mass spectrometry to detect the cleavage products.
-
Quantify the amount of cleaved versus uncleaved peptide to determine the percentage of inhibition at different inhibitor concentrations.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assay: Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., T-47D, SK-BR-3, Jurkat, HeLa)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
This compound is a valuable tool for probing the biological functions of JMJD7 and represents a promising starting point for the development of novel therapeutics. Its ability to inhibit both the lysyl hydroxylase and endopeptidase activities of JMJD7 underscores its potential to modulate key cellular processes involved in cancer progression. Further research is warranted to fully elucidate the molecular interactions between this compound and the JMJD7 active site, which will aid in the design of more potent and selective next-generation inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of JMJD7-IN-1: A Technical Guide for Drug Development Professionals
An In-depth Overview of the First-in-Class Inhibitor of the Epigenetic Regulator JMJD7
Abstract
Jumonji domain-containing 7 (JMJD7) is a bifunctional enzyme with both (3S)-lysyl hydroxylase and histone protease activities, implicated in cancer cell proliferation and survival. Its emergence as a potential therapeutic target has driven the search for potent and selective inhibitors. This technical guide details the discovery and synthesis of the first reported JMJD7 inhibitor, a compound identified through virtual screening and designated herein as JMJD7-IN-1 (referred to in the literature as Cpd-3). We provide a comprehensive overview of its discovery, a detailed synthesis protocol, and the experimental methodologies used for its characterization. This document is intended to serve as a resource for researchers and professionals in drug discovery and development.
Introduction to JMJD7: A Dual-Function Epigenetic Modifier
JMJD7 is a member of the Jumonji-C (JmjC) domain-containing family of 2-oxoglutarate (2OG)-dependent oxygenases. It exhibits two distinct enzymatic functions:
-
(3S)-Lysyl Hydroxylase Activity: JMJD7 catalyzes the hydroxylation of a conserved lysine residue on developmentally regulated GTP-binding proteins 1 and 2 (DRG1 and DRG2), which are involved in translation.[1][2]
-
Histone Protease Activity: JMJD7 can act as a protease, cleaving the N-terminal tails of histones, particularly at methylated arginine residues. This activity may play a role in transcriptional regulation.[3]
Given its role in cell proliferation, JMJD7 has garnered significant interest as a potential target for anti-cancer therapies.[3]
Discovery of this compound: A Virtual Screening Approach
The initial discovery of a JMJD7 inhibitor was achieved through a consensus docking and scoring strategy. A virtual library of compounds was screened against a homology model of the JMJD7 catalytic domain. This computational approach identified a series of compounds with the potential to bind to the active site. Subsequent in vitro testing of these hits led to the identification of the most potent compound, referred to as Cpd-3 in the primary literature and designated as this compound in this guide.
The discovery workflow is outlined below:
Synthesis of this compound
This compound, identified as N-(3-chloro-4-fluorophenyl)-2,4-dichloro-5-sulfamoylbenzamide, is synthesized from commercially available starting materials. The synthesis involves the formation of a sulfamoylbenzoic acid intermediate followed by an amide coupling reaction.
Detailed Synthesis Protocol:
Step 1: Synthesis of 2,4-dichloro-5-(chlorosulfonyl)benzoic acid
2,4-Dichlorobenzoic acid is reacted with an excess of chlorosulfonic acid. The reaction mixture is heated to facilitate the sulfonyl chloride formation. Upon completion, the reaction is quenched by carefully adding the mixture to ice water, leading to the precipitation of the product.
Step 2: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid
The sulfonyl chloride from Step 1 is then reacted with aqueous ammonia. The nucleophilic attack of ammonia on the sulfonyl chloride, followed by acidification, yields the corresponding sulfonamide.
Step 3: Synthesis of N-(3-chloro-4-fluorophenyl)-2,4-dichloro-5-sulfamoylbenzamide (this compound)
The final step involves the coupling of 2,4-dichloro-5-sulfamoylbenzoic acid with 3-chloro-4-fluoroaniline. The carboxylic acid is activated, often by conversion to an acyl chloride or by using a coupling agent, to facilitate the amide bond formation.
A generalized reaction scheme is presented below:
Quantitative Data Summary
The inhibitory activity of this compound and other identified compounds from the initial study are summarized below.
| Compound | IC50 (µM) against JMJD7 |
| This compound (Cpd-3) | 6.62 |
| Compound 1 | > 50 |
| Compound 2 | 15.8 |
| Compound 4 | 22.4 |
| Compound 5 | 31.6 |
| Compound 6 | 45.7 |
| Compound 7 | > 50 |
Table 1: In vitro inhibitory activity of compounds against JMJD7.
Experimental Protocols
JMJD7 Enzymatic Inhibition Assay (AlphaScreen-Based)
A common method for assessing JMJD7 inhibition is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. This assay measures the enzymatic activity of JMJD7 by detecting a specific post-translational modification on its substrate.
Principle: The assay is based on the competition between a biotinylated substrate peptide and the product of the enzymatic reaction for binding to acceptor beads.
Protocol Outline:
-
Recombinant JMJD7 Expression and Purification: The catalytic domain of human JMJD7 is cloned into an expression vector (e.g., pGEX or pET series) and expressed in E. coli. The protein is then purified using affinity chromatography (e.g., GST- or His-tag based).
-
Assay Components:
-
Recombinant JMJD7 enzyme
-
Biotinylated substrate peptide (e.g., a fragment of DRG1)
-
2-oxoglutarate (co-substrate)
-
Fe(II) (co-factor)
-
Ascorbate (reducing agent)
-
Assay buffer (e.g., HEPES or Tris-based)
-
Streptavidin-coated Donor beads
-
Antibody-coated Acceptor beads specific for the hydroxylated product
-
Test compounds (e.g., this compound)
-
-
Assay Procedure: a. JMJD7 enzyme, substrate, co-factors, and varying concentrations of the test inhibitor are incubated in a microplate. b. The enzymatic reaction is initiated by the addition of 2-oxoglutarate. c. After a defined incubation period, the reaction is stopped. d. A mixture of Donor and Acceptor beads is added. e. After another incubation period to allow for bead binding, the plate is read on an AlphaScreen-capable plate reader.
-
Data Analysis: The decrease in the AlphaScreen signal is proportional to the inhibition of JMJD7 activity. IC50 values are calculated from the dose-response curves.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of an inhibitor to its target protein in a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the thermal stability of the protein.
Protocol Outline:
-
Cell Culture and Treatment: a. Culture cells that endogenously express JMJD7 to an appropriate confluency. b. Treat the cells with the test compound (this compound) or vehicle control for a specific duration.
-
Heat Shock: a. Aliquot the cell suspensions into PCR tubes. b. Heat the samples to a range of temperatures for a fixed time using a thermal cycler.
-
Cell Lysis and Protein Extraction: a. Lyse the cells to release the proteins. b. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: a. Quantify the amount of soluble JMJD7 in the supernatant at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Conclusion and Future Directions
The discovery of this compound represents a significant step forward in the development of chemical probes to study the biology of JMJD7 and as a starting point for the development of novel therapeutics. The virtual screening approach proved to be an effective strategy for identifying this first-in-class inhibitor. The provided synthesis and experimental protocols offer a foundation for further research in this area. Future efforts will likely focus on optimizing the potency and selectivity of JMJD7 inhibitors, as well as elucidating their precise mechanism of action in a cellular context.
References
- 1. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Targets of JMJD7: A Technical Guide for Researchers
An In-depth Examination of the Dual-Functionality of a Promising Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific inhibitor designated "JMJD7-IN-1" is not available in the current body of public scientific literature. This guide, therefore, focuses on the established and proposed cellular targets of the enzyme Jumonji Domain-Containing Protein 7 (JMJD7) itself. Understanding these targets is a critical prerequisite for the development and evaluation of any JMJD7 inhibitor.
Executive Summary
Jumonji Domain-Containing Protein 7 (JMJD7) is a member of the JmjC domain-containing family of enzymes, which are typically characterized as 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenases. Emerging research has revealed a fascinating and complex biology for JMJD7, pointing to a dual functionality that positions it as a critical regulator in distinct cellular processes. One line of evidence establishes JMJD7 as a (3S)-lysyl hydroxylase that modifies key components of the translation machinery.[1][2] Concurrently, another body of research proposes a novel role for JMJD7 as an endopeptidase involved in chromatin dynamics through the cleavage of histone tails.[3][4] This guide provides a comprehensive technical overview of the identified cellular targets of JMJD7, detailing the experimental methodologies used for their discovery and characterization, and presenting the available quantitative data to facilitate further research and drug development efforts.
Hydroxylase Activity: Targeting the Translation Machinery
A significant body of evidence supports the role of JMJD7 as a hydroxylase. Through a proteomic approach, two primary cellular targets of this enzymatic activity have been identified: Developmentally Regulated GTP Binding Protein 1 (DRG1) and Developmentally Regulated GTP Binding Protein 2 (DRG2).[1][5] These proteins are members of the TRAFAC (Translation Factor) family of GTPases, implicating JMJD7 in the regulation of protein synthesis.[1][2]
Identification and Validation of DRG1 and DRG2 as Cellular Targets
The identification of DRG1 and DRG2 as JMJD7 interactors was achieved through a multi-faceted approach combining proteomics, co-immunoprecipitation, and mass spectrometry.[1]
-
Proteomic Screening: Mass spectrometry was employed to compare the protein interactomes of wild-type JMJD7 and a catalytically inactive mutant (H178A). This screen identified DRG1 and DRG2 as proteins that specifically interact with the active form of JMJD7.[1]
-
Co-immunoprecipitation: Reciprocal co-immunoprecipitation experiments confirmed the interaction between JMJD7 and DRG1/2 in cellular contexts.[1]
-
Mass Spectrometry Analysis: Further mass spectrometric analyses of DRG1 and DRG2 purified from cells overexpressing JMJD7 revealed a specific hydroxylation on a highly conserved lysine residue (K22 in DRG1 and K21 in DRG2).[1]
Quantitative Analysis of JMJD7-DRG Interaction
While comprehensive kinetic data for the JMJD7-DRG1/2 interaction is still emerging, studies using peptide fragments of DRG1 have provided initial quantitative insights into the enzyme's activity.
| Substrate | Apparent Km (μM) | kcat (s-1) | Reference |
| DRG1-Lys peptide | 1.0 ± 0.2 | 0.14 ± 0.01 | [6] |
| DRG1-LysE peptide | 0.7 ± 0.1 | 0.11 ± 0.01 | [6] |
Signaling Pathway and Functional Implications
JMJD7-mediated hydroxylation of DRG1 and DRG2 is proposed to play a role in regulating their function in ribosome biogenesis and translation control.[1] The modification may influence the interaction of DRG proteins with other components of the translational machinery or with RNA.
Protease Activity: A Role in Chromatin Dynamics
In addition to its hydroxylase activity, JMJD7 has been reported to function as an endopeptidase that specifically cleaves arginine-methylated histone tails.[3][4] This activity suggests a role for JMJD7 in epigenetic regulation and transcription.
Identification of Histone Tails as Substrates
The protease activity of JMJD7 was characterized through in vitro cleavage assays using bulk histones and synthetic histone peptides.
-
In Vitro Cleavage Assays: Incubation of recombinant JMJD7 with calf thymus histones resulted in a decrease in the levels of methylated arginine on histone H3 and H4.[3]
-
Mass Spectrometry of Cleavage Products: Analysis of synthetic histone peptides treated with JMJD7 by MALDI-TOF mass spectrometry identified specific cleavage products, confirming the endopeptidase activity.[3]
Quantitative Binding Affinities
Fluorescence polarization anisotropy and surface plasmon resonance have been used to quantify the binding of JMJD7 to various histone peptides.
| Peptide | Binding Constant (Kd) | Method | Reference |
| pH3R2me2a | ~1-50 µM (estimated range) | Fluorescence Polarization | [7] |
| pH4R3me2a | Significant binding affinity | Surface Plasmon Resonance | [7] |
| pH3R2(me2a)K4(me3) | No binding | Surface Plasmon Resonance | [7] |
| pH4R3(me2a) + Acetylation | 13.45 ± 0.26 µM | Fluorescence Polarization | [7] |
Proposed Mechanism and Functional Consequences
The cleavage of methylated histone tails by JMJD7 is proposed to generate "tailless nucleosomes," which may facilitate the elongation phase of transcription by releasing paused RNA Polymerase II.[5][8] This activity places JMJD7 at the interface of histone modification and transcriptional regulation.
Experimental Protocols
Identification of DRG1/2 as JMJD7 Interactors by Immunoprecipitation and Mass Spectrometry
This protocol outlines the general workflow for identifying protein interactors of JMJD7.
Protocol Steps:
-
Cell Culture and Transfection: HEK293T cells are cultured and transfected with plasmids encoding FLAG-tagged wild-type JMJD7 or a catalytically inactive mutant (e.g., H178A).[1]
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer containing protease inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with anti-FLAG antibody conjugated to magnetic or agarose beads to capture the JMJD7 protein complexes.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound protein complexes are eluted from the beads.
-
SDS-PAGE and Western Blotting: A portion of the eluate is run on an SDS-PAGE gel and transferred to a membrane for Western blotting with antibodies against suspected interactors (e.g., DRG1/2) for validation.[1]
-
Sample Preparation for Mass Spectrometry: The remainder of the eluate is subjected to in-solution tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The resulting mass spectra are searched against a protein database to identify the proteins present in the sample. Proteins enriched in the wild-type JMJD7 pulldown compared to the inactive mutant are considered potential interactors.[1]
In Vitro Histone Cleavage Assay
This protocol describes a method to assess the protease activity of JMJD7 on histones.
Protocol Steps:
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant JMJD7, bulk histones (e.g., from calf thymus) or synthetic histone peptides, and a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, and a divalent cation like Fe(II) or Zn(II)).[3]
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 1-4 hours).
-
Reaction Termination: The reaction is stopped by adding SDS-PAGE loading buffer.
-
Analysis: The reaction products are analyzed by:
-
SDS-PAGE and Western Blotting: The samples are run on an SDS-PAGE gel and transferred to a membrane. The membrane is then probed with antibodies specific to histone modifications (e.g., anti-H3R2me2a) or to the histone C-terminus to detect cleavage.[3]
-
Mass Spectrometry: For reactions with synthetic peptides, the products are analyzed by MALDI-TOF or LC-MS to identify the exact cleavage sites.[3]
-
Conclusion and Future Directions
The cellular targets of JMJD7 highlight its involvement in two fundamental cellular processes: protein translation and chromatin regulation. Its role as a lysyl hydroxylase for DRG1/2 suggests a regulatory function in cell growth and protein synthesis, while its putative protease activity on histone tails points towards a role in epigenetic control of gene expression. The development of specific inhibitors for JMJD7, such as the prospective "this compound," will be invaluable for dissecting the relative contributions of these two activities in normal physiology and in disease states, particularly in cancer where JMJD7 has been implicated.[7] Future research should focus on elucidating the downstream consequences of DRG hydroxylation, confirming the histone protease activity in vivo, and exploring the potential for therapeutic intervention by targeting JMJD7.
References
- 1. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Clipping of arginine-methylated histone tails by JMJD5 and JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene - JMJD7 [maayanlab.cloud]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Inhibition of DRG1/2 Hydroxylation by JMJD7-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jumonji domain-containing protein 7 (JMJD7) is a 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenase that plays a crucial role in post-translational modification.[1][2][3] Specifically, JMJD7 catalyzes the (3S)-lysyl hydroxylation of two highly conserved lysine residues within the developmentally regulated GTP-binding proteins 1 and 2 (DRG1 and DRG2).[3][4] This modification occurs at lysine-22 of DRG1 and lysine-21 of DRG2.[3] Emerging evidence suggests that this hydroxylation event is implicated in fundamental cellular processes, and dysregulation of JMJD7 activity has been linked to various diseases, including cancer.[1][5] This technical guide provides an in-depth overview of the potent inhibitor JMJD7-IN-1 and its effect on DRG1/2 hydroxylation, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
This compound: A Potent Inhibitor of JMJD7
This compound has been identified as a potent inhibitor of JMJD7 enzymatic activity.[1][2][6] This small molecule presents a valuable tool for studying the biological functions of JMJD7 and as a potential starting point for therapeutic development.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound against JMJD7 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) value provides a quantitative measure of its efficacy.
| Compound | Target | IC50 (µM) | Assay Type |
| This compound | JMJD7 | 6.62 | In vitro enzymatic assay |
| This compound | T-47d cells | 9.40 | Cell-based growth inhibition |
| This compound | SK-BR-3 cells | 13.26 | Cell-based growth inhibition |
| This compound | Jurkat cells | 15.03 | Cell-based growth inhibition |
| This compound | HeLa cells | 16.14 | Cell-based growth inhibition |
Signaling Pathway and Inhibition Mechanism
JMJD7-mediated hydroxylation of DRG1 and DRG2 is a critical post-translational modification. This compound exerts its effect by directly inhibiting the catalytic activity of JMJD7, thereby preventing the hydroxylation of its substrates.
References
- 1. Discovery of JMJD7 inhibitors with the aid of virtual screening and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gene - JMJD7 [maayanlab.cloud]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
Investigating the role of JMJD7 in cancer with JMJD7-IN-1
An in-depth guide for researchers, scientists, and drug development professionals on the investigation of Jumonji domain-containing protein 7 (JMJD7) as a therapeutic target in cancer. This document outlines the current understanding of JMJD7's multifaceted role in oncogenesis, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological pathways and workflows.
While the specific inhibitor "JMJD7-IN-1" is not extensively documented in publicly available scientific literature, this guide focuses on the foundational knowledge and general strategies pertinent to the development of selective JMJD7 inhibitors.
Introduction to JMJD7: A Bifunctional Enzyme
Jumonji domain-containing 7 (JMJD7) is a member of the Jumonji-C (JmjC) family of 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenases.[1][2][3] These enzymes are critical epigenetic modulators, and their dysregulation is increasingly linked to human diseases, including cancer.[4] Uniquely, JMJD7 exhibits a dual enzymatic functionality, acting as both a lysyl hydroxylase and an endopeptidase.[2][5]
Lysyl Hydroxylase Activity
JMJD7 catalyzes the stereospecific (3S)-lysyl hydroxylation of two key proteins: Developmentally Regulated GTP-binding proteins 1 and 2 (DRG1 and DRG2).[1][6] These proteins are part of the TRAFAC family of GTPases involved in protein synthesis.[6] The hydroxylation occurs on a highly conserved lysine residue and represents a novel post-translational modification that may modulate protein-protein interactions and govern cell growth.[3][6]
Endopeptidase Activity
In its second role, JMJD7 functions as a protease. It cleaves the N-terminal tails of histones H2, H3, and H4, particularly at sites of methylated arginine residues.[5][7] This action generates "tailless nucleosomes," which is a proposed mechanism for facilitating the release of paused RNA polymerase II, thereby promoting transcription elongation.[3][7]
The Role of JMJD7 in Oncogenesis
Emerging evidence implicates JMJD7 as a significant factor in the development and progression of several cancers. Its dual functions in protein synthesis and transcriptional regulation position it at the nexus of critical cellular processes that are often hijacked in malignancy.
-
Cell Proliferation and Survival: Knockout or depletion of JMJD7 in cancer cell lines has been shown to dramatically repress cell growth and proliferation.[7][8] Specifically, downregulation of JMJD7 reduced the viability of prostate cancer cells and impaired colony formation in breast cancer cells.[9]
-
Fusion Gene in HNSCC: In head and neck squamous cell carcinoma (HNSCC), a read-through fusion gene, JMJD7-PLA2G4B, has been identified.[3][10] This fusion product, which is also highly expressed in breast and prostate cancer, appears to be the primary oncogenic driver rather than JMJD7 alone in this context.[10]
-
Signaling Pathway Modulation: The JMJD7-PLA2G4B fusion protein promotes HNSCC cell survival by modulating the phosphorylation of Protein Kinase B (AKT).[10][11] It also regulates the E3 ligase SKP2, which in turn controls the expression of the cyclin-dependent kinase inhibitors p21 and p27, thereby influencing cell cycle progression.[10]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on JMJD7 and its cancer-related activities.
Table 1: Effects of JMJD7 and JMJD7-PLA2G4B Manipulation on Cancer Cell Lines
| Cancer Type | Cell Line(s) | Experimental Approach | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Generic Cancer | Human cancer cell line | JMJD7 Knockout | Dramatic repression of cell growth | [7][8] |
| Prostate Cancer | DU145 | JMJD7 Downregulation | Reduced cell viability | [9] |
| Breast Cancer | MDA-MB-231 | JMJD7 Downregulation | Impaired colony formation in soft agar | [9] |
| HNSCC | SCC1, SCC23 | JMJD7-PLA2G4B Knockdown | Inhibition of proliferation, G1 cell cycle arrest, increased apoptosis | [10] |
| HNSCC | SCC1, SCC23 | JMJD7-PLA2G4B Knockdown | Dramatic inhibition of AKT phosphorylation |[10] |
Table 2: Substrate and Inhibitor Interactions with JMJD7
| Molecule Type | Molecule Name | Interaction Type | Key Finding | Reference(s) |
|---|---|---|---|---|
| Substrate | DRG1 Peptide | Lysyl Hydroxylation | Preferred substrate over DRG2 | [1] |
| Substrate | DRG2 Peptide | Lysyl Hydroxylation | Less efficient substrate than DRG1 | [1] |
| Inhibitor | DRG1 Peptide (Cys/Sec variant) | Covalent Inhibition | Efficiently inhibits JMJD7, likely via cross-linking with Cys132 | [1][12][13] |
| Inhibitor | N-oxalylglycine (NOG) | Competitive Inhibition | Broad-spectrum 2OG oxygenase inhibitor, reduces 2OG turnover by JMJD7 |[6] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of JMJD7. Below are protocols for key experiments cited in the literature.
In Vitro JMJD7 Lysyl Hydroxylase Assay
This protocol is adapted from methodologies used to confirm JMJD7's enzymatic activity.[1][6]
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 100 µM 2-oxoglutarate, 100 µM FeSO₄, and 1 mM L-ascorbic acid.
-
Enzyme and Substrate: Add recombinant human JMJD7 protein to a final concentration of 2-5 µM. Add the synthetic DRG1 peptide substrate (containing the target lysine residue) to a final concentration of 10 µM.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA) in water.
-
Analysis: Analyze the reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the mass shift corresponding to the addition of a hydroxyl group (+16 Da) to the substrate peptide.
Western Blot Analysis for AKT Pathway Activation
This protocol is based on the investigation of the JMJD7-PLA2G4B fusion protein's effect on HNSCC cells.[10]
-
Cell Lysis: Lyse HNSCC cells (e.g., SCC1, SCC23) with and without siRNA-mediated knockdown of JMJD7-PLA2G4B using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH), diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the relative levels of AKT phosphorylation.
Cell Proliferation Assay (MTT)
This protocol is a standard method to assess the impact of JMJD7 inhibition on cancer cell viability.[10]
-
Cell Seeding: Seed cancer cells (e.g., HNSCC, prostate) in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of a JMJD7 inhibitor (or siRNA) for 24, 48, and 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizing JMJD7 Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to JMJD7 function and investigation.
Caption: Diagram illustrating the dual enzymatic functions of JMJD7.
Caption: Signaling pathway of the JMJD7-PLA2G4B fusion protein in HNSCC.
Caption: A generalized workflow for screening and identifying JMJD7 inhibitors.
Conclusion and Future Directions
JMJD7 is a compelling, albeit complex, target for cancer therapy due to its fundamental roles in transcription and protein synthesis. The identification of the oncogenic JMJD7-PLA2G4B fusion highlights the need for context-specific investigation. While a specific inhibitor designated "this compound" is not yet prominent in the literature, the field is primed for its development. Future research should focus on:
-
Developing Selective Inhibitors: Creating small molecules that can selectively inhibit JMJD7's hydroxylase or peptidase activity, or both, without affecting other JmjC enzymes.
-
Elucidating Biological Roles: Further clarifying the distinct contributions of JMJD7's dual enzymatic functions to cancer cell pathophysiology.
-
Targeting the Fusion Protein: Designing strategies to specifically inhibit the JMJD7-PLA2G4B fusion protein in relevant cancers like HNSCC.
This guide provides a comprehensive overview for researchers aiming to contribute to this promising area of drug discovery, offering the foundational data, protocols, and conceptual frameworks necessary to advance the development of novel cancer therapeutics targeting JMJD7.
References
- 1. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Gene - JMJD7 [maayanlab.cloud]
- 4. JMJD family proteins in cancer and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The small members of the JMJD protein family: enzymatic jewels or jinxes? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel read-through transcript JMJD7-PLA2G4B regulates head and neck squamous cell carcinoma cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JMJD family proteins in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ora.ox.ac.uk [ora.ox.ac.uk]
The Dual-Edged Sword: A Technical Guide to JMJD7 and its Role in Histone Demethylation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jumonji domain-containing 7 (JMJD7) is a bifunctional enzyme that has emerged as a critical player in both epigenetic regulation and protein biosynthesis, making it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth overview of JMJD7's core functions, its involvement in cellular pathways, and a summary of known inhibitors. Detailed experimental protocols for assessing JMJD7 activity and inhibition are provided to facilitate further research and drug discovery efforts.
JMJD7 possesses two distinct catalytic activities: as a histone endopeptidase and as a lysyl hydroxylase. In its capacity as a histone endopeptidase, JMJD7 cleaves the N-terminal tails of histones, particularly at methylated arginine and lysine residues. This "clipping" of histone tails can lead to the generation of "tailless nucleosomes," a process implicated in the release of paused RNA polymerase II and the promotion of transcriptional elongation.
Concurrently, JMJD7 functions as a 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenase, catalyzing the (3S)-lysyl hydroxylation of the developmentally regulated GTP-binding proteins 1 and 2 (DRG1 and DRG2). This post-translational modification is thought to be crucial for modulating protein-protein interactions that govern cell growth and translational regulation. Given its dual roles in fundamental cellular processes, the dysregulation of JMJD7 has been linked to various diseases, including cancer.
Quantitative Data on JMJD7 Inhibitors
While a specific inhibitor originally designated "JMJD7-IN-1" is not widely documented under this name, the compound referred to as Cpd-3 has been identified as the first potent and selective inhibitor of JMJD7.[1][2][3][4] In addition to this specific inhibitor, several pan-inhibitors of the Jumonji (JMJD) family of histone demethylases, as well as some subfamily-selective inhibitors, have been characterized. The following tables summarize the available quantitative data for these compounds.
| Inhibitor | Target(s) | IC50 (µM) | Assay Type | Reference(s) |
| Cpd-3 (this compound) | JMJD7 | 6.62 | In vitro enzymatic assay | [1][2][3][4] |
| T-47D (cell line) | 9.40 | Cell growth assay | [4] | |
| SK-BR-3 (cell line) | 13.26 | Cell growth assay | [4] | |
| Jurkat (cell line) | 15.03 | Cell growth assay | [4] | |
| HeLa (cell line) | 16.14 | Cell growth assay | [4] |
Table 1: Potency of the selective JMJD7 inhibitor Cpd-3 (this compound).
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference(s) |
| JIB-04 | JARID1A | 230 | Cell-free assay | [5][6][7] |
| JMJD2E | 340 | Cell-free assay | [5][6][7] | |
| JMJD2B | 435 | Cell-free assay | [5][6][7] | |
| JMJD2A | 445 | Cell-free assay | [5][6][7] | |
| JMJD3 | 855 | Cell-free assay | [5][6][7] | |
| JMJD2C | 1100 | Cell-free assay | [5][6][7] | |
| JMJD2D | 290 | Cell-free assay | [5][7] | |
| IOX1 | KDM3A | 100 | Cell-free assay | [7] |
| JMJD3 | 120 | Cell-free assay | [8] | |
| JMJD1A | 170 | Cell-free assay | [8] | |
| JMJD2A | 200 | Cell-free assay | [8] | |
| JMJD2E | 300 | Cell-free assay | [8] | |
| KDM4C | 600 | Cell-free assay | [7] | |
| UTX | 1000 | Cell-free assay | [8] | |
| KDM2A | 1800 | Cell-free assay | [7] | |
| KDM4E | 2300 | Cell-free assay | [7] | |
| KDM6B | 1400 | Cell-free assay | [7] |
Table 2: Potency of pan-JMJD inhibitors JIB-04 and IOX1 against various JMJD family members.
| Inhibitor | Target Subfamily | Target | IC50 (µM) | Assay Type | Reference(s) |
| Daminozide | KDM2/7 | PHF8 (KDM7B) | 0.55 | AlphaScreen | [9] |
| KDM2A | 1.5 | AlphaScreen | [9] | ||
| KIAA1718 (KDM7A) | 2.1 | AlphaScreen | [9] | ||
| KDM3A | 127 | AlphaScreen | [9] | ||
| GSK-J1 | KDM6 | JMJD3 (KDM6B) | 0.060 | Cell-free assay | [10][11][12][13] |
| UTX (KDM6A) | 0.053 | Cell-free assay | [14] | ||
| JARID1B | 0.95 | Cell-free assay | [11][13] | ||
| JARID1C | 1.76 | Cell-free assay | [11][13] |
Table 3: Potency of subfamily-selective JMJD inhibitors Daminozide and GSK-J1.
Signaling Pathways and Functional Logic
The dual functionality of JMJD7 places it at the crossroads of transcriptional regulation and protein synthesis control. The following diagrams illustrate its key pathways and the logical relationship between its two primary activities.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of JMJD7's enzymatic activities and the evaluation of potential inhibitors. The following sections provide step-by-step protocols for key in vitro assays.
JMJD7 Lysyl Hydroxylase Activity Assay using MALDI-TOF Mass Spectrometry
This assay directly measures the hydroxylation of a peptide substrate by JMJD7.
Materials:
-
Recombinant human JMJD7 protein
-
DRG1 (16-40) peptide substrate
-
2-oxoglutarate (2OG)
-
Ferrous ammonium sulfate (FAS)
-
L-ascorbic acid (LAA)
-
Tris buffer (50 mM, pH 7.5)
-
Reaction quenching solution (e.g., 0.1% trifluoroacetic acid in 50% acetonitrile)
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)
-
MALDI-TOF mass spectrometer
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris buffer (pH 7.5), 10 µM DRG1 (16-40) peptide, 100 µM LAA, 10 µM FAS, and 10 µM 2OG.[5]
-
Initiate the reaction by adding recombinant JMJD7 to a final concentration of 2-5 µM.[5] The final reaction volume should be 50 µL.
-
Incubate the reaction at room temperature for 2 hours.[5]
-
Quench the reaction by adding an equal volume of quenching solution.
-
Spot 1 µL of the quenched reaction mixture onto a MALDI target plate and co-crystallize with 1 µL of MALDI matrix solution.
-
Analyze the samples using a MALDI-TOF mass spectrometer in positive ion mode to detect the mass shift corresponding to the addition of an oxygen atom (+16 Da) to the substrate peptide.
JMJD7 Histone Demethylase/Endopeptidase Activity Assay
This protocol is adapted from general histone demethylase assays and can be used to assess the endopeptidase activity of JMJD7 on methylated histone peptides.
Materials:
-
Recombinant human JMJD7 protein
-
Methylated histone H3 peptide substrate (e.g., H3R2me2s)
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM α-ketoglutarate, 2 mM ascorbic acid, 50 µM (NH4)2Fe(SO4)2
-
Reaction quenching solution
-
MALDI-TOF mass spectrometer
Procedure:
-
Prepare the reaction mixture in the reaction buffer with the methylated histone peptide substrate.
-
Add recombinant JMJD7 to initiate the reaction.
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction and prepare the sample for MALDI-TOF MS analysis as described in the lysyl hydroxylase assay protocol.
-
Analyze the mass spectra for the appearance of peptide fragments resulting from the cleavage of the histone tail.
Inhibitor Screening and IC50 Determination using AlphaScreen Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a high-throughput method for screening inhibitors.
Materials:
-
Recombinant His-tagged JMJD7
-
Biotinylated substrate peptide (e.g., biotinylated DRG1 peptide or methylated histone peptide)
-
2OG, FAS, LAA
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween-20
-
Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (for binding assay) or antibody-coated Acceptor beads (for product detection)
-
Test compounds (e.g., Cpd-3) serially diluted in DMSO
-
384-well microplates
-
AlphaScreen-compatible plate reader
Procedure:
-
In a 384-well plate, add the assay buffer, recombinant JMJD7, and the test compound at various concentrations.[1]
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding the biotinylated substrate peptide and co-factors (2OG, FAS, LAA).[1]
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the AlphaScreen beads (pre-incubated with the detection antibody if applicable) and incubate in the dark for 1-2 hours.[15]
-
Read the plate on an AlphaScreen reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[16]
Conclusion
JMJD7's dual functionality in critical cellular processes underscores its significance as a potential therapeutic target. The identification of a selective inhibitor, Cpd-3, provides a valuable chemical probe to further elucidate the biological roles of JMJD7 and to explore its therapeutic potential. The comprehensive data and detailed protocols presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate research and development efforts targeting JMJD7 and the broader landscape of histone demethylation pathways. Further investigation into the nuanced roles of JMJD7's distinct enzymatic activities will be pivotal in developing targeted therapies for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of JMJD7 inhibitors with the aid of virtual screening and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of homogeneous luminescence assays for histone demethylase catalysis and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. GSK-J1 | Structural Genomics Consortium [thesgc.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]
- 15. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Function of JMJD7: A Technical Guide to its Activities and Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jumonji domain-containing protein 7 (JMJD7) is a bifunctional enzyme belonging to the JmjC domain-containing family of 2-oxoglutarate (2OG)-dependent oxygenases. It exhibits two distinct catalytic activities: (3S)-lysyl hydroxylation and endopeptidase activity. These dual functions position JMJD7 as a critical regulator in fundamental cellular processes, including protein biosynthesis and epigenetic regulation of transcription.[1][2][3] This guide provides an in-depth overview of JMJD7's functions, the mechanisms of its inhibition, and detailed experimental protocols for its study.
The Dual Enzymatic Functions of JMJD7
JMJD7's catalytic versatility allows it to participate in diverse cellular pathways.
(3S)-Lysyl Hydroxylase Activity: A Role in Translation
JMJD7 catalyzes the stereospecific (3S)-hydroxylation of a conserved lysine residue on the Developmentally Regulated GTP-binding proteins 1 and 2 (DRG1 and DRG2).[4][5] These proteins are members of the TRAFAC family of GTPases, which are implicated in ribosome biogenesis and the regulation of translation.[3][4] The hydroxylation of DRG1/2 by JMJD7 is thought to modulate their activity and interaction with other components of the translational machinery, thereby influencing protein synthesis.[2]
Endopeptidase Activity: A Role in Transcription
In its second role, JMJD7 functions as an endopeptidase that specifically recognizes and cleaves the N-terminal tails of histones H2A, H3, and H4.[2][6] This proteolytic activity is directed towards sites of arginine or lysine methylation.[2] The cleavage of these histone tails results in the formation of "tailless nucleosomes," a modification that is proposed to facilitate the release of paused RNA Polymerase II and promote transcriptional elongation.[2][7] This function highlights a novel mechanism of epigenetic regulation distinct from the canonical histone demethylation activities of many other JmjC domain-containing proteins.
Inhibitors of JMJD7
The critical roles of JMJD7 in cellular proliferation and disease, particularly cancer, have made it an attractive target for inhibitor development.[6] Both small molecule and peptidomimetic inhibitors have been identified.
Quantitative Data on JMJD7 Inhibitors
The following tables summarize the inhibitory potency of known JMJD7 inhibitors.
Table 1: Small Molecule Inhibitors of JMJD7
| Inhibitor | Target | IC50 (µM) | Cell Line | Assay Type |
| JMJD7-IN-1 (Cpd-3) | JMJD7 | 6.62 | - | Enzymatic Assay |
| T-47D (Breast Cancer) | 9.40 | T-47D | Cell-based | |
| SK-BR-3 (Breast Cancer) | 13.26 | SK-BR-3 | Cell-based | |
| Jurkat (T-cell Leukemia) | 15.03 | Jurkat | Cell-based | |
| HeLa (Cervical Cancer) | 16.14 | HeLa | Cell-based |
Table 2: Peptidomimetic Inhibitors of JMJD7 (DRG1-based)
| Inhibitor | IC50 (µM) | Notes |
| DRG1-Cys | 1.25 | Inhibition is enhanced with preincubation. |
| DRG1-Sec | 1.46 | Potent inhibition sustained without preincubation. |
| DRG1-Orn | 14.0 | |
| DRG1-Cys (no preincubation) | 16.0 | |
| DRG1-Sec (no preincubation) | 2.8 |
Experimental Protocols
JMJD7 Lysyl Hydroxylase Activity Assay
This protocol is adapted from methodologies used to assess the hydroxylation of DRG1/2 peptides by JMJD7.
Materials:
-
Recombinant human JMJD7
-
Synthetic DRG1 or DRG2 peptide substrate (e.g., a 25-mer fragment of DRG1)
-
2-Oxoglutarate (2OG)
-
Ferrous Ammonium Sulfate (FAS)
-
L-Ascorbic acid (LAA)
-
Tris buffer (50 mM, pH 7.5)
-
Quenching solution (e.g., 0.1% formic acid)
-
LC-MS system for analysis
Procedure:
-
Prepare a reaction mixture containing Tris buffer, LAA (100 µM), FAS (10 µM), and the DRG1 peptide substrate (10 µM).
-
Initiate the reaction by adding recombinant JMJD7 (2 µM) and 2OG (10 µM) to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Analyze the reaction products by LC-MS to detect the +16 Da mass shift corresponding to the hydroxylation of the DRG1 peptide.
-
For inhibitor screening, pre-incubate JMJD7 with the inhibitor for a set time (e.g., 15 minutes) before adding the substrate and co-factors.
JMJD7 Endopeptidase Activity Assay
This generalized protocol is based on the principle of detecting the cleavage of methylated histone tails.
Materials:
-
Recombinant human JMJD7
-
Methylated histone H3 or H4 peptide substrate
-
Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Protease inhibitor cocktail (as a negative control)
-
MALDI-TOF mass spectrometer or SDS-PAGE for analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and the methylated histone peptide substrate.
-
Initiate the reaction by adding recombinant JMJD7.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a strong acid for MALDI-TOF or SDS-PAGE loading buffer).
-
Analyze the reaction products to detect the cleaved peptide fragments. For MALDI-TOF, look for the appearance of new peaks corresponding to the cleaved products. For SDS-PAGE, look for a shift in the band corresponding to the histone peptide.
-
When testing inhibitors, pre-incubate JMJD7 with the compound before adding the histone substrate.
Visualizing JMJD7's Functional Pathways
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathways involving JMJD7 and a general experimental workflow for studying its inhibitors.
JMJD7's dual roles in transcription and translation.
A general workflow for JMJD7 inhibitor discovery.
Conclusion
JMJD7's dual functionality as a lysyl hydroxylase and an endopeptidase underscores its importance in regulating key cellular processes. Its involvement in both translation and transcription makes it a compelling target for therapeutic intervention, particularly in oncology. The development of potent and specific inhibitors of JMJD7 holds promise for novel cancer therapies. Further research into the intricate signaling pathways governed by JMJD7 will undoubtedly unveil new avenues for understanding and treating human diseases.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. uniprot.org [uniprot.org]
- 3. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JMJD6 cleaves MePCE to release positive transcription elongation factor b (P-TEFb) in higher eukaryotes | eLife [elifesciences.org]
JMJD7-IN-1: A Chemical Probe for Interrogating JMJD7 Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of JMJD7-IN-1, the first-in-class inhibitor of Jumonji domain-containing 7 (JMJD7). It details the function of JMJD7, the biochemical and cellular activity of this compound, and the experimental methodologies used to characterize this chemical probe. This document is intended to serve as a technical resource for scientists investigating the biological roles of JMJD7 and exploring its potential as a therapeutic target.
Introduction to JMJD7: A Multifunctional Enzyme
Jumonji domain-containing 7 (JMJD7) is a member of the JmjC family of 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenases.[1][2] These enzymes are critical regulators of various cellular processes. Initially, the precise function of JMJD7 was uncharacterized, but recent studies have revealed its involvement in at least two distinct enzymatic activities:
-
(3S)-Lysyl Hydroxylase Activity: Biochemical and structural studies have definitively shown that JMJD7 catalyzes a novel type of post-translational modification: the (3S)-lysyl hydroxylation.[1][3] Its primary substrates are two highly conserved members of the TRAFAC family of GTPases, the Developmentally Regulated GTP Binding Proteins 1 and 2 (DRG1/2).[1][3] This hydroxylation of a specific lysine residue on DRG1/2 appears to promote their interaction with RNA, suggesting a role for JMJD7 in the regulation of protein synthesis and cell growth.[1][4]
-
Putative Protease Activity: In addition to its hydroxylase function, JMJD7, along with its homolog JMJD5, has been reported to possess protease activity.[5][6] This activity involves the cleavage of histone tails bearing methylated arginine residues, which may facilitate the release of paused RNA polymerase II and promote transcription elongation.[5][7]
Given its dual roles in fundamental processes like transcription and translation, JMJD7 has been implicated in the pathophysiology of several diseases, particularly cancer.[2][7][8] The development of selective chemical probes is therefore essential to dissect its specific functions and validate it as a potential drug target.
This compound: A First-in-Class Chemical Probe
This compound is the first potent, small-molecule inhibitor of JMJD7 to be reported.[2][8] It was identified through a virtual screening campaign followed by biochemical and cellular validation.[2][8] As a chemical probe, this compound provides a critical tool for researchers to acutely inhibit JMJD7 function in both biochemical and cellular contexts, enabling the study of the downstream consequences of its inhibition.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound's inhibitory and cytotoxic activities.
Table 1: In Vitro Activity of this compound against JMJD7
| Assay Type | Parameter | Value (μM) |
|---|---|---|
| Biochemical Inhibition | IC₅₀ | 6.62[2][8][9] |
| Biophysical Binding | IC₅₀ | 3.80[9] |
Table 2: Cellular Cytotoxicity of this compound
| Cell Line | Cancer Type | IC₅₀ (μM) after 72h |
|---|---|---|
| T-47d | Breast Cancer | 9.40[9] |
| SK-BR-3 | Breast Cancer | 13.26[9] |
| Jurkat | T-cell Leukemia | 15.03[9] |
| Hela | Cervical Cancer | 16.14[9] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are the methodologies for the key experiments used to characterize this compound.
4.1 In Vitro Biochemical Inhibition Assay (IC₅₀ Determination)
This protocol outlines a general method for determining the potency of an inhibitor against a purified enzyme like JMJD7.
-
Reagents and Materials:
-
Recombinant human JMJD7 protein.
-
Substrate: A peptide derived from DRG1 containing the target lysine residue.
-
Cofactors: Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂), 2-oxoglutarate (2OG), and L-ascorbic acid.
-
Assay Buffer: E.g., Tris or HEPES buffer at a physiological pH, containing Tween-20.
-
This compound, dissolved in DMSO.
-
Detection Reagent: A system to measure product formation or substrate depletion (e.g., mass spectrometry, antibody-based detection of the hydroxylated product, or a coupled-enzyme assay that measures succinate production).
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
In a microplate, add the assay buffer, recombinant JMJD7, and the inhibitor at various concentrations. Include a positive control (DMSO vehicle) and a negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of the DRG1 peptide substrate and cofactors (Fe(II), 2OG, ascorbate).
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding a quenching solution (e.g., EDTA, formic acid).
-
Quantify the reaction product using the chosen detection method.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
4.2 Cellular Proliferation (MTT) Assay (Cellular IC₅₀ Determination)
This protocol describes a colorimetric assay to assess the effect of this compound on the metabolic activity and proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., T-47d, SK-BR-3, Jurkat, Hela).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
This compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and treat the cells with various concentrations of this compound. Include a vehicle control (DMSO-treated cells).
-
Incubate the cells for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the functional context of JMJD7 and the workflow for utilizing this compound as a chemical probe.
Caption: Functional pathways of the dual-activity enzyme JMJD7.
Caption: Experimental workflow for characterizing this compound.
References
- 1. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JMJD7 jumonji domain containing 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Gene - JMJD7 [maayanlab.cloud]
- 8. Discovery of JMJD7 inhibitors with the aid of virtual screening and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
The Impact of JMJD7 Inhibition on Cellular Signaling Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMJD7 (Jumonji Domain Containing 7) is a bifunctional enzyme with significant roles in cellular regulation, making it a compelling target for therapeutic development. It possesses both (3S)-lysyl hydroxylase and endopeptidase activities, allowing it to modulate distinct cellular processes. As a hydroxylase, JMJD7 targets key components of the translation machinery, while its endopeptidase function is implicated in epigenetic regulation through histone modification. This document provides an in-depth technical guide to the impact of inhibiting JMJD7 on critical cell signaling pathways, supported by quantitative data, detailed experimental protocols, and visual pathway representations.
Core Functions and Cellular Targets of JMJD7
JMJD7's multifaceted nature stems from its two distinct enzymatic activities:
-
Lysyl Hydroxylase Activity: JMJD7 is a Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenase that catalyzes the (3S)-lysyl hydroxylation of Developmentally Regulated GTP Binding Proteins 1 and 2 (DRG1 and DRG2).[1][2] DRG1 and DRG2 are members of the TRAFAC (Translation Factor) family of GTPases.[2] This hydroxylation occurs on a highly conserved lysine residue and is believed to promote the binding of DRG proteins to ribonucleic acid (RNA), thereby influencing protein synthesis.[2]
-
Endopeptidase Activity: JMJD7 has been reported to possess protease activity, specifically cleaving the N-terminal tails of histones at methylated arginine or lysine residues.[1][3] This action generates "tailless nucleosomes," which may facilitate transcription elongation by altering chromatin structure.[1][3] This function suggests a role for JMJD7 in epigenetic regulation.
Given these functions, the inhibition of JMJD7 is expected to disrupt both translational and transcriptional processes, with significant implications for cell growth and proliferation. Notably, the depletion of JMJD7 has been shown to repress the growth of cancer cells.[3]
Quantitative Data on JMJD7 Inhibition and Enzyme Kinetics
The development of potent and selective inhibitors is crucial for elucidating the therapeutic potential of targeting JMJD7. While specific data for a compound designated "JMJD7-IN-1" is not publicly available, studies on peptide-based inhibitors provide valuable quantitative insights into the modulation of its hydroxylase activity.
Table 1: IC50 Values of Peptide-Based Inhibitors for JMJD7 Hydroxylase Activity
| Inhibitor (DRG1 peptide variant) | IC50 (µM) | Notes |
| DRG1-Cys | 1.25 | Inhibition is more potent with preincubation.[4] |
| DRG1-Sec | 1.46 | Potent inhibition is sustained without preincubation.[4] |
| DRG1-Orn | 14.0 | Shortening the lysine side chain can be beneficial for inhibition.[5] |
| DRG1-Cys (without preincubation) | 16.0 | [4] |
| DRG1-Sec (without preincubation) | 2.8 | [4] |
Table 2: Steady-State Kinetic Parameters for JMJD7 Hydroxylase Substrates
| Substrate (DRG1 peptide variant) | kcat (min⁻¹) | Km (µM) | Reference |
| DRG1-Lys | 13.0 ± 0.36 | 1.4 ± 0.59 | [5][6] |
| DRG1-LysE | 24.7 ± 0.36 | 3.1 ± 0.81 | [5][6] |
Signaling Pathways Modulated by JMJD7 Inhibition
Inhibition of JMJD7 is predicted to impact multiple signaling pathways due to its dual enzymatic functions.
Regulation of Protein Synthesis via DRG1/2 Hydroxylation
JMJD7-mediated hydroxylation of DRG1 and DRG2 is a key post-translational modification that enhances their affinity for RNA.[2] By inhibiting this hydroxylation, a JMJD7 inhibitor would reduce the RNA-binding capacity of DRG1/2, thereby potentially downregulating protein synthesis. This disruption of the translational machinery can lead to cell growth arrest.
Epigenetic Regulation through Histone Tail Clipping
The endopeptidase activity of JMJD7 on methylated histone tails represents a novel mechanism of epigenetic regulation.[1][3] By removing these tails, JMJD7 can alter the chromatin landscape, potentially leading to the activation of gene transcription. Inhibition of this activity would be expected to maintain a repressive chromatin state at target gene loci, thereby affecting the expression of genes involved in cell proliferation and survival.
Impact on Cancer Cell Proliferation and Survival
A fusion protein, JMJD7-PLA2G4B, has been shown to regulate the proliferation and survival of head and neck squamous cell carcinoma (HNSCC) cells.[7][8] Ablation of this fusion protein inhibits cell proliferation by promoting G1 cell cycle arrest and increasing starvation-induced cell death.[7][8] Mechanistically, this involves the modulation of the AKT signaling pathway and the regulation of the E3 ligase SKP2, which in turn controls the expression of cell cycle inhibitors p21 and p27.[7] While this is specific to a fusion protein, it highlights the potential for JMJD7 inhibition to impact cancer cell signaling pathways that control cell cycle and survival.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. A novel read-through transcript JMJD7-PLA2G4B regulates head and neck squamous cell carcinoma cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel read-through transcript JMJD7-PLA2G4B regulates head and neck squamous cell carcinoma cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JMJD7-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cellular characterization of JMJD7-IN-1 , a potent inhibitor of the Jumonji-C (JmjC) domain-containing protein 7 (JMJD7).
Introduction to JMJD7
Jumonji domain-containing protein 7 (JMJD7) is a bifunctional enzyme belonging to the 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenase superfamily. It plays a crucial role in cellular processes through two distinct catalytic activities:
-
(3S)-Lysyl Hydroxylation: JMJD7 catalyzes the stereospecific hydroxylation of a highly conserved lysine residue on the Developmentally Regulated GTP-binding proteins 1 and 2 (DRG1 and DRG2).[1][2] This post-translational modification is believed to promote the interaction of DRG1/2 with RNA, thereby playing a role in the regulation of protein synthesis.[3][4]
-
Histone Endopeptidase Activity: JMJD7 can also act as an endopeptidase, cleaving the N-terminal tails of histones adjacent to methylated arginine or lysine residues.[3][5] This "clipping" of histone tails generates "tailless nucleosomes," which may facilitate the release of paused RNA Polymerase II and promote transcription elongation.[3][6]
Given its roles in transcription and translation, JMJD7 has been implicated in the development and progression of various diseases, including cancer, making it an attractive target for therapeutic intervention.[7][8]
Overview of this compound
This compound is a small molecule inhibitor of JMJD7. It has been identified as the first reported inhibitor for this enzyme and serves as a critical tool for studying the cellular functions of JMJD7.[7][8]
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Lines Tested | Assay Type | Reference |
| Biochemical IC50 | 6.62 µM | N/A (Enzymatic) | In vitro JMJD7 activity assay | [9][10] |
| Binding IC50 | 3.80 µM | N/A (Biophysical) | Biophysical binding assay | |
| Cellular IC50 | 9.40 µM | T-47D (Breast Cancer) | 72h MTT growth inhibition | [9] |
| 13.26 µM | SK-BR-3 (Breast Cancer) | 72h MTT growth inhibition | [9] | |
| 15.03 µM | Jurkat (T-cell Leukemia) | 72h MTT growth inhibition | [9] | |
| 16.14 µM | HeLa (Cervical Cancer) | 72h MTT growth inhibition | [9] | |
| > 100 µM | BJ (Foreskin Fibroblast) | 72h MTT growth inhibition | [9] | |
| > 100 µM | SH-SY5Y (Neuroblastoma) | 72h MTT growth inhibition | [9] |
Signaling Pathway Diagram
The following diagram illustrates the primary characterized function of JMJD7 as a lysyl hydroxylase acting on DRG1/2.
Caption: JMJD7-mediated hydroxylation of DRG1/2 and its inhibition by this compound.
Experimental Protocols
Here we provide detailed protocols for the cellular characterization of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic or cytostatic effects of this compound on cultured cells.
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Seed cells (e.g., T-47D, HeLa) in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound directly binds to its intended target protein in a cellular context.[11][12] Ligand binding stabilizes the target protein, increasing its melting temperature.
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Culture cells (e.g., HeLa) to ~80% confluency. Treat one batch of cells with a high concentration of this compound (e.g., 50 µM) and another with vehicle (DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Thermal Challenge: Heat the aliquots in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments). One aliquot should be kept at room temperature as a non-heated control.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated (unstable) proteins.
-
Sample Preparation: Carefully transfer the supernatant (containing the soluble, stable protein fraction) to new tubes. Prepare samples for SDS-PAGE.
-
Western Blot: Run the samples on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a primary antibody against JMJD7. Also, probe for a loading control that does not shift with temperature (e.g., GAPDH, Actin).
-
Analysis: Quantify the band intensities for JMJD7 at each temperature for both the vehicle and this compound treated samples. Plot the percentage of soluble JMJD7 relative to the non-heated control against temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.
Western Blot for DRG1/2 Hydroxylation Status
This assay assesses the functional consequence of JMJD7 inhibition by measuring the levels of hydroxylated DRG1/2. This requires an antibody specific to the hydroxylated lysine residue on DRG1/2, which may need to be custom-developed if not commercially available. An alternative is to use mass spectrometry.
Methodology:
-
Cell Treatment: Plate cells known to express JMJD7 and DRG1/2 (e.g., HEK293T, HeLa) and allow them to adhere.
-
Inhibitor Incubation: Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 24-48 hours.
-
Protein Extraction: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for hydroxylated-Lys on DRG1/2 overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Loading Controls: Re-probe the membrane for total DRG1/2, total JMJD7, and a loading control like GAPDH or β-actin to ensure equal protein loading and to monitor any changes in total protein levels.
-
Data Analysis: Quantify the band intensity of the hydroxylated DRG1/2 signal and normalize it to the total DRG1/2 signal and the loading control. A dose-dependent decrease in the hydroxylated DRG1/2 signal would confirm the inhibitory activity of this compound in cells.
Data Presentation Tables
Table 2: Expected CETSA Results for this compound
| Treatment | Temperature (°C) | Soluble JMJD7 (% of Control) |
| Vehicle (DMSO) | 37 | 100 |
| 49 | 85 | |
| 52 (Tm) | 50 | |
| 55 | 20 | |
| 58 | 5 | |
| This compound (50 µM) | 37 | 100 |
| 52 | 95 | |
| 55 (Tm + ΔT) | 50 | |
| 58 | 25 | |
| 61 | 10 | |
| (Note: Temperature values are hypothetical and must be determined empirically. A rightward shift in the melting temperature (Tm) indicates stabilization.) |
Table 3: Expected Western Blot Quantification for DRG1/2 Hydroxylation
| This compound (µM) | Normalized Hydroxy-DRG1/2 Signal | Normalized Total DRG1/2 Signal |
| 0 (Vehicle) | 1.00 | 1.00 |
| 1 | 0.85 | 0.98 |
| 5 | 0.55 | 1.02 |
| 10 | 0.25 | 0.99 |
| 25 | 0.10 | 0.97 |
| (Note: Values are hypothetical, representing a dose-dependent decrease in hydroxylation.) |
References
- 1. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gene - JMJD7 [maayanlab.cloud]
- 7. Discovery of JMJD7 inhibitors with the aid of virtual screening and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for JMJD7-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMJD7 (Jumonji Domain-Containing Protein 7) is a bifunctional enzyme with both lysyl hydroxylase and endopeptidase activities.[1] As a 2-oxoglutarate (2OG)-dependent oxygenase, it plays a crucial role in various cellular processes, including protein biosynthesis and chromatin regulation.[2][3] JMJD7 has been identified as a potential therapeutic target in several diseases, particularly cancer, due to its involvement in cell proliferation, survival, and apoptosis.[1][2] JMJD7-IN-1 is a potent and specific small molecule inhibitor of JMJD7, offering a valuable tool for investigating the biological functions of JMJD7 and for potential therapeutic development.[4]
This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.
Data Presentation
Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 (JMJD7 enzyme activity) | 6.62 μM | [3][4] |
| Binding Affinity (IC50) | 3.80 μM | [4] |
Cellular Activity of this compound (72-hour treatment)
| Cell Line | Cancer Type | IC50 (Cell Growth) | Reference |
| T-47D | Breast Cancer | 9.40 μM | [4] |
| SK-BR-3 | Breast Cancer | 13.26 μM | [4] |
| Jurkat | T-cell Leukemia | 15.03 μM | [4] |
| HeLa | Cervical Cancer | 16.14 μM | [4] |
| BJ | Normal Fibroblast | > 100 μM | [4] |
Mechanism of Action
This compound acts as a competitive inhibitor of JMJD7, likely by occupying the 2-oxoglutarate binding site within the catalytic domain, thereby preventing the binding of the co-substrate necessary for its enzymatic activity. By inhibiting JMJD7, this compound can modulate two key cellular functions:
-
Lysyl Hydroxylase Activity: JMJD7 catalyzes the (3S)-lysyl hydroxylation of translation factor TRAFAC GTPases, such as DRG1 and DRG2.[2] This post-translational modification is important for proper protein synthesis and cell growth. Inhibition by this compound is expected to reduce the hydroxylation of these substrates.
-
Endopeptidase Activity: JMJD7 can act as a protease, cleaving methylated arginine residues on histone tails.[1] This "histone clipping" can lead to the generation of "tailless nucleosomes," which facilitates transcription elongation.[1] Inhibition by this compound may therefore lead to an accumulation of methylated histones and alterations in gene expression.
Signaling Pathway
Caption: Proposed signaling pathway of JMJD7 and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is designed to determine the effect of this compound on the proliferation and viability of cultured cells.
Materials:
-
This compound (CAS: 311316-96-8)
-
Cell line of interest (e.g., T-47D, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a DMSO-only vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability reagent. For example, for an MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Caption: Experimental workflow for the cell viability assay.
Protocol 2: Western Blot Analysis of JMJD7 Activity
This protocol aims to assess the effect of this compound on the levels of JMJD7 substrates and downstream signaling molecules.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-JMJD7, anti-hydroxylysine, anti-dimethyl-arginine, anti-DRG1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 1x and 2x IC50) and a vehicle control (DMSO) for the desired time (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin).
-
Caption: Experimental workflow for Western blot analysis.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cell viability in control wells | - Cell seeding density is too low or too high- Cells are unhealthy | - Optimize cell seeding density- Ensure cells are in the logarithmic growth phase |
| Inconsistent results between replicates | - Pipetting errors- Uneven cell distribution | - Use calibrated pipettes and proper technique- Ensure a single-cell suspension before seeding |
| No effect of this compound on cell viability | - Inhibitor concentration is too low- Cell line is resistant- Incubation time is too short | - Increase the concentration range of the inhibitor- Use a cell line with known high JMJD7 expression- Increase the incubation time |
| Weak or no signal in Western blot | - Low protein concentration- Ineffective antibody | - Load more protein- Use a validated antibody at the recommended dilution |
| High background in Western blot | - Insufficient blocking- Antibody concentration is too high | - Increase blocking time or use a different blocking agent- Optimize antibody concentration |
Conclusion
This compound is a valuable chemical probe for studying the cellular functions of JMJD7. The protocols provided in this document offer a starting point for investigating the effects of JMJD7 inhibition on cell proliferation and relevant signaling pathways. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of JMJD7 inhibitors with the aid of virtual screening and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies with JMJD7-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
JMJD7 (Jumonji Domain-Containing Protein 7) is a 2-oxoglutarate-dependent oxygenase that functions as a lysyl hydroxylase.[1][2] It plays a role in various cellular processes and has been identified as a potential therapeutic target in oncology.[3][4] JMJD7-IN-1 is a potent and selective small molecule inhibitor of JMJD7 developed for preclinical research. These application notes provide a comprehensive guide for designing and executing in vivo experiments to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound in cancer models.
Mechanism of Action and Signaling Pathway
JMJD7 has been shown to catalyze the (3S)-lysyl hydroxylation of the translation factor GTPases DRG1 and DRG2.[1][2] This post-translational modification is thought to modulate protein-protein interactions that govern cell growth and translational regulation.[3] Additionally, JMJD7 has been implicated in chromatin regulation through the proteolytic cleavage of histone tails, which can influence transcription.[3][4] In some cancers, a fusion of JMJD7 with PLA2G4B has been found to modulate key signaling pathways, including AKT phosphorylation, to promote tumor cell survival.[3] Inhibition of JMJD7 with a small molecule like this compound is hypothesized to disrupt these pro-tumorigenic functions.
In Vivo Experimental Design
A typical in vivo evaluation of this compound involves a multistage process, including pharmacokinetic (PK) and pharmacodynamic (PD) studies, followed by efficacy studies in appropriate tumor models.
Pharmacokinetic (PK) Studies
A pilot PK study is crucial to determine the dosing, formulation, and administration schedule for subsequent efficacy studies.
Protocol: Pilot Pharmacokinetic Study in Mice
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., CD-1 or C57BL/6), aged 6-8 weeks.
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline). The formulation should be optimized for solubility and stability.
-
Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Unit | Intraperitoneal (10 mg/kg) | Oral (30 mg/kg) |
| Cmax (Maximum Concentration) | ng/mL | 1500 | 800 |
| Tmax (Time to Cmax) | hours | 0.5 | 2 |
| AUC (Area Under the Curve) | ng*h/mL | 4500 | 3200 |
| T½ (Half-life) | hours | 4.5 | 5.0 |
| Bioavailability (F%) | % | N/A | ~40 |
Efficacy Studies in Xenograft Models
Efficacy studies are designed to assess the anti-tumor activity of this compound in a relevant cancer model.
Protocol: Subcutaneous Xenograft Tumor Model
-
Cell Line Selection: Choose a cancer cell line with high JMJD7 expression.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice), aged 6-8 weeks.
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control). Administer the compound according to the schedule determined from PK studies (e.g., once daily via IP injection).
-
Efficacy Readouts:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight as an indicator of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.
-
Tissue Collection: Collect tumors for pharmacodynamic (PD) marker analysis (e.g., Western blot for hydroxylated DRG1/2) and histological analysis.
Table 2: Hypothetical Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI%) | Body Weight Change (%) |
| Vehicle Control | Vehicle, QD, IP | 1500 ± 250 | 0% | +5% |
| This compound | 15 mg/kg, QD, IP | 825 ± 150 | 45% | -2% |
| This compound | 30 mg/kg, QD, IP | 525 ± 100 | 65% | -5% |
| Positive Control (e.g., Doxorubicin) | 5 mg/kg, QW, IP | 450 ± 90 | 70% | -15% |
Data are presented as mean ± SEM.
Toxicity Assessment
Preliminary toxicity information can be gathered during efficacy studies by monitoring clinical signs (e.g., changes in posture, activity, grooming) and body weight. For more detailed toxicity profiling, a dedicated study may be required.
Logical Framework for In Vivo Studies
The design of in vivo experiments with a novel inhibitor like this compound follows a logical progression from foundational studies to definitive efficacy trials.
Conclusion
The protocols and frameworks provided here offer a comprehensive guide for the in vivo evaluation of this compound. A systematic approach, beginning with pharmacokinetic characterization and followed by well-designed efficacy studies in relevant cancer models, is essential for determining the therapeutic potential of this novel JMJD7 inhibitor. Careful monitoring of both efficacy and toxicity readouts will provide the critical data needed to advance this compound into further preclinical development.
References
- 1. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene - JMJD7 [maayanlab.cloud]
- 4. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of JMJD7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jumonji domain-containing 7 (JMJD7) is a bifunctional enzyme with roles as both a lysyl hydroxylase and a potential protease for histone tails.[1] As a hydroxylase, its primary substrates are Developmentally Regulated GTP-binding proteins 1 and 2 (DRG1/2), where it catalyzes a stereospecific (3S)-lysyl hydroxylation.[2][3] This post-translational modification is thought to be crucial for regulating protein synthesis and cell growth.[1][2]
In the context of oncology, a read-through fusion protein, JMJD7-PLA2G4B, has been identified in several cancers, including head and neck squamous cell carcinoma (HNSCC).[4][5] This fusion protein has been shown to play a significant role in promoting cancer cell proliferation and survival by modulating the Protein Kinase B (AKT) signaling pathway.[4][6] Specifically, JMJD7-PLA2G4B influences the phosphorylation of AKT, which in turn regulates the E3 ligase S-phase kinase-associated protein 2 (SKP2).[4][6] SKP2 is responsible for the degradation of the cyclin-dependent kinase inhibitors p21 and p27.[4][6] Thus, the activity of the JMJD7-PLA2G4B fusion protein leads to decreased levels of p21 and p27, promoting cell cycle progression.[4][6]
Given its role in cancer, JMJD7 has emerged as a promising therapeutic target. The development of inhibitors, such as JMJD7-IN-1 (also known as Cpd-3), allows for the investigation of the functional consequences of blocking its activity. Western blotting is a key technique to elucidate the molecular effects of JMJD7 inhibition. This document provides a detailed protocol for performing a Western blot to analyze the effects of JMJD7 inhibition on its direct substrates and key downstream proteins in the AKT/SKP2 signaling pathway.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the JMJD7-regulated signaling pathway and the experimental workflow for the Western blot protocol.
Caption: JMJD7-PLA2G4B signaling pathway leading to cell proliferation and survival.
Caption: Step-by-step workflow for Western blot analysis of JMJD7 inhibition.
Experimental Protocol
This protocol is designed for analyzing the effect of a JMJD7 inhibitor on a human head and neck squamous cell carcinoma (HNSCC) cell line, such as SCC-25, which is known to express the JMJD7-PLA2G4B fusion.
Materials and Reagents
-
Cell Line: SCC-25 (ATCC CRL-1628) or other suitable HNSCC cell line (e.g., Cal-27, FaDu).
-
Culture Medium: DMEM:Ham's F12 (1:1 mixture) supplemented with 10% Fetal Bovine Serum (FBS), 400 ng/mL hydrocortisone, and 1% penicillin-streptomycin.
-
JMJD7 Inhibitor: this compound (Cpd-3).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.
-
Transfer: PVDF membranes, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary and Secondary Antibodies: See Table 1 for details.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment:
-
Culture SCC-25 cells in the recommended medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 5, 10, 20 µM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO). A pilot experiment is recommended to determine the optimal concentration and incubation time.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Table 1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
For analysis of phosphorylated proteins, strip the membrane and re-probe for the total protein and a loading control (e.g., β-actin or GAPDH).
-
Data Presentation
Expected Outcomes
Upon inhibition of JMJD7, the following changes in protein levels are anticipated:
-
A decrease in the phosphorylation of AKT at Ser473.
-
No significant change in total AKT levels.
-
A decrease in SKP2 protein levels.
-
An increase in p21 and p27 protein levels.
-
While JMJD7 hydroxylates DRG1 and DRG2, inhibition of this activity is not expected to significantly alter their total protein levels.[7] Therefore, DRG1 and DRG2 can serve as negative controls for protein expression changes.
Quantitative Data Summary
The results of the Western blot analysis should be quantified by densitometry and presented in a tabular format for clear comparison.
Table 1: Primary and Secondary Antibodies for Western Blot
| Target Protein | Host Species | Recommended Starting Dilution | Supplier (Example) |
| p-AKT (Ser473) | Rabbit | 1:1000 | Cell Signaling Technology #9271 |
| Total AKT | Rabbit | 1:1000 | Cell Signaling Technology #9272 |
| SKP2 | Rabbit | 1:1000 - 1:5000 | Proteintech #15010-1-AP |
| p21 | Rabbit | 1:1000 | Cell Signaling Technology #2947 |
| p27 | Rabbit | 1:1000 | Cell Signaling Technology #3686 |
| DRG1 | Rabbit | 1:2000 - 1:10000 | Proteintech #13190-1-AP |
| DRG2 | Rabbit | 1:1000 - 1:3000 | Novus Biologicals #NBP2-16227 |
| β-actin | Mouse | 1:5000 | Santa Cruz Biotechnology #sc-47778 |
| Anti-Rabbit IgG (HRP-linked) | Goat | 1:2000 - 1:5000 | Cell Signaling Technology #7074 |
| Anti-Mouse IgG (HRP-linked) | Horse | 1:2000 - 1:5000 | Cell Signaling Technology #7076 |
Table 2: Example of Quantified Western Blot Data
| Treatment | p-AKT/Total AKT (Relative Fold Change) | SKP2/β-actin (Relative Fold Change) | p21/β-actin (Relative Fold Change) | p27/β-actin (Relative Fold Change) | DRG1/β-actin (Relative Fold Change) | DRG2/β-actin (Relative Fold Change) |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (5 µM) | ||||||
| This compound (10 µM) | ||||||
| This compound (20 µM) |
Data should be presented as mean ± standard deviation from at least three independent experiments. Statistical significance should be determined using an appropriate statistical test.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. ptglab.com [ptglab.com]
- 3. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 4. static.abclonal.com [static.abclonal.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. biocompare.com [biocompare.com]
- 7. SKP2 antibody (15010-1-AP) | Proteintech [ptglab.com]
Application Notes and Protocols for Immunoprecipitation of JMJD7 Substrates with JMJD7-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the substrates of the bifunctional enzyme, Jumonji Domain Containing 7 (JMJD7), and the inhibitory effects of JMJD7-IN-1. The protocols detail the immunoprecipitation of JMJD7 substrates following treatment with this specific inhibitor, enabling the analysis of changes in post-translational modifications.
Introduction to JMJD7 and its Substrates
JMJD7 is a 2-oxoglutarate-dependent oxygenase with two recognized catalytic activities. It functions as a lysyl hydroxylase, specifically catalyzing the (3S)-hydroxylation of lysine residues on the Developmentally Regulated GTP-binding proteins 1 and 2 (DRG1 and DRG2)[1][2][3][4]. Additionally, JMJD7 acts as an endopeptidase that cleaves the N-terminal tails of histones H2, H3, and H4, particularly at methylated arginine residues[2]. This dual functionality positions JMJD7 as a critical regulator in both protein biosynthesis and chromatin dynamics.
This compound: A Potent Inhibitor of JMJD7
This compound is a small molecule inhibitor of JMJD7 with a reported half-maximal inhibitory concentration (IC50) of 6.62 µM in biochemical assays. This compound has demonstrated inhibitory activity in cellular assays, particularly in cancer cell lines with high expression levels of JMJD7[5][6]. This compound serves as a valuable tool for studying the functional roles of JMJD7 and for validating it as a potential therapeutic target.
Data Presentation
Table 1: Effect of this compound on the Hydroxylation of Immunoprecipitated DRG1/DRG2
| Treatment | Protein Immunoprecipitated | Hydroxylation Level (Relative Quantification) | p-value |
| Vehicle Control (DMSO) | DRG1 | 1.00 | - |
| This compound (10 µM) | DRG1 | Value | Value |
| Vehicle Control (DMSO) | DRG2 | 1.00 | - |
| This compound (10 µM) | DRG2 | Value | Value |
Relative quantification of hydroxylation can be determined by mass spectrometry analysis of immunoprecipitated DRG1/DRG2.
Table 2: Effect of this compound on Arginine Methylation of Immunoprecipitated Histone H3
| Treatment | Histone Mark | Methylation Level (Relative Quantification) | p-value |
| Vehicle Control (DMSO) | H3R2me2 | 1.00 | - |
| This compound (10 µM) | H3R2me2 | Value | Value |
| Vehicle Control (DMSO) | H3R17me2 | 1.00 | - |
| This compound (10 µM) | H3R17me2 | Value | Value |
Relative quantification of histone methylation can be determined by Western blot analysis of immunoprecipitated Histone H3, using specific antibodies against different methylation marks.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
Caption: Mechanism of JMJD7 action and its inhibition by this compound.
Caption: Step-by-step workflow for immunoprecipitation of JMJD7 substrates.
Experimental Protocols
The following are detailed protocols for the immunoprecipitation of JMJD7 substrates after treatment with this compound.
Protocol 1: Immunoprecipitation of DRG1/DRG2 for Hydroxylation Analysis
1. Cell Culture and Treatment: a. Culture cells (e.g., HEK293T, or a cell line with high JMJD7 expression) to 70-80% confluency. b. Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours). The optimal concentration and duration should be determined empirically for each cell line.
2. Cell Lysis: a. After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (cell lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA or Bradford assay.
3. Immunoprecipitation: a. Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer. b. Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads (or agarose beads) per 1 mg of protein and incubate at 4°C for 1 hour on a rotator. c. Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube. d. To the pre-cleared lysate, add the primary antibody against DRG1 or DRG2 (follow manufacturer's recommended dilution). e. Incubate overnight at 4°C with gentle rotation. f. Add 30 µL of fresh Protein A/G beads and incubate for 2-4 hours at 4°C with gentle rotation.
4. Washing and Elution: a. Pellet the beads and discard the supernatant. b. Wash the beads three to five times with 1 mL of ice-cold lysis buffer. c. After the final wash, remove all supernatant. d. Elute the immunoprecipitated proteins by adding 50 µL of 1X SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes. e. Pellet the beads and collect the supernatant containing the eluted proteins.
5. Analysis: a. The eluted samples are ready for analysis by Western blot using an antibody specific for hydroxylated lysine or by mass spectrometry for quantitative analysis of hydroxylation at specific sites.
Protocol 2: Immunoprecipitation of Histones for Methylation Analysis
1. Cell Culture, Treatment, and Lysis: a. Follow steps 1a and 1b from Protocol 1. b. For histone extraction, a specialized lysis buffer for nuclear proteins is recommended. Alternatively, follow a standard histone extraction protocol.
2. Immunoprecipitation: a. Follow steps 3a to 3c from Protocol 1. b. To the pre-cleared lysate, add a primary antibody specific for a histone mark of interest (e.g., anti-Histone H3, anti-H3R2me2). c. Follow steps 3e and 3f from Protocol 1.
3. Washing and Elution: a. Follow steps 4a to 4e from Protocol 1.
4. Analysis: a. Analyze the eluted samples by Western blot using antibodies specific for different arginine methylation marks on histones to observe changes in their levels upon this compound treatment.
These protocols provide a robust framework for investigating the impact of this compound on the post-translational modifications of its substrates. Researchers are encouraged to optimize conditions for their specific experimental setup.
References
- 1. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene - JMJD7 [maayanlab.cloud]
- 3. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of JMJD7 inhibitors with the aid of virtual screening and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a High-Throughput Screen with JMJD7-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jumonji domain-containing 7 (JMJD7) is a member of the 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenase family.[1][2][3] It functions as a bifunctional enzyme, exhibiting both (3S)-lysyl hydroxylase and endopeptidase activities.[4][5] As a lysyl hydroxylase, JMJD7 targets and hydroxylates Developmentally Regulated GTP-binding proteins 1 and 2 (DRG1 and DRG2), which are involved in ribosome biogenesis and protein synthesis.[6][7] Additionally, JMJD7 can act as a protease, cleaving methylated arginine residues on histone tails, thereby playing a role in chromatin regulation and transcription.[8][9] Dysregulation of JMJD7 has been implicated in various cancers, including head and neck squamous cell carcinoma, making it an attractive target for therapeutic intervention.[2][7] JMJD7-IN-1 is a potent inhibitor of JMJD7, demonstrating a dose-dependent inhibition of its activity.[10]
These application notes provide a comprehensive guide for developing and validating a high-throughput screening (HTS) assay to identify and characterize inhibitors of JMJD7, using this compound as a reference compound. The protocols herein describe a robust mass spectrometry-based assay suitable for HTS, along with cellular assays to assess inhibitor activity in a biological context.
Quantitative Data Summary
The following tables summarize key quantitative data for JMJD7 and its inhibitor, this compound, to facilitate assay design and data interpretation.
Table 1: Biochemical Data for this compound
| Parameter | Value | Reference |
| IC50 (Biochemical Assay) | 6.62 µM | [10] |
| Binding Affinity (IC50) | 3.80 µM | [10] |
Table 2: Cellular Activity of this compound
| Cell Line | IC50 (72h incubation) | Reference |
| T-47D (Breast Cancer) | 9.40 µM | [10] |
| SK-BR-3 (Breast Cancer) | 13.26 µM | [10] |
| Jurkat (T-cell Leukemia) | 15.03 µM | [10] |
| HeLa (Cervical Cancer) | 16.14 µM | [10] |
Table 3: Kinetic Parameters for JMJD7
| Substrate | Km | kcat | kcat/Km | Reference |
| DRG1-Lys Peptide | 1.4 ± 0.59 µM | 13.0 ± 0.36 min⁻¹ | 9.3 µM⁻¹min⁻¹ | [11] |
| DRG1-LysE Peptide | 3.1 ± 0.81 µM | 24.7 ± 0.36 min⁻¹ | 8.0 µM⁻¹min⁻¹ | [11] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of JMJD7 and the workflow for the proposed high-throughput screening assay.
Caption: JMJD7 signaling pathways and points of inhibition.
Caption: High-throughput screening workflow for JMJD7 inhibitors.
Experimental Protocols
High-Throughput Biochemical Assay using RapidFire Mass Spectrometry
This protocol is adapted for a high-throughput format to screen for inhibitors of JMJD7's lysyl hydroxylase activity. The assay monitors the conversion of a DRG1 peptide substrate to its hydroxylated product.
Materials and Reagents:
-
Enzyme: Recombinant human JMJD7
-
Substrate: Synthetic DRG1 peptide (e.g., residues 16-40 of human DRG1)
-
Cofactors: 2-oxoglutarate (2OG), Ferrous Ammonium Sulfate (FAS), L-ascorbic acid (LAA)
-
Inhibitor: this compound (for control)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Quenching Solution: Acetonitrile with 0.1% formic acid
-
Assay Plates: 384-well polypropylene plates
-
Instrumentation: RapidFire High-Throughput Mass Spectrometry System (Agilent) or equivalent
Protocol:
-
Compound Plating:
-
Dispense 1 µL of test compounds and controls (e.g., this compound, DMSO as vehicle) into 384-well assay plates.
-
-
Enzyme Addition:
-
Prepare a solution of JMJD7 in assay buffer to a final concentration of 200 nM.
-
Dispense 10 µL of the enzyme solution to each well.
-
-
Pre-incubation:
-
Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare a substrate master mix containing DRG1 peptide (final concentration 5 µM), 2OG (final concentration 10 µM), FAS (final concentration 10 µM), and LAA (final concentration 100 µM) in assay buffer.
-
Add 10 µL of the substrate master mix to each well to initiate the enzymatic reaction. The final reaction volume is 21 µL.
-
-
Reaction Incubation:
-
Incubate the reaction for 25 minutes at room temperature.
-
-
Reaction Quenching:
-
Add 40 µL of quenching solution to each well to stop the reaction.
-
-
Detection:
-
Analyze the samples using a RapidFire MS system coupled to a mass spectrometer. The system will perform online solid-phase extraction to remove salts and other interfering substances before injecting the sample into the mass spectrometer.
-
Monitor the ion counts for both the substrate and the hydroxylated product (+16 Da mass shift).
-
-
Data Analysis:
-
Calculate the percent conversion of substrate to product for each well.
-
Determine the percent inhibition for each test compound relative to the DMSO control.
-
Plot dose-response curves for active compounds to determine their IC50 values.
-
HTS Assay Validation
To ensure the robustness and reliability of the HTS assay, it is crucial to perform a validation step.
Protocol:
-
Prepare Control Plates:
-
In a 384-well plate, designate half of the wells for the positive control (no inhibition, e.g., DMSO) and the other half for the negative control (maximal inhibition, e.g., a high concentration of this compound).
-
-
Run the Assay:
-
Perform the biochemical assay as described above on the control plates.
-
-
Calculate Validation Parameters:
-
Signal-to-Background Ratio (S/B):
-
S/B = (Mean of positive control signal) / (Mean of negative control signal)
-
A higher S/B ratio indicates a larger assay window.[8]
-
-
Z'-Factor:
-
Z' = 1 - [3 * (SD of positive control + SD of negative control) / |Mean of positive control - Mean of negative control|]
-
The Z'-factor is a measure of the statistical effect size and the quality of the assay.[12][13] An ideal Z' is 1, and a value between 0.5 and 1.0 is considered excellent for HTS.[4][13]
-
-
Cellular Proliferation Assay
This assay determines the effect of JMJD7 inhibitors on the growth of cancer cell lines that express high levels of JMJD7.
Materials and Reagents:
-
Cell Lines: T-47D, SK-BR-3, Jurkat, or HeLa cells
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Test Compound: this compound or other identified inhibitors.
-
Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent.
-
Assay Plates: 96-well clear-bottom white plates.
-
Instrumentation: Luminometer.
Protocol:
-
Cell Seeding:
-
Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the diluted compounds to the cells. Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
-
Detection:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO control.
-
Plot dose-response curves and determine the IC50 values.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing High-Throughput Experiments Using Microplate Technology [labx.com]
- 5. researchgate.net [researchgate.net]
- 6. genecards.org [genecards.org]
- 7. JMJD family proteins in cancer and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
- 12. assay.dev [assay.dev]
- 13. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA®) for JMJD7-IN-1 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique used to verify and quantify the engagement of a small molecule with its protein target within the complex environment of a living cell.[1] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a compound binds to its target, it often increases the protein's resistance to heat-induced denaturation and aggregation.[1] This change in thermal stability can be measured to confirm direct target engagement in a physiologically relevant setting.
Jumonji domain-containing 7 (JMJD7) is a 2-oxoglutarate (2OG)-dependent oxygenase that functions as a (3S)-lysyl hydroxylase.[2] Its primary known substrates are the developmentally regulated GTP-binding proteins 1 and 2 (DRG1/2).[2] By hydroxylating a conserved lysine residue on DRG1/2, JMJD7 is implicated in the regulation of protein synthesis and cell growth.[2] Dysregulation of JMJD7 has been linked to certain cancers, making it an attractive therapeutic target.
JMJD7-IN-1 is a potent inhibitor of JMJD7. This document provides a detailed protocol for utilizing CETSA to confirm the target engagement of this compound with JMJD7 in a cellular context.
Signaling Pathway of JMJD7
JMJD7 plays a role in post-translational modification by hydroxylating key proteins involved in translation. The binding of this compound is expected to inhibit this catalytic activity, thereby affecting downstream cellular processes.
Caption: A diagram illustrating the inhibitory action of this compound on the JMJD7 signaling pathway.
CETSA Experimental Workflow
The following diagram outlines the key steps in performing a Cellular Thermal Shift Assay to determine the target engagement of this compound.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[3]
Quantitative Data Summary
The primary output of a CETSA experiment is the melting curve of the target protein, which shows the amount of soluble protein remaining at different temperatures. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A positive shift in the Tm in the presence of a compound indicates target engagement. The following table is a representative example of data that could be obtained from a CETSA experiment with this compound.
| Treatment | Concentration (µM) | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | - | 48.5 | - |
| This compound | 1 | 50.2 | +1.7 |
| This compound | 5 | 52.8 | +4.3 |
| This compound | 10 | 54.1 | +5.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Detailed Experimental Protocols
This section provides a detailed protocol for performing a CETSA experiment to determine the target engagement of this compound.
Materials and Reagents
-
Cell Line: A human cell line endogenously expressing JMJD7 (e.g., HEK293T, or a relevant cancer cell line).
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Protease Inhibitor Cocktail.
-
Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitor cocktail.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4x).
-
Primary Antibody: Rabbit anti-JMJD7 antibody.
-
Loading Control Antibody: Mouse anti-GAPDH or anti-β-actin antibody.
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
PVDF Membrane.
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Enhanced Chemiluminescence (ECL) Substrate.
Protocol 1: Determination of JMJD7 Melting Curve
-
Cell Culture: Culture cells in T175 flasks to 80-90% confluency.
-
Cell Harvesting: Wash cells with PBS, detach using a cell scraper, and resuspend in PBS with protease inhibitors to a concentration of 10-20 x 10^6 cells/mL.
-
Compound Treatment: Divide the cell suspension into two groups: Vehicle (DMSO) and this compound (e.g., 10 µM final concentration). Incubate at 37°C for 1 hour.
-
Heat Challenge: Aliquot 100 µL of the cell suspension from each group into PCR tubes for each temperature point. Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 4°C for 3 minutes.
-
Cell Lysis: Add 100 µL of lysis buffer to each tube. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Protein Quantification: Carefully collect the supernatant. Determine the protein concentration of the soluble fractions using a BCA assay.
-
Western Blot Analysis:
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-JMJD7 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane with an antibody against a loading control (e.g., GAPDH).
-
-
Data Analysis: Quantify the band intensities for JMJD7 at each temperature. Normalize the intensity to the non-heated control (37°C). Plot the normalized intensities against the temperature to generate melting curves for both vehicle and this compound treated samples. Determine the Tm for each curve.
Protocol 2: Isothermal Dose-Response CETSA
-
Cell Culture and Harvesting: Follow steps 1 and 2 from Protocol 1.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat cells with different concentrations of this compound (e.g., 0.1 to 50 µM) and a vehicle control for 1 hour at 37°C.
-
Heat Challenge: Heat all samples at a single, predetermined temperature (e.g., the Tm determined from Protocol 1, or a temperature that gives approximately 50% protein denaturation in the vehicle group) for 3 minutes in a thermal cycler, followed by cooling to 4°C. Include a non-heated control (37°C).
-
Cell Lysis, Fractionation, Protein Quantification, and Western Blot: Follow steps 5-8 from Protocol 1.
-
Data Analysis: Quantify the band intensities for JMJD7 for each concentration of this compound. Normalize the data to the non-heated control. Plot the normalized band intensity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the EC50 value for target engagement.
Conclusion
The Cellular Thermal Shift Assay is an invaluable tool for confirming the direct binding of this compound to its target, JMJD7, in a cellular context. The provided protocols offer a framework for researchers to design and execute CETSA experiments to validate target engagement, which is a critical step in the development of novel therapeutics targeting JMJD7. The successful application of CETSA can provide crucial evidence of on-target activity and aid in the optimization of lead compounds.
References
Application Notes and Protocols: CRISPR Screen to Identify JMJD7-IN-1 Sensitivity Factors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting a genome-wide CRISPR-Cas9 knockout screen to identify genetic factors that influence cellular sensitivity to JMJD7-IN-1, a known inhibitor of the Jumonji-C (JmjC) domain-containing 7 (JMJD7) protein.
Introduction
JMJD7 is a 2-oxoglutarate (2OG)-dependent oxygenase that has been implicated in various cellular processes and diseases, including cancer.[1][2] It has been shown to play roles in cell proliferation, survival, and apoptosis.[1] The discovery of small molecule inhibitors, such as a compound referred to as Cpd-3 (hereafter termed this compound), which has an IC50 value of 6.62 μM against JMJD7, has opened avenues for investigating its therapeutic potential.[1][3] CRISPR-Cas9 screening is a powerful tool for functional genomics, enabling the identification of genes that modulate drug response, thereby uncovering mechanisms of sensitivity and resistance.[4][5][6] This application note outlines a protocol for a negative selection (dropout) CRISPR screen to identify genes whose knockout confers sensitivity to this compound.
Key Principles
A pooled genome-wide CRISPR-Cas9 knockout screen is utilized to introduce single-gene knockouts across a population of cells.[5] By treating this population with a sublethal concentration of this compound, cells with knockouts in genes that are essential for survival in the presence of the drug will be depleted from the population. Deep sequencing of the single-guide RNA (sgRNA) cassettes before and after treatment allows for the identification of these "sensitizing" gene knockouts.
Data Presentation
Table 1: Hypothetical Top Gene Hits from a CRISPR Screen for this compound Sensitivity
| Gene Symbol | Description | Log2 Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
| GENE-A | DNA Damage Repair Protein | -2.8 | 1.2e-6 | 4.5e-5 |
| GENE-B | Cell Cycle Checkpoint Kinase | -2.5 | 3.5e-6 | 8.1e-5 |
| GENE-C | Apoptosis Regulator | -2.2 | 8.1e-6 | 1.5e-4 |
| GENE-D | Transcription Factor | -2.0 | 1.5e-5 | 2.2e-4 |
| GENE-E | Metabolic Enzyme | -1.8 | 2.3e-5 | 3.1e-4 |
Note: This table presents hypothetical data for illustrative purposes.
Table 2: this compound (Cpd-3) Properties
| Property | Value | Reference |
| Target | JMJD7 | [1][3] |
| IC50 | 6.62 μM | [1][3] |
| Activity | Inhibits cancer cell lines with high JMJD7 expression | [1][3] |
Experimental Protocols
Cell Line Selection and Preparation
-
Cell Line: Select a cancer cell line with high expression of JMJD7. This can be determined by western blot or RT-qPCR.
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by lentiviral transduction with a lentiCas9-Blast vector, followed by blasticidin selection.
-
Quality Control: Validate Cas9 activity using a single-guide RNA (sgRNA) targeting a ubiquitously expressed gene (e.g., GFP if the cells express it, or a surface marker like CD81) followed by flow cytometry or a cell viability assay.
Determination of this compound Working Concentration
-
Perform a dose-response curve to determine the IC20-IC30 (the concentration that inhibits cell growth by 20-30%) of this compound in the selected Cas9-expressing cell line. This sublethal concentration is crucial for a negative selection screen.
-
Protocol:
-
Seed cells in a 96-well plate.
-
Treat with a serial dilution of this compound for 72 hours.
-
Measure cell viability using a reagent like CellTiter-Glo®.
-
Plot the dose-response curve and calculate the IC20-IC30.
-
CRISPR Library Lentiviral Production
-
Library Selection: Utilize a genome-scale CRISPR knockout library (e.g., GeCKO v2, Brunello).[7] These libraries typically contain multiple sgRNAs targeting each gene in the genome.
-
Transfection: Transfect HEK293T cells with the CRISPR library plasmid pool along with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent.
-
Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Titration: Determine the viral titer by transducing the target cells with serial dilutions of the viral supernatant and measuring the percentage of infected cells (e.g., by puromycin selection and cell counting).
Genome-Scale CRISPR Screen
-
Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA library lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.[5] A sufficient number of cells should be transduced to achieve at least 500x coverage of the library.
-
Selection: After 24-48 hours, select for transduced cells using puromycin for 2-3 days.
-
Initial Cell Population (T0): Harvest a representative population of cells after selection to serve as the baseline (T0) for sgRNA representation.
-
Drug Treatment:
-
Split the remaining cells into two populations: a vehicle control (e.g., DMSO) and a this compound treatment group.
-
Culture the cells for 14-21 days, maintaining the cell population at a minimum of 500x library coverage.
-
Periodically passage the cells and replenish the media with fresh vehicle or this compound at the predetermined IC20-IC30 concentration.
-
Genomic DNA Extraction and Sequencing
-
gDNA Extraction: At the end of the screen (e.g., day 14 or 21), harvest cells from both the vehicle and this compound treated populations. Extract genomic DNA (gDNA) using a commercial kit suitable for large cell pellets.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the gDNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Next-Generation Sequencing (NGS): Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq or NovaSeq).
Data Analysis
-
Read Alignment and Counting: Demultiplex the sequencing reads based on the barcodes and align them to the sgRNA library reference to get raw read counts for each sgRNA.
-
Hit Identification: Use software packages like MAGeCK to identify sgRNAs that are significantly depleted in the this compound treated population compared to the vehicle control.[7] This will generate metrics such as log2 fold change (LFC), p-value, and false discovery rate (FDR) for each gene.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the significant gene hits to identify biological processes and signaling pathways that are synthetically lethal with JMJD7 inhibition.
Visualizations
Caption: Experimental workflow for the this compound sensitivity CRISPR screen.
Caption: Logical relationship of synthetic lethality with JMJD7 inhibition.
References
- 1. Genome-wide CRISPR/Cas9 screening identifies determinant of panobinostat sensitivity in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of JMJD7 inhibitors with the aid of virtual screening and bioactivity evaluation [pubmed.ncbi.nlm.nih.gov]
- 3. Epigenome screening highlights that JMJD6 confers an epigenetic vulnerability and mediates sunitinib sensitivity in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel read-through transcript JMJD7-PLA2G4B regulates head and neck squamous cell carcinoma cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JMJD7 CRISPR Screens (Homo sapiens) | BioGRID ORCS [orcs.thebiogrid.org]
Application Notes and Protocols: In Vitro Enzyme Kinetics with JMJD7-IN-1
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing in vitro enzyme kinetics studies with JMJD7-IN-1, a known inhibitor of the Jumonji domain-containing protein 7 (JMJD7).
Introduction
Jumonji domain-containing protein 7 (JMJD7) is a bifunctional enzyme, acting as a 2-oxoglutarate-dependent oxygenase.[1][2][3] It exhibits both lysyl hydroxylase activity, targeting developmentally regulated GTP-binding proteins 1 and 2 (DRG1/2), and endopeptidase activity, specifically cleaving arginine-methylated histone tails.[4][5] This dual functionality implicates JMJD7 in crucial cellular processes, including translational regulation and chromatin-mediated transcriptional control.[4][6] Dysregulation of JMJD7 has been linked to various diseases, including cancer, making it an attractive target for therapeutic intervention.[4][5]
This compound has been identified as a potent inhibitor of JMJD7, providing a valuable tool for studying its biological functions and for potential drug development.[7][8] These notes detail the protocols for characterizing the inhibitory activity of this compound on JMJD7's enzymatic function in vitro.
Data Presentation
The following tables summarize the key quantitative data for this compound and the kinetic parameters of JMJD7 with a model peptide substrate.
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC50 (µM) | Assay Type |
| This compound | JMJD7 | 6.62 | Biochemical Assay |
| This compound | JMJD7 | 3.80 | Binding Assay |
Data sourced from MedchemExpress.[7]
Table 2: Steady-State Kinetic Parameters for JMJD7
| Substrate | kcat (min⁻¹) | Km (µM) | kcat/Km (µM⁻¹min⁻¹) |
| DRG1-Lys Peptide | 13.0 ± 0.36 | 1.4 ± 0.59 | 9.3 |
Kinetic parameters were determined using SPE-MS assays.[9]
Experimental Protocols
This section provides detailed protocols for in vitro assays to determine the enzymatic activity and inhibition of JMJD7.
Protocol 1: In Vitro JMJD7 Lysyl Hydroxylase Inhibition Assay (MALDI-TOF Based)
This protocol is adapted from established methods for assaying 2-oxoglutarate-dependent oxygenases.[1]
1. Materials and Reagents:
-
Recombinant Human JMJD7
-
This compound
-
DRG1 Peptide Substrate (e.g., a synthetic peptide encompassing the target lysine residue)
-
HEPES Buffer (50 mM, pH 7.5)
-
(NH₄)₂Fe(SO₄)₂·6H₂O (100 µM final concentration)
-
2-Oxoglutarate (2OG) (200 µM final concentration)
-
L-Ascorbic acid (500 µM final concentration)
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix solution
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
MALDI-TOF mass spectrometer
2. Assay Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the reaction mixture in microcentrifuge tubes with a final volume of 20 µL. The mixture should contain 50 mM HEPES (pH 7.5), 100 µM Fe(II), 200 µM 2OG, and 500 µM ascorbate.[1]
-
Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Add the DRG1 peptide substrate to a final concentration of 50 µM.[1]
-
Initiate the reaction by adding 10 µM of recombinant JMJD7.[1]
-
Incubate the reaction mixture at 37°C for 60 minutes.[1]
-
Quench the reaction by spotting 1 µL of the assay sample onto a MALDI plate and immediately adding 1 µL of CHCA matrix solution (saturated in 50% acetonitrile, 0.1% TFA).[1]
-
Allow the spots to air dry.
-
Analyze the samples using a MALDI-TOF mass spectrometer to detect the mass shift corresponding to the hydroxylation of the substrate peptide.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: In Vitro JMJD7 Activity Assay (¹H NMR Based)
This protocol measures the conversion of 2-oxoglutarate to succinate, a hallmark of 2-oxoglutarate-dependent oxygenase activity.[1]
1. Materials and Reagents:
-
Recombinant Human JMJD7
-
This compound
-
HEPES Buffer (50 mM, pH 7.5)
-
(NH₄)₂Fe(SO₄)₂·6H₂O
-
2-Oxoglutarate (2OG)
-
L-Ascorbic acid
-
D₂O
-
NMR tubes
-
NMR spectrometer
2. Assay Procedure:
-
Prepare a reaction mixture in an NMR tube containing 50 mM HEPES (pH 7.5) in D₂O.
-
Add Fe(II), 2OG, and ascorbate to the desired final concentrations.
-
Add the desired concentration of this compound or vehicle control.
-
Acquire a baseline ¹H NMR spectrum.
-
Initiate the reaction by adding recombinant JMJD7.
-
Monitor the reaction over time by acquiring ¹H NMR spectra at regular intervals.
-
Observe the decrease in the 2OG peaks and the concomitant increase in the succinate peaks.
-
Quantify the rate of succinate formation to determine the enzyme activity.
-
Calculate the percentage of inhibition in the presence of this compound compared to the vehicle control.
Visualizations
Signaling Pathway of JMJD7
References
- 1. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gene - JMJD7 [maayanlab.cloud]
- 5. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of JMJD7 inhibitors with the aid of virtual screening and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating JMJD7-IN-1 Efficacy in Preclinical Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Jumonji domain-containing 7 (JMJD7) is a bifunctional 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenase with two distinct catalytic activities.[1][2] Firstly, it functions as a (3S)-lysyl hydroxylase, catalyzing a unique post-translational modification on the Developmentally Regulated GTP Binding Proteins 1 and 2 (DRG1/2).[3][4] These proteins are members of the TRAFAC family of GTPases involved in protein synthesis and cell growth regulation.[3][5] Secondly, JMJD7 has been identified as an endopeptidase capable of cleaving the N-terminal tails of histones at methylated arginine or lysine residues, which may facilitate transcription elongation.[1][6] Due to its roles in cell proliferation and viability, JMJD7 has emerged as a potential therapeutic target in oncology.[7][8] Knockout of JMJD7 has been shown to significantly repress the growth of human cancer cell lines.[6]
JMJD7-IN-1 represents a class of small-molecule inhibitors designed to target the enzymatic activity of JMJD7. The development of such inhibitors is crucial for investigating the therapeutic potential of targeting this enzyme. The first reported inhibitor of JMJD7, identified through virtual screening, demonstrated efficacy in cellular assays against cancer cell lines with high JMJD7 expression.[8][9] These application notes provide a comprehensive guide to utilizing preclinical animal models, specifically xenograft models, for evaluating the in vivo efficacy of this compound.
JMJD7 Signaling and Mechanism of Action
JMJD7's primary characterized role is the hydroxylation of a conserved lysine residue in DRG1 and DRG2.[3] This post-translational modification is thought to modulate the function of these GTPases, thereby impacting protein synthesis and cell growth pathways. Inhibition of JMJD7 by this compound is expected to block this hydroxylation event, leading to anti-proliferative effects in cancer cells dependent on this pathway.
Caption: Proposed signaling pathway of JMJD7 and the inhibitory action of this compound.
Quantitative Data Presentation
Effective evaluation of a compound's efficacy relies on the systematic collection and clear presentation of quantitative data. The following tables provide a template for summarizing key in vitro and in vivo results.
Table 1: In Vitro Inhibitory Activity of a JMJD7 Inhibitor
This table summarizes the known biochemical and cellular activity of a representative JMJD7 inhibitor, referred to as Cpd-3 in the literature.[8]
| Compound | Assay Type | Target | IC₅₀ (μM) | Cell Line | Antiproliferative Activity |
| Cpd-3 | Biochemical Assay | JMJD7 | 6.62 | N/A | Not Applicable |
| Cpd-3 | Cellular Assay | - | - | A549 (Lung Cancer) | Active |
| Cpd-3 | Cellular Assay | - | - | HCT116 (Colon Cancer) | Active |
| Cpd-3 | Cellular Assay | - | - | U2OS (Osteosarcoma) | Active |
Table 2: Template for In Vivo Efficacy Data in Xenograft Models
This table should be used to log and present the primary efficacy endpoints from animal studies.
| Animal Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Route | Mean Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) ± SEM |
| NCI-H460 CDX | Vehicle | - | QDx5 | PO | 0% | ||
| NCI-H460 CDX | This compound | 10 | QDx5 | PO | |||
| NCI-H460 CDX | This compound | 30 | QDx5 | PO | |||
| NCI-H460 CDX | This compound | 100 | QDx5 | PO | |||
| PDX Model 1 | Vehicle | - | QDx5 | IV | 0% | ||
| PDX Model 1 | This compound | 50 | QDx5 | IV |
Experimental Protocols
The following protocols outline standard procedures for establishing xenograft models and evaluating the efficacy and pharmacodynamics of this compound. These methods are based on established practices for testing anti-cancer agents in vivo.[10]
Protocol 1: Cell Line-Derived Xenograft (CDX) Efficacy Study
Objective: To determine the anti-tumor activity of this compound in an immunodeficient mouse model bearing human cancer cell line xenografts.
Materials:
-
Cancer cell line with high JMJD7 expression (e.g., A549, HCT116)[8]
-
Immunodeficient mice (e.g., NOD/SCID, Nu/Nu), 6-8 weeks old
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
This compound compound
-
Vehicle solution (e.g., 0.5% methylcellulose + 0.2% Tween-80 in water)
-
Calipers, analytical balance, sterile syringes, and gavage needles
Procedure:
-
Cell Preparation: Culture cells under standard conditions. On the day of inoculation, harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5-10 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
Randomization and Dosing: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).
-
Compound Administration: Administer this compound or vehicle according to the predetermined dose, route (e.g., oral gavage), and schedule (e.g., once daily for 14 days). Record the body weight of each mouse daily or 3 times per week.
-
Efficacy Endpoints: Continue monitoring tumor volume and body weight throughout the study. The primary endpoint is typically the percent tumor growth inhibition (%TGI) at the end of treatment.
-
Study Termination: Euthanize mice when tumors exceed a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
Protocol 2: Pharmacodynamic (PD) Marker Analysis
Objective: To confirm target engagement by measuring the inhibition of JMJD7 activity in tumor tissue following this compound treatment.
Procedure:
-
Study Design: Establish xenograft models as described in Protocol 1. A satellite group of animals is typically used for PD analysis.
-
Dosing and Sample Collection: Administer a single dose or multiple doses of this compound. At specific time points post-dose (e.g., 2, 8, 24 hours), euthanize mice and surgically excise tumors.
-
Tissue Processing: Immediately snap-freeze tumors in liquid nitrogen or fix in formalin for subsequent analysis.
-
Analysis Methods:
-
Western Blot / ELISA: Prepare protein lysates from frozen tumor tissue. Use specific antibodies to measure the levels of total DRG1/2 and hydroxylated DRG1/2 (if a specific antibody is available). A decrease in the ratio of hydroxylated to total DRG1/2 would indicate target engagement.
-
Mass Spectrometry: Employ proteomic techniques to quantify the extent of lysine hydroxylation on DRG1/2 peptides from treated versus untreated tumors.[3]
-
Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded (FFPE) tumor sections to visualize changes in the localization or levels of relevant proteins.
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a preclinical efficacy study of a novel anti-cancer agent.
References
- 1. uniprot.org [uniprot.org]
- 2. Versatile JMJD proteins: juggling histones and much more - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene - JMJD7 [maayanlab.cloud]
- 8. Discovery of JMJD7 inhibitors with the aid of virtual screening and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
JMJD7-IN-1 solubility and stability issues
Welcome to the technical support center for JMJD7-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this potent JMJD7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known activities?
A1: this compound (also referred to as Cpd-3) is a small molecule inhibitor of the Jumonji-C (JmjC) domain-containing protein 7 (JMJD7)[1][2]. JMJD7 is a bifunctional enzyme with two main activities:
-
Lysyl Hydroxylase Activity: It catalyzes the (3S)-lysyl hydroxylation of Developmentally Regulated GTP Binding Proteins 1 and 2 (DRG1/2), which are involved in ribosome biogenesis and translation regulation[3][4][5][6][7].
-
Protease Activity: It can act as a protease, cleaving the N-terminal tails of histones (H2A, H3, and H4) that contain methylated arginine residues[4][8].
This compound has been shown to inhibit the enzymatic activity of JMJD7 and exhibits anti-proliferative effects in various cancer cell lines.[1][9]
Q2: I am having trouble dissolving this compound. What is the recommended solvent?
A2: this compound is soluble in dimethyl sulfoxide (DMSO)[9]. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental buffer or cell culture medium. Ensure the final DMSO concentration in your assay is low (typically below 0.5%) to avoid solvent-induced toxicity or off-target effects.
Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution is a common issue with hydrophobic small molecules. Here are a few troubleshooting strategies:
-
Lower the Final Concentration: Attempt the experiment with a lower final concentration of this compound.
-
Use of Surfactants: For biochemical assays, adding a low concentration (0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 to your aqueous buffer can help maintain solubility.
-
Sonication and Warming: Gentle warming (e.g., to 37°C) and brief sonication of the solution after dilution can help to redissolve small precipitates. However, be cautious with temperature-sensitive compounds and avoid prolonged heating.
-
Fresh Dilutions: Prepare fresh dilutions of the inhibitor from the DMSO stock immediately before each experiment.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When stored at -80°C, the stock solution is reported to be stable for up to 6 months. For shorter-term storage (up to 1 month), -20°C is acceptable. Always protect the stock solution from light.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays | 1. Poor solubility and precipitation of this compound in cell culture medium.2. Degradation of the inhibitor in the culture medium over time.3. Variability in cell health, passage number, or seeding density. | 1. Visually inspect the wells for precipitates after adding the inhibitor. Consider the solubilization strategies mentioned in the FAQs.2. Prepare fresh dilutions for each experiment. Minimize the exposure of the compound to light and elevated temperatures.3. Standardize cell culture protocols, including cell passage number and confluency at the time of treatment. |
| Low or no activity in a biochemical assay | 1. Incorrect buffer composition or pH.2. Degradation of the inhibitor or the enzyme.3. Inaccurate concentration of the inhibitor stock solution. | 1. Ensure the assay buffer is compatible with the inhibitor and the enzyme. The optimal pH for JMJD7 activity should be maintained.2. Use freshly prepared enzyme and inhibitor solutions. Keep all components on ice during assay setup.3. Verify the concentration of your stock solution. If possible, confirm the identity and purity of the inhibitor using analytical methods like LC-MS. |
| High background signal in the assay | 1. Non-specific binding of the inhibitor.2. Interference of the inhibitor with the detection method (e.g., fluorescence quenching or enhancement). | 1. Include appropriate controls, such as a vehicle-only control and a no-enzyme control.2. Run a control to test for any direct effect of the inhibitor on the assay's detection system in the absence of the enzyme. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 against JMJD7 (in vitro) | 6.62 µM | [1][9] |
| Binding IC50 to JMJD7 (in vitro) | 3.80 µM | [9] |
| IC50 in T-47d cells (72h) | 9.40 µM | [9] |
| IC50 in SK-BR-3 cells (72h) | 13.26 µM | [9] |
| IC50 in Jurkat cells (72h) | 15.03 µM | [9] |
| IC50 in Hela cells (72h) | 16.14 µM | [9] |
| Solubility in DMSO | 8.33 mg/mL (22.94 mM) | [9] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C and brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[9]
Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., T-47d, SK-BR-3, Jurkat, Hela)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound in the cell culture medium from the DMSO stock solution. The final DMSO concentration in all wells, including the vehicle control, should be the same and not exceed 0.5%.
-
Remove the old medium and add the medium containing different concentrations of this compound to the cells. Include a vehicle-only control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[9]
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vitro JMJD7 Inhibition Assay (General Protocol)
Note: The following is a general protocol based on typical JmjC demethylase assays, as a specific protocol for this compound is not publicly available.
Materials:
-
Recombinant human JMJD7 protein
-
JMJD7 substrate (e.g., a peptide corresponding to the region of DRG1 that is hydroxylated by JMJD7)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 0.1 mg/ml BSA)
-
Cofactors: Fe(II) (e.g., (NH4)2Fe(SO4)2), 2-oxoglutarate (2-OG), and L-ascorbic acid
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., an antibody specific for the hydroxylated substrate or a mass spectrometry-based detection method)
-
96-well assay plate
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant JMJD7, and the substrate peptide.
-
Add this compound at various concentrations to the wells of the assay plate. Include a vehicle control (DMSO).
-
Initiate the enzymatic reaction by adding the cofactors (Fe(II), 2-OG, and ascorbate).
-
Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of product formed using an appropriate method.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
JMJD7 Signaling Pathways
Experimental Workflow for Assessing this compound Solubility and Stability
References
- 1. Discovery of JMJD7 inhibitors with the aid of virtual screening and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small members of the JMJD protein family: enzymatic jewels or jinxes? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
Optimizing JMJD7-IN-1 Concentration for Cell-Based Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of JMJD7-IN-1 for various cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Jumonji domain-containing protein 7 (JMJD7).[1] JMJD7 is a bifunctional enzyme that acts as both a (3S)-lysyl hydroxylase and an endopeptidase.[2] As a hydroxylase, its primary substrates are the developmentally regulated GTP-binding proteins 1 and 2 (DRG1 and DRG2), where it catalyzes the hydroxylation of specific lysine residues.[3][4] As an endopeptidase, JMJD7 can cleave the N-terminal tails of histones, particularly those with methylated arginine residues, which may play a role in transcription regulation.[5][6][7]
Q2: What is a good starting concentration for this compound in a cell-based assay?
A2: The optimal concentration of this compound will vary depending on the cell line, assay duration, and the specific endpoint being measured. Based on available data, a good starting point for dose-response experiments is a range from 1 µM to 50 µM. The biochemical IC50 for this compound is 6.62 µM, while the IC50 values for growth inhibition in various cancer cell lines (T-47d, SK-BR-3, Jurkat, and Hela) after 72 hours of treatment range from 9.40 µM to 16.14 µM.[1][8]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO at a concentration of up to 8.33 mg/mL (22.94 mM).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. To maintain stability and avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes and store at -20°C or -80°C for long-term storage. When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[1] Protect the stock solution from light.[1] For experiments, dilute the stock solution in cell culture medium to the final working concentration immediately before use. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to minimize solvent-induced toxicity.
Q4: How can I confirm that this compound is engaging with JMJD7 in my cells?
A4: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement. This method is based on the principle that a protein becomes more thermally stable when bound to a ligand. By treating cells with this compound, applying a heat shock, and then quantifying the amount of soluble JMJD7 protein, you can determine if the inhibitor is binding to its target within the cell. An increase in the amount of soluble JMJD7 at higher temperatures in the presence of the inhibitor indicates target engagement.[9][10][11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background or no effect observed in the assay. | Compound Instability: this compound may be unstable in the cell culture medium over the course of the experiment. | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Minimize the time the inhibitor is in the culture medium before the assay readout. |
| Low Cell Permeability: The inhibitor may not be efficiently entering the cells. | While this compound has shown cellular activity, permeability can be cell-line dependent. Consider using a different cell line or performing a cellular uptake assay if this is a concern. | |
| Incorrect Assay Conditions: The assay may not be sensitive enough to detect the effects of JMJD7 inhibition. | Optimize assay parameters such as cell seeding density, incubation time, and reagent concentrations. Include appropriate positive and negative controls. | |
| High levels of cytotoxicity observed at expected effective concentrations. | Off-Target Effects: At higher concentrations, this compound may be inhibiting other cellular targets, leading to toxicity. | Perform a dose-response curve for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay) to determine the toxic concentration range. Use the lowest effective concentration of this compound that shows on-target effects. |
| Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is kept at a minimum, ideally below 0.1%. Include a vehicle control (DMSO only) to assess solvent toxicity. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell passage number, confluency, or health can lead to variable responses. | Maintain a consistent cell culture practice. Use cells within a defined passage number range and ensure they are healthy and in the exponential growth phase at the start of the experiment. |
| Inhibitor Degradation: Improper storage or handling of this compound can lead to degradation. | Follow the recommended storage conditions strictly. Avoid repeated freeze-thaw cycles of the stock solution. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | IC50 Value (µM) | Reference |
| Biochemical Assay | JMJD7 | 6.62 | [1] |
| Cell Growth Inhibition (72h) | T-47d | 9.40 | [1][8] |
| Cell Growth Inhibition (72h) | SK-BR-3 | 13.26 | [1][8] |
| Cell Growth Inhibition (72h) | Jurkat | 15.03 | [1][8] |
| Cell Growth Inhibition (72h) | Hela | 16.14 | [1][8] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range using a Cell Viability Assay (MTT Assay)
This protocol helps to establish the cytotoxic profile of this compound in your specific cell line, which is crucial for differentiating between targeted inhibition and general toxicity.
Methodology:
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium. A typical concentration range to start with is 0.1 µM to 100 µM. Include a vehicle control (medium with the same final DMSO concentration as the highest inhibitor concentration) and a no-treatment control.
-
Inhibitor Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a percentage of cell viability versus the log of the inhibitor concentration to determine the IC50 value for cytotoxicity.
Protocol 2: Verifying Target Engagement using a Cellular Thermal Shift Assay (CETSA)
This protocol confirms that this compound directly binds to JMJD7 within the cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture your cells to ~80-90% confluency. Treat the cells with either vehicle (DMSO) or a concentration of this compound determined to be non-toxic from Protocol 1 (e.g., 10-20 µM) for 1-2 hours at 37°C.
-
Heat Treatment: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Perform SDS-PAGE and Western blotting using an antibody specific for JMJD7.
-
Quantify the band intensities for each temperature point.
-
-
Data Analysis: Plot the percentage of soluble JMJD7 protein (relative to the non-heated control) against the temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the inhibitor-treated samples indicates thermal stabilization and target engagement.[9][10][11]
Mandatory Visualizations
Caption: Overview of JMJD7's dual functions and known signaling involvements.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uniprot.org [uniprot.org]
- 3. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Clipping of arginine-methylated histone tails by JMJD5 and JMJD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific Recognition of Arginine Methylated Histone Tails by JMJD5 and JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with JMJD7-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using JMJD7-IN--1 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is JMJD7-IN-1 and what is its primary mechanism of action?
A1: this compound is a potent small-molecule inhibitor of Jumonji domain-containing protein 7 (JMJD7).[1][2] Its primary mechanism of action is the inhibition of the enzymatic activity of JMJD7.[1] JMJD7 is a 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenase with two reported functions:
-
(3S)-lysyl hydroxylase activity: JMJD7 catalyzes the hydroxylation of specific lysine residues on Developmentally Regulated GTP Binding Proteins 1 and 2 (DRG1/2), which are part of the TRAFAC family of GTPases involved in protein synthesis.[3][4]
-
Endopeptidase activity: Some studies have reported that JMJD7 can act as a peptidase, cleaving arginine-methylated histone tails.[5][6][7]
It is crucial to consider both potential activities when designing experiments and interpreting results with this compound.
Q2: I am observing inconsistent IC50 values for this compound in my in vitro assays. What could be the cause?
A2: Inconsistent IC50 values can arise from several factors related to the specific requirements of 2-oxoglutarate-dependent oxygenases like JMJD7. Here are some common causes and troubleshooting steps:
-
Cofactor Availability: The catalytic activity of JMJD7 is strictly dependent on the presence of Fe(II) and 2-oxoglutarate (2OG).[3]
-
Chelation of Fe(II): Components in your buffer, such as EDTA, can chelate the Fe(II) cofactor, leading to reduced enzyme activity and skewed IC50 values. It is recommended to use buffers without strong chelating agents.
-
Degradation of Cofactors: Prepare fresh solutions of Fe(II) and 2OG for each experiment, as they can degrade over time.
-
-
Oxygen Levels: As an oxygenase, JMJD7 activity is dependent on dissolved oxygen. Ensure consistent and adequate aeration of your assay buffer, but avoid harsh vortexing that could denature the enzyme.
-
This compound Solubility: The manufacturer notes that this compound has limited solubility in aqueous solutions and recommends using freshly opened, anhydrous DMSO for stock solutions.[2][8] Poor solubility can lead to inaccurate concentrations and inconsistent results. Warming the DMSO to 60°C may aid in solubilization.[2][8]
-
Substrate Choice: JMJD7 has a narrow substrate scope.[1][9][10] If you are using a custom peptide substrate, ensure it is a validated substrate for JMJD7's hydroxylase or peptidase activity. The preferred substrate for hydroxylase activity is a peptide derived from DRG1.[3][10]
Q3: My in vitro results with this compound are promising, but I am not seeing a significant effect in my cell-based assays. Why might this be?
A3: A discrepancy between in vitro and cellular activity is a common challenge in drug discovery. Here are several potential reasons:
-
Cell Permeability: While some JmjC inhibitors have good cell permeability, others do not.[11] The cellular activity of this compound has been reported, but its permeability may vary across different cell lines.[1][2]
-
Efflux Pumps: The inhibitor may be actively transported out of the cell by efflux pumps like P-glycoprotein. You can test this by co-incubating with known efflux pump inhibitors.
-
Intracellular Cofactor Concentrations: The intracellular concentrations of Fe(II) and 2-oxoglutarate can influence the inhibitor's effectiveness. These levels can vary between cell lines and under different culture conditions.
-
Target Engagement: It is essential to confirm that this compound is reaching and binding to JMJD7 within the cell. A Cellular Thermal Shift Assay (CETSA) is a valuable technique for verifying target engagement.[11]
-
Off-Target Effects: The observed cellular phenotype may be a result of off-target effects of the inhibitor. It is important to include appropriate controls, such as a structurally related but inactive compound, if available.
Q4: Does this compound inhibit both the hydroxylase and peptidase activity of JMJD7?
A4: The initial characterization of this compound focused on its inhibition of JMJD7's overall activity, with the discovery paper not distinguishing between the two potential functions.[1] Given that both activities are thought to reside within the JmjC domain, it is plausible that this compound affects both. However, to confirm this, you would need to perform separate assays for hydroxylase and peptidase activity.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Assay Type | Target | Substrate/Cell Line | IC50 (µM) | Reference |
| Biochemical Assay | JMJD7 | N/A | 6.62 | [1][2] |
| Binding Assay | JMJD7 | N/A | 3.80 | [1][2] |
| Cell Growth Assay (72h) | T-47d | - | 9.40 | [1][2] |
| Cell Growth Assay (72h) | SK-BR-3 | - | 13.26 | [1][2] |
| Cell Growth Assay (72h) | Jurkat | - | 15.03 | [1][2] |
| Cell Growth Assay (72h) | HeLa | - | 16.14 | [1][2] |
Experimental Protocols
In Vitro JMJD7 Hydroxylase Assay using Mass Spectrometry
This protocol is designed to measure the hydroxylation of a DRG1-derived peptide by recombinant JMJD7 and assess the inhibitory effect of this compound.
Materials:
-
Recombinant human JMJD7
-
DRG1 peptide substrate (e.g., a 25-mer peptide fragment of DRG1 containing the target lysine)[3][10]
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
2-Oxoglutarate (2OG)
-
Ferrous Sulfate (FeSO₄)
-
L-Ascorbic Acid (optional, but can enhance the activity of some 2OG oxygenases)
-
Quench Solution: 0.1% Trifluoroacetic Acid (TFA)
-
MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid)
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare fresh stock solutions of 2OG, FeSO₄, and L-Ascorbic Acid in the assay buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, DRG1 peptide substrate, 2OG, FeSO₄, and L-Ascorbic Acid to the desired final concentrations.
-
Add this compound from your stock solution to achieve a range of final concentrations for IC50 determination. Include a DMSO-only control.
-
-
Enzyme Addition:
-
Initiate the reaction by adding recombinant JMJD7 to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
-
Quenching:
-
Stop the reaction by adding the quench solution.
-
-
Sample Preparation for Mass Spectrometry:
-
Mix a small aliquot of the quenched reaction with the MALDI matrix solution.
-
Spot the mixture onto a MALDI target plate and allow it to air-dry.
-
-
Data Acquisition and Analysis:
-
Analyze the samples using a MALDI-TOF mass spectrometer in positive ion mode.
-
Measure the peak intensities of the unhydroxylated and hydroxylated peptide substrates.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Cell-Based Assay for this compound Activity
This protocol describes a general method to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line known to express JMJD7 (e.g., T-47d, SK-BR-3, Jurkat, HeLa)[1][2]
-
Complete cell culture medium
-
This compound
-
Cell proliferation reagent (e.g., resazurin-based, MTT, or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only control.
-
-
Incubation:
-
Cell Viability Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition and Analysis:
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
Calculate the percent inhibition of cell growth for each concentration of this compound and determine the IC50 value.
-
Visualizations
Caption: JMJD7 signaling pathway and point of inhibition.
Caption: Experimental workflow for testing this compound.
Caption: Troubleshooting decision tree for this compound.
References
- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. diseases.jensenlab.org [diseases.jensenlab.org]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ora.ox.ac.uk [ora.ox.ac.uk]
- 11. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of JMJD7-IN-1 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of JMJD7-IN-1 in cancer cell experiments. The focus is to anticipate and address potential issues arising from the off-target effects of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Jumonji domain-containing protein 7 (JMJD7), with a reported IC50 value of 6.62 μM in biochemical assays.[1] It is believed to act as a 2-oxoglutarate (2OG) competitive inhibitor, binding to the active site of JMJD7 and preventing it from carrying out its enzymatic functions.[2]
Q2: What are the known cellular functions of JMJD7 that are inhibited by this compound?
A2: JMJD7 has been reported to have two primary enzymatic activities. The first is as a (3S)-lysyl hydroxylase that targets Developmentally Regulated GTP-binding proteins 1 and 2 (DRG1 and DRG2), which are involved in ribosome biogenesis and protein synthesis.[3][4][5] The second, more controversial function, is as a histone endopeptidase that cleaves arginine-methylated histone tails, potentially influencing transcription.[6][7][8] Inhibition by this compound is expected to disrupt these processes.
Q3: Are there known off-target effects of this compound?
A3: While a comprehensive public off-target profile for this compound is not available, its nature as a 2-oxoglutarate competitor suggests a potential for cross-reactivity with other 2OG-dependent oxygenases.[9] This family includes other JmjC domain-containing proteins (histone demethylases and other hydroxylases), prolyl hydroxylases involved in the HIF pathway, and collagen hydroxylases.[10][11] Researchers should be cautious about potential off-target effects and validate their findings using orthogonal approaches.
Q4: I am observing a phenotype in my cancer cells upon treatment with this compound that is inconsistent with known JMJD7 functions. What could be the cause?
A4: Unexplained phenotypes could arise from off-target effects. For instance, inhibition of other JmjC histone demethylases could lead to global changes in histone methylation, or inhibition of HIF prolyl hydroxylases could induce a pseudo-hypoxic state.[10][12] It is also possible that JMJD7 has undiscovered functions in your specific cancer cell model. We recommend performing rescue experiments with a JMJD7 construct that is resistant to the inhibitor or using structurally distinct JMJD7 inhibitors to confirm on-target effects.
Q5: How can I assess the on-target engagement of this compound in my cellular experiments?
A5: A cellular thermal shift assay (CETSA) is a valuable method to confirm that this compound is binding to JMJD7 within the cell.[13] This technique measures the change in the thermal stability of a protein upon ligand binding. Additionally, you can measure the downstream consequences of JMJD7 inhibition, such as a decrease in DRG1/2 hydroxylation, using mass spectrometry-based proteomics.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays across different cancer cell lines.
| Potential Cause | Troubleshooting Steps |
| Differential expression of JMJD7 | - Confirm JMJD7 expression levels in your panel of cell lines via Western blot or qPCR. - Correlate JMJD7 expression with sensitivity to this compound. |
| Off-target effects dominating in certain cell lines | - In sensitive cell lines, perform a rescue experiment by overexpressing a drug-resistant mutant of JMJD7. - Use a structurally unrelated JMJD7 inhibitor to see if the same pattern of sensitivity is observed. |
| Differences in cell permeability or metabolism of the inhibitor | - Measure the intracellular concentration of this compound in different cell lines using LC-MS/MS. |
| Variations in assay conditions | - Standardize cell seeding densities, treatment duration, and the specific viability assay used (e.g., MTT, CellTiter-Glo).[14] |
Problem 2: Unexpected changes in gene expression or histone methylation marks upon this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Off-target inhibition of JmjC histone demethylases | - Perform a Western blot analysis for a panel of common histone methylation marks (e.g., H3K4me3, H3K9me3, H3K27me3, H3K36me2) to identify any global changes. - If changes are observed, consider performing a broad-spectrum JmjC inhibitor as a positive control.[13] |
| Indirect effects on transcription | - Analyze the expression of known JMJD7 target genes or pathways. - Perform ChIP-seq for JMJD7 to see if its localization on chromatin is altered. |
| Activation of stress response pathways | - Assess markers of cellular stress, such as the unfolded protein response (UPR) or DNA damage response (DDR). |
Problem 3: Observed cellular phenotype does not correlate with inhibition of DRG1/2 hydroxylation.
| Potential Cause | Troubleshooting Steps |
| JMJD7's histone peptidase activity is dominant in your model | - Assess global levels of histone H3 and H4 and their arginine methylated forms by Western blot. An accumulation might suggest inhibition of the peptidase activity.[15] |
| The phenotype is due to an off-target effect | - Perform a cellular thermal shift assay (CETSA) with a broad proteome analysis to identify other proteins that are stabilized by this compound.[6] |
| JMJD7 has other, uncharacterized substrates | - Employ chemical proteomics approaches to identify other potential substrates of JMJD7 in your cancer cell line.[16] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (μM) | Reference |
| JMJD7 | Biochemical Assay | 6.62 | [1] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (μM) |
| T-47D | Breast Cancer | Cell Growth | 9.40 |
| SK-BR-3 | Breast Cancer | Cell Growth | 13.26 |
| Jurkat | T-cell Leukemia | Cell Growth | 15.03 |
| HeLa | Cervical Cancer | Cell Growth | 16.14 |
Data for cellular activity is for a compound referred to as Cpd-3, which is this compound.[1]
Key Experimental Protocols
Protocol 1: In Vitro JMJD7 Enzymatic Assay
This protocol is adapted from methodologies used for other JmjC domain-containing enzymes and is suitable for measuring the direct inhibitory effect of this compound.
-
Reagents and Materials:
-
Recombinant human JMJD7 protein
-
This compound (dissolved in DMSO)
-
DRG1 or DRG2 peptide substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM 2-oxoglutarate, 100 µM (NH₄)₂Fe(SO₄)₂, 2 mM L-ascorbic acid
-
Quench Solution: 1% Formic Acid in Acetonitrile
-
96-well assay plates
-
LC-MS/MS system for detection
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the this compound dilutions.
-
Add 20 µL of recombinant JMJD7 enzyme (final concentration ~50 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 20 µL of the DRG1/2 peptide substrate (final concentration ~1 µM).
-
Allow the reaction to proceed for 30 minutes at 37°C.
-
Stop the reaction by adding 60 µL of Quench Solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of hydroxylated peptide product.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of this compound binding to JMJD7 in intact cells.
-
Reagents and Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer: PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Western blot reagents (primary antibody against JMJD7, secondary antibody, etc.)
-
-
Procedure:
-
Culture cells to ~80% confluency.
-
Treat one set of cells with this compound at the desired concentration and another set with vehicle (DMSO) for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in Lysis Buffer.
-
Aliquot the cell lysates into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble JMJD7 in each sample by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: On-target signaling pathway of JMJD7 and its inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. High-throughput drug target discovery using a fully automated proteomics sample preparation platform - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Clipping of arginine-methylated histone tails by JMJD5 and JMJD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Versatile JMJD proteins: juggling histones and much more - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of JMJD6 by 2‐Oxoglutarate Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JmjC histone demethylases act as chromatin oxygen sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Resistance to JMJD7-IN-1 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming potential resistance to JMJD7-IN-1 treatment. All recommendations are based on the current understanding of JMJD7 biology and general principles of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Jumonji domain-containing 7 (JMJD7), a 2-oxoglutarate (2OG)-dependent oxygenase.[1] JMJD7 has a dual function, acting as both a (3S)-lysyl hydroxylase and a putative histone endopeptidase.[2][3][4] As a hydroxylase, it targets Developmentally Regulated GTP-binding proteins 1 and 2 (DRG1/2), which are implicated in cell growth and protein synthesis.[2][5] Its potential endopeptidase activity may be involved in histone tail clipping, influencing transcription.[6] A fusion protein, JMJD7-PLA2G4B, has been identified in head and neck squamous cell carcinoma and appears to regulate the AKT and SKP2 signaling pathways to promote cell survival and proliferation.[7][8]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential reasons?
Reduced sensitivity, or acquired resistance, to this compound can arise from various molecular mechanisms. While specific resistance mechanisms to this compound have not yet been reported in the literature, plausible causes based on resistance to other targeted therapies include:
-
Target Alteration: Mutations in the JMJD7 gene could alter the drug-binding site, reducing the affinity of this compound for its target.
-
Target Overexpression: Increased expression or gene amplification of JMJD7 can lead to higher levels of the JMJD7 protein, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.
-
Drug Efflux: Increased expression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can actively remove this compound from the cell, lowering its intracellular concentration.
-
Metabolic Inactivation: Cancer cells may develop mechanisms to metabolically inactivate this compound, reducing its effective concentration.
-
Activation of Compensatory Pathways: Cells may upregulate alternative signaling pathways to bypass their dependency on JMJD7 activity. For instance, activation of parallel pathways that promote cell survival and proliferation could compensate for JMJD7 inhibition.
-
Alternative Splicing: Changes in the splicing of JMJD7 pre-mRNA could lead to isoforms that are less sensitive to inhibition. While not documented for JMJD7, this mechanism has been observed for other drug targets like the androgen receptor.[9][10][11][12]
Q3: How can I experimentally investigate the mechanism of resistance in my cell line?
A systematic approach is necessary to elucidate the resistance mechanism. The following experimental workflow can be employed:
Troubleshooting Guide: Investigating Resistance to this compound
This guide provides a step-by-step approach to identifying the potential mechanisms of resistance to this compound in your experimental model.
Problem: Decreased Cellular Sensitivity to this compound
Initial Observation: The IC50 value of this compound in your cell line has significantly increased, or the desired phenotypic effect is no longer observed at the previously effective concentration.
Table 1: Summary of Potential Resistance Mechanisms and Investigative Approaches
| Potential Mechanism | Experimental Approach | Expected Outcome if Mechanism is Present |
| Target Alteration | Sanger sequencing of the JMJD7 gene from resistant cells. | Identification of mutations in the drug-binding domain of JMJD7. |
| Target Overexpression | qPCR and Western blot analysis of JMJD7 expression in resistant vs. sensitive cells. | Increased JMJD7 mRNA and protein levels in resistant cells. |
| Drug Efflux | Co-treatment with known efflux pump inhibitors (e.g., verapamil, cyclosporin A). | Re-sensitization of resistant cells to this compound. |
| Metabolic Inactivation | LC-MS/MS analysis of intracellular this compound and its potential metabolites. | Lower intracellular concentrations of active this compound and detection of potential metabolites in resistant cells. |
| Compensatory Pathways | RNA-sequencing and phospho-proteomics to compare sensitive and resistant cells. | Upregulation of alternative pro-survival or proliferation pathways (e.g., MAPK, Wnt) in resistant cells.[13][14] |
| Alternative Splicing | RT-PCR with primers flanking potential splice sites in JMJD7. | Detection of different JMJD7 splice variants in resistant cells. |
Detailed Experimental Protocols
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
This assay confirms that this compound is binding to JMJD7 within the cell. A lack of thermal stabilization in resistant cells could suggest reduced drug binding due to target mutation or reduced intracellular drug concentration.[15][16][17][18]
Methodology:
-
Cell Treatment: Treat both sensitive and resistant cells with either vehicle (DMSO) or this compound at various concentrations for a specified time (e.g., 1 hour).
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Analyze the amount of soluble JMJD7 in each sample by Western blotting using a specific anti-JMJD7 antibody.
-
Data Analysis: Plot the amount of soluble JMJD7 as a function of temperature for both vehicle and this compound treated cells. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Western Blot for Downstream Target Modification
This protocol assesses the functional consequence of JMJD7 inhibition by measuring the hydroxylation of its substrate, DRG1. A lack of change in DRG1 hydroxylation in resistant cells treated with this compound would indicate a failure of the inhibitor to suppress JMJD7 activity.
Methodology:
-
Cell Treatment: Treat sensitive and resistant cells with a dose-range of this compound for an appropriate duration.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Immunoprecipitation (Optional but Recommended): Immunoprecipitate DRG1 from the cell lysates using an anti-DRG1 antibody to enrich the protein.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with an antibody that specifically recognizes hydroxylated lysine on DRG1. If a specific antibody is not available, mass spectrometry can be used to detect the modification. Also, probe for total DRG1 and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Visualize the bands using an appropriate detection system and quantify the band intensities. A decrease in the ratio of hydroxylated DRG1 to total DRG1 indicates successful inhibition of JMJD7's hydroxylase activity.
Cell Viability Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a defined period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement) and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of JMJD7 and the JMJD7-PLA2G4B fusion protein.
Caption: Experimental workflow for investigating resistance to this compound.
Caption: Logical diagram of compensatory pathway activation leading to resistance.
References
- 1. Discovery of JMJD7 inhibitors with the aid of virtual screening and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Versatile JMJD proteins: juggling histones and much more - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel read-through transcript JMJD7-PLA2G4B regulates head and neck squamous cell carcinoma cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel read-through transcript JMJD7-PLA2G4B regulates head and neck squamous cell carcinoma cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histone demethylase JMJD1A promotes alternative splicing of AR variant 7 (AR-V7) in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone demethylase JMJD1A promotes alternative splicing of AR variant 7 (AR-V7) in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. repository.icr.ac.uk [repository.icr.ac.uk]
- 13. The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Jumonji domain‐containing protein 6 protein and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
How to minimize JMJD7-IN-1 toxicity in normal cells
Welcome to the technical support center for JMJD7-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to offer strategies to minimize potential toxicity in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JMJD7?
Jumonji domain-containing protein 7 (JMJD7) is a bifunctional enzyme with two main catalytic activities. Firstly, it acts as a protease that can cleave arginine-methylated histone tails, a process that is thought to facilitate the release of paused RNA polymerase II and promote gene transcription.[1][2][3] Secondly, JMJD7 functions as a lysyl hydroxylase, specifically catalyzing the (3S)-lysyl hydroxylation of the developmentally regulated GTP-binding proteins 1 and 2 (DRG1/2).[1][4][5][6][7] This modification is believed to play a role in protein-protein interactions that govern cell growth and translation.[1]
Q2: What is this compound and what is its intended use?
This compound is a potent, cell-permeable small molecule inhibitor of the enzymatic activities of JMJD7. Given the role of JMJD7 in cell proliferation and its upregulation in various cancers, this compound is intended for preclinical research to investigate the therapeutic potential of JMJD7 inhibition in oncology and other diseases where JMJD7 is implicated.[2]
Q3: I am observing toxicity in my normal cell lines when using this compound. What are the possible causes?
Toxicity in normal (non-cancerous) cell lines can arise from several factors:
-
On-target toxicity: Since JMJD7 has important physiological functions, its inhibition can disrupt normal cellular processes, leading to toxicity even in non-cancerous cells.[2]
-
Off-target effects: this compound may bind to and inhibit other proteins besides JMJD7, leading to unintended cellular consequences and toxicity.[8] This is a common challenge with small molecule inhibitors.
-
High inhibitor concentration: Using a concentration of this compound that is significantly higher than its effective concentration can lead to increased on-target and off-target toxicity.
-
Prolonged exposure: Continuous exposure of cells to the inhibitor may lead to cumulative toxicity.
Q4: How can I minimize the toxicity of this compound in my normal cell lines?
Minimizing toxicity is crucial for obtaining reliable experimental results. Here are several strategies you can employ:
-
Optimize inhibitor concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound that elicits the desired biological effect in your cancer cell line of interest. Use this minimal effective concentration for your experiments with normal cells.
-
Use appropriate controls: Always include a vehicle control (e.g., DMSO) and untreated normal cells in your experiments to accurately assess the baseline level of cell viability.
-
Orthogonal validation: Confirm your findings using an alternative method to inhibit JMJD7 function, such as CRISPR-Cas9 mediated gene knockout or RNA interference (siRNA/shRNA). If the phenotype observed with this compound is recapitulated by genetic knockdown/knockout of JMJD7, it provides stronger evidence that the effect is on-target.[9]
-
Monitor target engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to JMJD7 in your cells at the concentrations you are using.[10][11][12][13][14] This can help you use the appropriate concentration to engage the target without excessive off-target effects.
-
Assess off-target effects: If you suspect off-target effects, consider using proteome-wide approaches like Thermal Proteome Profiling (TPP) to identify other potential protein targets of this compound.[8][15][16][17][18]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High toxicity in normal cells at all tested concentrations. | The therapeutic window of this compound may be narrow. Normal cells may be highly sensitive to JMJD7 inhibition. | 1. Perform a more granular dose-response curve with smaller concentration increments to identify a non-toxic concentration. 2. Reduce the incubation time with the inhibitor. 3. Use CRISPR/Cas9 to create a JMJD7 knockout cell line to mimic on-target inhibition and compare the phenotype to that of this compound treatment.[9][19][20][21][22] |
| Inconsistent results between experiments. | Cell health and density can affect inhibitor potency. Inconsistent inhibitor preparation. | 1. Ensure consistent cell seeding density and passage number. 2. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. 3. Regularly check for mycoplasma contamination in your cell cultures. |
| No effect of this compound on my cancer cell line. | The cell line may not be dependent on JMJD7 for survival or proliferation. The inhibitor may not be entering the cells or engaging the target. | 1. Confirm JMJD7 expression in your cell line using Western blot or qPCR. 2. Perform a CETSA to verify target engagement of this compound in your cells.[10][11][12][13][14] 3. Test the inhibitor on a positive control cell line known to be sensitive to JMJD7 inhibition. |
| Observed phenotype does not match expected outcome based on JMJD7 function. | The observed phenotype may be due to off-target effects of this compound. | 1. Use a structurally different JMJD7 inhibitor to see if the same phenotype is observed. 2. Perform a rescue experiment by overexpressing a resistant mutant of JMJD7. 3. Utilize Thermal Proteome Profiling (TPP) to identify potential off-target proteins.[15][16] |
Experimental Protocols & Data
Dose-Response Assay for Cell Viability
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Seed both cancer and normal cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, ranging from 100 µM to 0.1 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or XTT assay.[23][24] For the MTT assay, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and read the absorbance at 570 nm.[23]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[25][26][27]
Hypothetical Data Summary:
| Cell Line | Cell Type | This compound IC50 (µM) |
| HCT116 | Colon Carcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.9 |
| MCF-7 | Breast Carcinoma | 12.5 |
| HEK293 | Normal Human Embryonic Kidney | 45.8 |
| BJ | Normal Human Foreskin Fibroblast | > 100 |
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the binding of this compound to its target protein, JMJD7, in intact cells.[10][11][12][13][14]
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound (at 1x and 10x the IC50 concentration) or vehicle control (DMSO) for 2 hours.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated protein aggregates.
-
Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for JMJD7. A loading control (e.g., GAPDH) should also be probed.[10]
-
Data Analysis: Quantify the band intensities for JMJD7 at each temperature for both the treated and vehicle control samples. Normalize the intensities to the lowest temperature point. Plot the normalized intensities against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[10]
Hypothetical Data Summary:
| Treatment | Melting Temperature (Tm) of JMJD7 (°C) |
| Vehicle (DMSO) | 52.5 |
| This compound (5 µM) | 56.2 |
| This compound (50 µM) | 58.9 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual enzymatic functions of JMJD7 and inhibition by this compound.
Caption: Workflow for minimizing and troubleshooting this compound toxicity.
References
- 1. Gene - JMJD7 [maayanlab.cloud]
- 2. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Versatile JMJD proteins: juggling histones and much more - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. benchchem.com [benchchem.com]
- 16. pelagobio.com [pelagobio.com]
- 17. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing target engagement using proteome-wide solvent shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. genemedi.net [genemedi.net]
- 20. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 21. youtube.com [youtube.com]
- 22. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. An Absorbance-Based Assay for Cell Health and Proliferation | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 26. m.youtube.com [m.youtube.com]
- 27. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JMJD7 Inhibitor Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with JMJD7 inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during experiments with JMJD7 inhibitors, covering everything from assay setup to data interpretation.
| Issue ID | Question/Problem | Possible Causes | Suggested Solutions |
| JMJD7-A-01 | Inconsistent IC50 values for my inhibitor between experiments. | 1. Enzyme activity variation: Recombinant JMJD7 activity can vary between batches or due to storage conditions. 2. Substrate degradation: Peptide substrates (methylated histone tails or DRG1/2 peptides) can degrade. 3. Inhibitor instability: The inhibitor may be unstable in the assay buffer. 4. Pipetting errors: Inaccurate dispensing of enzyme, substrate, or inhibitor. | 1. Aliquot and store the enzyme at -80°C. Avoid repeated freeze-thaw cycles. Test the activity of each new batch. 2. Prepare fresh substrate solutions for each experiment. 3. Assess inhibitor stability in your assay buffer over the experiment's time course. 4. Use calibrated pipettes and consider using a master mix for dispensing reagents. |
| JMJD7-A-02 | My inhibitor shows activity against the lysyl hydroxylase function but not the protease function (or vice versa). | 1. Differential inhibition: The inhibitor may selectively target one of JMJD7's catalytic activities. 2. Sub-optimal assay conditions: The conditions for one assay may not be suitable for detecting inhibition of the other. | 1. This could be a genuine result. Characterize the selectivity of your inhibitor for each activity. 2. Optimize each assay independently for pH, temperature, and buffer components. |
| JMJD7-A-03 | High background signal in my enzymatic assay. | 1. Substrate impurity: The peptide substrate may be contaminated. 2. Non-enzymatic substrate degradation: The substrate may be unstable under the assay conditions. 3. Autofluorescence/absorbance of the inhibitor: The inhibitor itself might interfere with the detection method. | 1. Verify the purity of your peptide substrate. 2. Run a no-enzyme control to assess substrate stability. 3. Run a control with the inhibitor in the absence of the enzyme to check for interference. |
| JMJD7-C-01 | No dose-dependent decrease in cell viability with inhibitor treatment. | 1. Cell line resistance: The chosen cell line may not be sensitive to JMJD7 inhibition. 2. Poor cell permeability of the inhibitor: The compound may not be entering the cells effectively. 3. Incorrect assay endpoint: The duration of the treatment may be too short to induce cell death. | 1. Screen a panel of cell lines with varying JMJD7 expression levels. 2. Assess the cell permeability of your inhibitor using methods like a PAMPA assay. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| JMJD7-WB-01 | Weak or no JMJD7 signal in Western blot. | 1. Low JMJD7 expression: The cell line or tissue may have low endogenous levels of JMJD7. 2. Poor antibody performance: The primary antibody may not be specific or sensitive enough. 3. Inefficient protein extraction: JMJD7 may not be efficiently solubilized by the lysis buffer. | 1. Use a positive control cell line known to express high levels of JMJD7. 2. Validate your antibody using a positive control and consider testing different primary antibodies. 3. Try different lysis buffers, including those with higher detergent concentrations. |
Quantitative Data on JMJD7 Inhibitors
This table summarizes publicly available data on known JMJD7 inhibitors. Due to the early stage of JMJD7 inhibitor discovery, this information is currently limited.
| Compound | Type | IC50 (µM) | Assay Type | Cell-Based Activity | Reference |
| Cpd-3 | Small Molecule | 6.62 | In vitro enzymatic assay | Inhibits growth of high JMJD7-expressing cancer cell lines | [1][2] |
| DRG1-Cys peptide | Peptide-based | 1.25 | In vitro hydroxylation assay | Not reported | [3] |
| DRG1-Sec peptide | Peptide-based | 1.46 | In vitro hydroxylation assay | Not reported | [3] |
| DRG1-Orn peptide | Peptide-based | 14.0 | In vitro hydroxylation assay | Not reported | [3] |
Detailed Experimental Protocols
Protocol 1: In Vitro JMJD7 Lysyl Hydroxylase Activity Assay using MALDI-TOF Mass Spectrometry
Objective: To measure the hydroxylation of a DRG1/2 peptide substrate by recombinant JMJD7 and assess the potency of inhibitors.
Materials:
-
Recombinant human JMJD7
-
DRG1 peptide substrate (e.g., a synthetic peptide encompassing the hydroxylation site)
-
2-oxoglutarate (2OG)
-
Ferrous ammonium sulfate (FAS)
-
L-ascorbic acid (LAA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitor
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix
-
MALDI-TOF mass spectrometer
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of JMJD7, DRG1 peptide, 2OG, FAS, LAA, and inhibitor in the appropriate solvents.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following in order:
-
Assay buffer
-
LAA (final concentration, e.g., 100 µM)
-
FAS (final concentration, e.g., 10 µM)
-
2OG (final concentration, e.g., 10 µM)
-
DRG1 peptide (final concentration, e.g., 10 µM)
-
Test inhibitor at various concentrations (or vehicle control)
-
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding recombinant JMJD7 (final concentration, e.g., 2 µM).
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding a small volume of 0.1% trifluoroacetic acid (TFA).
-
-
MALDI-TOF Analysis:
-
Spot 1 µL of the quenched reaction mixture onto a MALDI plate.
-
Add 1 µL of CHCA matrix solution and let it co-crystallize.
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.
-
Determine the ratio of the hydroxylated (+16 Da) to the non-hydroxylated peptide to calculate the percent inhibition.
-
Troubleshooting Workflow for Protocol 1
Protocol 2: In Vitro JMJD7 Protease Activity Assay
Objective: To measure the cleavage of a methylated histone peptide substrate by recombinant JMJD7.
Materials:
-
Recombinant human JMJD7
-
Methylated histone H3 peptide substrate (e.g., H3R2me2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test inhibitor
-
MALDI-TOF mass spectrometer or HPLC system
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of JMJD7, methylated histone peptide, and inhibitor.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, methylated histone peptide (final concentration, e.g., 10 µM), and the test inhibitor at various concentrations.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding recombinant JMJD7 (final concentration, e.g., 5 µM).
-
Incubate at 37°C for a set time (e.g., 1-2 hours).
-
-
Analysis:
-
Analyze the reaction mixture by MALDI-TOF MS to detect the cleaved peptide fragments or by reverse-phase HPLC to quantify the decrease in the full-length substrate.
-
-
Data Interpretation:
-
Calculate the percentage of substrate cleavage and determine the inhibitory effect of the compound.
-
Signaling Pathways and Experimental Workflows
JMJD7 in Transcription Elongation
JMJD7, along with its homolog JMJD5, has been shown to act as a protease that cleaves methylated arginine residues on histone tails.[4] This "clipping" of histone tails is thought to generate "tailless nucleosomes," which may facilitate the release of paused RNA Polymerase II (Pol II) and promote productive transcription elongation.[4]
JMJD7 and the DRG1/2 Pathway
JMJD7 also functions as a lysyl hydroxylase, catalyzing the (3S)-lysyl hydroxylation of Developmentally Regulated GTP-binding proteins 1 and 2 (DRG1/2).[5][6] This post-translational modification is thought to enhance the binding of DRG1/2 to RNA, potentially modulating protein synthesis.[6]
References
- 1. Discovery of JMJD7 inhibitors with the aid of virtual screening and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Validating JMJD7-IN-1 Activity in Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the activity of JMJD7-IN-1 in various cell lines. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Jumonji domain-containing protein 7 (JMJD7).[1][2] The primary enzymatic activity of JMJD7 is as a 2-oxoglutarate (2OG)-dependent oxygenase that catalyzes the (3S)-lysyl hydroxylation of two key proteins in the translation machinery: Developmentally Regulated GTP Binding Proteins 1 and 2 (DRG1 and DRG2).[3][4][5] By inhibiting JMJD7, this compound is expected to reduce the hydroxylation of DRG1 and DRG2. An alternative function has been proposed for JMJD7 as a protease that cleaves arginine-methylated histone tails.[6][7] It is important to consider both potential mechanisms when interpreting experimental results.
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated cytotoxic activity in several cancer cell lines after 72 hours of treatment. The half-maximal inhibitory concentrations (IC50) for cell growth are summarized in the table below. Notably, it has shown minimal cytotoxicity in human BJ fibroblasts and SH-SY5Y neuroblastoma cells.[8][9]
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it can be dissolved in DMSO to create a stock solution.[1][2] It is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[1]
Q4: What are the known substrates of JMJD7?
A4: The most well-characterized substrates of JMJD7 are DRG1 and DRG2, which are TRAFAC family GTPases involved in protein synthesis.[3][4][5] JMJD7 specifically hydroxylates a highly conserved lysine residue on these proteins.[5][9] Some studies also suggest that JMJD7 can act as a protease on arginine-methylated histone tails, implying histones could be another class of substrates.[6][7]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | IC50 (µM) |
| Enzymatic Assay | JMJD7 | 6.62 |
| Binding Assay | JMJD7 | 3.80 |
| Cell Growth Assay (72h) | T-47D | 9.40 |
| Cell Growth Assay (72h) | SK-BR-3 | 13.26 |
| Cell Growth Assay (72h) | Jurkat | 15.03 |
| Cell Growth Assay (72h) | HeLa | 16.14 |
| Cell Growth Assay (72h) | BJ | > 100 |
| Cell Growth Assay (72h) | SH-SY5Y | > 100 |
Data compiled from MedChemExpress product information.[1][2][8][9]
Signaling Pathway and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. novusbio.com [novusbio.com]
- 7. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-DRG1 Antibody (A38728) | Antibodies.com [antibodies.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
The Landscape of JMJD7 Inhibition: A Comparative Analysis of Emerging Modulators
The development of selective inhibitors for Jumonji domain-containing 7 (JMJD7), a lysyl hydroxylase implicated in cancer and other diseases, is an area of growing interest for researchers and drug development professionals. However, a comprehensive selectivity profile of any JMJD7 inhibitor against other members of the Jumonji C (JmjC) domain-containing family is not yet publicly available. This guide provides a comparative overview of the currently identified inhibitors of JMJD7, detailing their potency and mechanisms of action, alongside the experimental protocols used for their characterization.
Comparison of Known JMJD7 Inhibitors
While a broad selectivity panel is not available, distinct classes of JMJD7 inhibitors have been identified. The following table summarizes the key characteristics of a reported small molecule inhibitor, Cpd-3, and potent peptide-based inhibitors.
| Inhibitor | Type | Target | IC50 (µM) | Proposed Mechanism of Inhibition |
| Cpd-3 | Small Molecule | JMJD7 | 6.62 | Not fully elucidated, identified via virtual screening. |
| DRG1-Cys | Peptide-based | JMJD7 | 1.25 | Covalent inhibition through cross-linking with a cysteine residue (likely Cys132) in the JMJD7 active site.[1] |
| DRG1-Sec | Peptide-based | JMJD7 | 1.46 | Similar to DRG1-Cys, covalent inhibition via cross-linking.[1] |
Experimental Protocols
The characterization of JMJD7 inhibitors has been primarily achieved through biochemical assays that measure the enzyme's hydroxylase activity.
In Vitro JMJD7 Inhibition Assay using MALDI-TOF Mass Spectrometry
This method is a common approach to assess the activity of JMJD7 and the potency of potential inhibitors.
Materials:
-
Recombinant human JMJD7 enzyme
-
Peptide substrate (e.g., a synthetic peptide derived from the natural substrate DRG1)
-
Cofactors: Fe(II) (e.g., as (NH₄)₂Fe(II)(SO₄)₂·6H₂O), 2-oxoglutarate (2OG), and L-ascorbic acid
-
Assay Buffer (e.g., HEPES or Tris-based buffer at physiological pH)
-
Test inhibitor compound (e.g., Cpd-3, DRG1-Cys)
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)
Procedure:
-
Reaction Setup: A reaction mixture is prepared containing the assay buffer, recombinant JMJD7, the peptide substrate, and the cofactors (Fe(II), 2OG, and ascorbate).
-
Inhibitor Addition: The test inhibitor is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reactions are incubated at 37°C for a defined period to allow for the enzymatic reaction to proceed.
-
Quenching: The reaction is stopped, often by the addition of an acidic solution (e.g., trifluoroacetic acid) or by direct spotting onto a MALDI plate with the matrix.
-
MALDI-TOF MS Analysis: The reaction products are analyzed by Matrix-Assisted Laser Desorption/Ionization-Time of Flight mass spectrometry. The assay monitors the conversion of the substrate peptide to its hydroxylated product, which is observed as a mass shift.
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of hydroxylated product in the presence and absence of the inhibitor. IC50 values are then determined by plotting the percentage of inhibition against the inhibitor concentration.
Inhibition Assays for Peptide-Based Inhibitors
For the peptide inhibitors DRG1-Cys and DRG1-Sec, specific considerations were noted.[1]
-
Preincubation: The inhibitory potency of DRG1-Cys was found to be significantly enhanced with preincubation with the enzyme before the addition of the substrate, suggesting a time-dependent covalent modification.[1]
-
Reducing Conditions: The inhibitory activity of both DRG1-Cys and DRG1-Sec was diminished under reducing conditions (e.g., in the presence of DTT or TCEP), supporting the proposed mechanism of disulfide or seleno-sulfide bond formation with a cysteine residue in JMJD7.[1]
JMJD7 Signaling Pathway and Therapeutic Rationale
JMJD7 functions as a lysyl hydroxylase, playing a key role in the regulation of protein synthesis. Its primary known substrates are the developmentally regulated GTP-binding proteins 1 and 2 (DRG1 and DRG2).[1][2][3] These GTPases are involved in ribosome biogenesis and translation.
The hydroxylation of a specific lysine residue on DRG1 and DRG2 by JMJD7 is thought to enhance their binding to RNA, thereby influencing the process of translation.[2] Given the critical role of protein synthesis in cell growth and proliferation, the inhibition of JMJD7 presents a potential therapeutic strategy for diseases characterized by dysregulated cell growth, such as cancer.
Below is a diagram illustrating the signaling pathway involving JMJD7.
Caption: The signaling pathway of JMJD7, illustrating its role in hydroxylating DRG1/2, which in turn promotes protein synthesis. Also depicted are the points of intervention by known inhibitors.
References
Unraveling the Landscape of Histone Demethylase Inhibition: A Comparative Analysis of JMJD7-IN-1
For researchers, scientists, and drug development professionals navigating the complex field of epigenetics, the selection of specific and potent inhibitors for histone demethylases is a critical decision. This guide provides an objective comparison of JMJD7-IN-1 with other prominent histone demethylase inhibitors, supported by experimental data and detailed methodologies to aid in informed experimental design.
JMJD7 is a unique member of the Jumonji C (JmjC) domain-containing family. While it possesses a JmjC domain, it is structurally more akin to JmjC hydroxylases than canonical histone demethylases. Intriguingly, JMJD7 exhibits a dual functionality. Its primary characterized role is as a (3S)-lysyl hydroxylase, targeting the translation factor GTPases DRG1 and DRG2. However, it also demonstrates a peptidase activity, capable of cleaving the N-terminal tails of histones, particularly those bearing methylated arginine residues. This latter function positions inhibitors of JMJD7 within the broader context of histone demethylase modulators, making a comparative analysis essential for researchers in this domain.
Comparative Performance of Histone Demethylase Inhibitors
To provide a clear overview of the performance of this compound relative to other well-established histone demethylase inhibitors, the following table summarizes their key characteristics and potency.
| Inhibitor | Primary Target(s) | Mechanism of Action | In Vitro IC50 | Cellular IC50 | Key References |
| This compound | JMJD7 | Small molecule inhibitor | 6.62 µM (against JMJD7) | 9.40 µM (T-47D), 13.26 µM (SK-BR-3), 15.03 µM (Jurkat), 16.14 µM (HeLa) | [1][2][3][4] |
| GSK-J4 | KDM6B (JMJD3), KDM6A (UTX) | Competitive inhibitor of α-ketoglutarate | 60 nM (cell-free assay for JMJD3) | 9 µM (LPS-induced TNF-α production in macrophages) | [5] |
| JIB-04 | Pan-Jumonji inhibitor (e.g., JARID1A, JMJD2E, JMJD3, JMJD2A, JMJD2B, JMJD2C, JMJD2D) | Non-competitive inhibitor of α-ketoglutarate | 230 nM (JARID1A), 340 nM (JMJD2E), 855 nM (JMJD3), 445 nM (JMJD2A), 435 nM (JMJD2B), 1100 nM (JMJD2C), 290 nM (JMJD2D) | As low as 10 nM in some cancer cell lines | [1][6] |
| IOX1 | Broad-spectrum 2-oxoglutarate oxygenase inhibitor (including many JmjC demethylases) | Competitive inhibitor of 2-oxoglutarate | 0.6 µM (KDM4C), 2.3 µM (KDM4E), 1.8 µM (KDM2A), 0.1 µM (KDM3A), 1.4 µM (KDM6B) | 86 µM (HeLa) | [7][8] |
Signaling Pathway and Experimental Workflow
To visually represent the functional context of JMJD7 and the general workflow for inhibitor screening, the following diagrams are provided.
Caption: Role of JMJD7 in Transcription Elongation.
Caption: General Workflow for Histone Demethylase Inhibitor Screening.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. The following sections provide methodologies for key assays used in the characterization of this compound and other histone demethylase inhibitors.
In Vitro JMJD7 Enzymatic Assay for IC50 Determination of this compound
This protocol describes a general approach for determining the in vitro IC50 value of this compound against JMJD7, based on common practices for JmjC domain-containing enzyme assays.
Materials:
-
Recombinant human JMJD7 protein
-
This compound (or other test compounds) dissolved in DMSO
-
Biotinylated histone H3 peptide substrate with methylated arginine
-
Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA
-
Cofactors: Ferrous ammonium sulfate (FAS), α-ketoglutarate (α-KG), L-ascorbic acid
-
Detection Reagents: AlphaScreen™ Streptavidin Donor beads and anti-unmethylated histone antibody-conjugated Acceptor beads (or similar proximity-based assay reagents)
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare fresh solutions of cofactors in appropriate buffers. Serially dilute this compound in DMSO and then in Assay Buffer to achieve the desired concentration range.
-
Enzyme Reaction:
-
Add 5 µL of Assay Buffer containing recombinant JMJD7 to each well of a 384-well plate.
-
Add 0.1 µL of the diluted this compound or DMSO (for control wells) to the wells.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate mix containing the biotinylated histone peptide and cofactors (FAS, α-KG, and L-ascorbic acid) in Assay Buffer.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding EDTA to chelate the iron cofactor.
-
Add the AlphaScreen™ Donor and Acceptor beads, pre-incubated with the detection antibody.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for bead binding.
-
-
Data Acquisition and Analysis:
-
Read the plate using a suitable plate reader equipped for AlphaScreen™ detection.
-
Normalize the data to control wells (no inhibitor) and calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Cellular Assay for Histone Demethylase Inhibition
This protocol outlines a general method to assess the cellular activity of histone demethylase inhibitors by measuring changes in histone methylation levels.
Materials:
-
Cancer cell line of interest (e.g., HeLa, T-47D)
-
Histone demethylase inhibitor (e.g., JIB-04, GSK-J4)
-
Cell culture medium and supplements
-
Lysis buffer
-
Primary antibodies specific for the histone methylation mark of interest (e.g., anti-H3K27me3, anti-H3K9me3) and a loading control (e.g., anti-Histone H3)
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorophore)
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the histone demethylase inhibitor or DMSO (vehicle control) for a specified duration (e.g., 24-72 hours).
-
-
Histone Extraction:
-
Harvest the cells and lyse them using a suitable lysis buffer to extract total cellular proteins or specifically histones.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the specific histone methylation mark overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent (e.g., ECL for HRP-conjugated antibodies) and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the histone methylation mark and the loading control.
-
Normalize the methylation signal to the total histone signal.
-
Determine the effect of the inhibitor on cellular histone methylation levels by comparing the treated samples to the vehicle control. For IC50 determination in cellular proliferation assays, a similar dose-response treatment is performed, and cell viability is measured using assays such as MTT or CellTiter-Glo.
-
This guide provides a foundational comparison of this compound with other histone demethylase inhibitors. The provided data and protocols are intended to assist researchers in designing and interpreting their experiments in the dynamic and promising field of epigenetic drug discovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. High throughput strategy to identify inhibitors of histone-binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Clipping of arginine-methylated histone tails by JMJD5 and JMJD7 | Semantic Scholar [semanticscholar.org]
- 4. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. JMJD6 cleaves MePCE to release positive transcription elongation factor b (P-TEFb) in higher eukaryotes | eLife [elifesciences.org]
- 7. Development of homogeneous luminescence assays for histone demethylase catalysis and binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clipping of arginine-methylated histone tails by JMJD5 and JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]
Is JMJD7-IN-1 a Specific Inhibitor for JMJD7? A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to its utility in elucidating biological function and as a starting point for therapeutic development. This guide provides a comparative analysis of JMJD7-IN-1, the first reported small molecule inhibitor of Jumonji Domain-Containing Protein 7 (JMJD7), and evaluates its specificity based on currently available data.
JMJD7 is a member of the JmjC domain-containing family of enzymes, which are typically associated with histone demethylation. However, recent studies have revealed a dual functionality for JMJD7. It acts as a (3S)-lysyl hydroxylase on translation factors, specifically the developmentally regulated GTP-binding proteins 1 and 2 (DRG1 and DRG2)[1]. Additionally, it has been reported to function as a protease that cleaves the N-terminal tails of histones bearing methylated arginine residues[2]. This multifaceted role of JMJD7 in cellular processes, including transcriptional regulation and protein synthesis, makes it an attractive target for therapeutic intervention, particularly in oncology[3].
This compound: The First-in-Class Inhibitor
This compound (also referred to as Cpd-3) was identified through a virtual screening campaign as the first small molecule inhibitor of JMJD7[3][4]. It exhibits moderate potency against the enzymatic activity of JMJD7.
Comparison with Alternative Inhibitors
Recently, a series of peptide-based inhibitors derived from the natural substrate of JMJD7, DRG1, have been developed and characterized. These peptidomimetics offer an alternative approach to targeting JMJD7.
Below is a summary of the reported inhibitory activities of this compound and selected peptide-based inhibitors.
Table 1: Comparison of JMJD7 Inhibitors
| Inhibitor | Type | Target | IC50 (µM) |
| This compound (Cpd-3) | Small Molecule | JMJD7 | 6.62[1][3][4] |
| DRG1-Cys | Peptide-based | JMJD7 | 1.25[5] |
| DRG1-Sec | Peptide-based | JMJD7 | 1.46[5] |
| DRG1-Orn | Peptide-based | JMJD7 | 14.0[5] |
Specificity of this compound: An Unanswered Question
A critical aspect of a chemical probe's utility is its specificity. Ideally, an inhibitor should potently target its intended enzyme with minimal off-target effects. Currently, there is no publicly available data on the selectivity of this compound against other members of the JmjC family or a broader panel of protein kinases and other enzymes. The initial discovery paper for this compound did not report any such selectivity screening[3][4]. This lack of information is a significant limitation in definitively classifying this compound as a "specific" inhibitor of JMJD7.
In contrast, studies on the peptide-based inhibitors, while not providing a broad selectivity panel, are derived from a natural substrate, which can sometimes confer a degree of specificity[5]. However, without direct comparative screening, it is difficult to ascertain their off-target profile.
Experimental Methodologies
To ensure a fair comparison, it is essential to understand the experimental protocols used to determine the inhibitory activity of these compounds.
This compound (Cpd-3) IC50 Determination
The inhibitory activity of this compound was determined using an in vitro enzymatic assay. While the specific details of the assay buffer and conditions are not exhaustively described in the initial publication, a general workflow can be inferred.
Peptide-Based Inhibitor IC50 Determination
The IC50 values for the DRG1-derived peptide inhibitors were determined using a MALDI-TOF mass spectrometry-based assay monitoring the hydroxylation of a DRG1-Lys substrate peptide[5].
Protocol:
-
Pre-incubation: Synthetic DRG1-derived peptides (10 or 50 µM) were pre-incubated with recombinant JMJD7 (200 nM) for 15 minutes at room temperature.
-
Reaction Initiation: The reaction was initiated by adding a shorter DRG1-Lys substrate peptide (residues 17-40, 5 µM), 2-oxoglutarate (10 µM), ferrous ammonium sulfate (20 µM), and L-ascorbic acid (200 µM).
-
Reaction Time: The reaction was carried out for 25 minutes at room temperature.
-
Detection: The reaction products were analyzed by MALDI-TOF mass spectrometry to quantify the extent of substrate hydroxylation.
-
IC50 Calculation: Dose-response curves were generated to determine the IC50 values[5].
JMJD7 Signaling Pathways
To appreciate the context of JMJD7 inhibition, it is important to visualize its known signaling pathways.
JMJD7-mediated Lysyl Hydroxylation
JMJD7 hydroxylates lysine residues on the translation factors DRG1 and DRG2, which is thought to modulate their interaction with RNA and influence protein synthesis.
JMJD7-mediated Histone Tail Clipping
JMJD7 also acts as a protease, cleaving histone tails with methylated arginine residues. This action is proposed to facilitate transcriptional elongation.
Conclusion
Based on the currently available scientific literature, it is not possible to definitively state that this compound is a specific inhibitor for JMJD7. While it is the first small molecule reported to inhibit JMJD7 with moderate potency, the absence of comprehensive selectivity profiling against other JmjC enzymes and broader kinase panels is a major gap in its characterization. The discovery of more potent peptide-based inhibitors provides valuable alternative tools for studying JMJD7 function.
For researchers considering the use of this compound, it is crucial to be aware of this limitation and to interpret experimental results with caution. Future studies are warranted to thoroughly characterize the selectivity profile of this compound to establish its utility as a specific chemical probe for interrogating JMJD7 biology.
References
Validating JMJD7 as a Therapeutic Target: A Comparative Guide to Preclinical Methods
For Researchers, Scientists, and Drug Development Professionals
The Jumonji C (JmjC) domain-containing protein 7 (JMJD7) has emerged as a compelling therapeutic target, particularly in oncology. Its dual enzymatic activities as a lysyl hydroxylase and a histone tail protease position it as a critical regulator of protein synthesis and transcription.[1][2][3] Upregulation of JMJD7 and its fusion variant, JMJD7-PLA2G4B, is associated with various cancers, and its depletion has been shown to repress cancer cell proliferation.[1][4] This guide provides a comparative overview of the primary methods used to validate JMJD7 as a therapeutic target, with a focus on the small molecule inhibitor JMJD7-IN-1, alongside genetic and peptidomimetic approaches.
Methods for Target Validation: A Head-to-Head Comparison
Validating a novel therapeutic target like JMJD7 requires a multi-pronged approach to build a robust body of evidence. Here, we compare three distinct methodologies: a specific small molecule inhibitor (this compound), genetic perturbation (siRNA/knockout), and a substrate-mimicking peptide inhibitor.
| Validation Method | Principle | Key Advantages | Key Limitations |
| Small Molecule Inhibitor (this compound) | A cell-permeable chemical compound that directly binds to the JMJD7 active site, inhibiting its enzymatic function. | Provides direct evidence of target engagement; Dose-dependent effects can be quantified; High therapeutic relevance. | Potential for off-target effects; Pharmacokinetic properties can be a confounding factor. |
| Genetic Knockdown/Knockout (siRNA/KO) | Utilizes RNA interference (siRNA) to transiently reduce JMJD7 mRNA levels or CRISPR/Cas9 (Knockout) to permanently disable the gene. | Highly specific to the target gene; Avoids off-target effects of small molecules; Reveals long-term consequences of target loss. | Potential for incomplete knockdown (siRNA); Compensatory mechanisms may arise; Does not mimic therapeutic intervention (dosing, reversibility). |
| Peptidomimetic Inhibitors | Peptides derived from JMJD7's natural substrate (e.g., DRG1) with modifications (e.g., Cysteine/Selenocysteine substitution) to inhibit the enzyme.[5][6] | High specificity based on substrate recognition; Can elucidate enzyme-substrate interactions. | Poor cell permeability and stability limit in-vivo use; Primarily a tool for biochemical assays. |
Quantitative Performance Data
The following tables summarize the key quantitative data obtained from experiments using these validation methods.
Table 1: In Vitro Enzymatic and Cellular Inhibition Data
| Method/Compound | Assay Type | Target/Cell Line | IC50 / Effect | Reference |
| This compound | Enzymatic Inhibition | Recombinant JMJD7 | 6.62 µM | [7] |
| Cell Viability (72h) | T-47D (Breast Cancer) | 9.40 µM | [8] | |
| Cell Viability (72h) | SK-BR-3 (Breast Cancer) | 13.26 µM | [8] | |
| Cell Viability (72h) | Jurkat (T-cell Leukemia) | 15.03 µM | [8] | |
| Cell Viability (72h) | HeLa (Cervical Cancer) | 16.14 µM | [8] | |
| DRG1-Cys Peptide | Enzymatic Inhibition | Recombinant JMJD7 | 1.25 µM | [9] |
| DRG1-Sec Peptide | Enzymatic Inhibition | Recombinant JMJD7 | 1.46 µM | [9] |
| JMJD7-PLA2G4B siRNA | Cell Proliferation | SCC1, SCC23 (HNSCC) | Significant reduction over 72h | [5] |
| Cell Cycle Analysis | SCC1, SCC23 (HNSCC) | Significant increase in G1 arrest | [5] | |
| JMJD7 Knockout | Cell Growth | Human Cancer Cell Line | Dramatic repression of cell growth | [1][10] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the molecular context of JMJD7 provides a clearer understanding of its validation.
The oncogenic role of the JMJD7-PLA2G4B fusion protein appears to be mediated, at least in part, through the PI3K/AKT signaling pathway, a central regulator of cell survival and proliferation.[4]
References
- 1. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. Versatile JMJD proteins: juggling histones and much more - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel read-through transcript JMJD7-PLA2G4B regulates head and neck squamous cell carcinoma cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
Navigating the Selectivity of JMJD7 Inhibition: A Comparative Guide to JMJD7-IN-1
For Researchers, Scientists, and Drug Development Professionals
The study of 2-oxoglutarate (2-OG) dependent dioxygenases, a large family of enzymes with diverse cellular functions, has been significantly advanced by the development of small molecule inhibitors. One such enzyme, Jumonji domain-containing protein 7 (JMJD7), has emerged as a topic of interest due to its role as a (3S)-lysyl hydroxylase targeting the translation factor accessory proteins DRG1 and DRG2. To facilitate research in this area, the inhibitor JMJD7-IN-1 (also reported as Cpd-3) has been identified. This guide provides a comparative analysis of this compound, with a focus on its cross-reactivity with other 2-OG dependent dioxygenases, supported by experimental data and detailed protocols.
Performance Comparison of 2-OG Dependent Dioxygenase Inhibitors
A critical aspect of a chemical probe's utility is its selectivity. An ideal inhibitor will potently target its intended enzyme with minimal off-target effects on other related enzymes. While this compound has a reported IC50 of 6.62 µM against JMJD7, comprehensive public data on its selectivity against a broader panel of 2-OG dependent dioxygenases is not currently available.
To provide a framework for understanding the importance of such selectivity data, we present the inhibitory profile of IOX1, a well-characterized broad-spectrum inhibitor of 2-OG dependent dioxygenases. This comparison highlights the varying degrees of inhibition that can be observed across this enzyme family and underscores the necessity of thorough selectivity profiling for any new inhibitor.
| Target Enzyme | This compound IC50 (µM) | IOX1 IC50 (µM)[1][2][3] |
| JMJD7 | 6.62 | Not Publicly Available |
| KDM2A (JMJD1A) | Data Not Available | 1.8 |
| KDM3A (JMJD1A) | Data Not Available | 0.1 |
| KDM4A (JMJD2A) | Data Not Available | 0.1 |
| KDM4C (JMJD2C) | Data Not Available | 0.6 |
| KDM4E (JMJD2E) | Data Not Available | 2.3 |
| KDM6B (JMJD3) | Data Not Available | 1.4 |
| JARID1C | Data Not Available | 19 |
| FIH (Factor Inhibiting HIF) | Data Not Available | 20.5 |
| HIF-PHD2 | Data Not Available | 14.3 |
| ALKBH5 | Data Not Available | Potent Inhibitor |
Note: The IC50 values for IOX1 can vary depending on the specific assay conditions used in different studies.
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments relevant to the characterization of JMJD7 inhibitors.
JMJD7 Enzymatic Inhibition Assay (MALDI-TOF Mass Spectrometry)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against JMJD7.
Materials:
-
Recombinant human JMJD7 enzyme
-
JMJD7 substrate peptide (e.g., a synthetic peptide derived from DRG1)
-
2-oxoglutarate (2-OG)
-
Ferrous ammonium sulfate (FAS)
-
L-ascorbic acid (LAA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (this compound or other inhibitors) dissolved in DMSO
-
Quenching solution (e.g., Methanol)
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, 2-OG (e.g., 10 µM), FAS (e.g., 10 µM), LAA (e.g., 100 µM), and the DRG1 peptide substrate (e.g., 10 µM).
-
Inhibitor Addition: Add the test compound at various concentrations. Include a DMSO-only control.
-
Enzyme Initiation: Initiate the reaction by adding purified recombinant JMJD7 (e.g., 2 µM). The final reaction volume is typically 50 µL.
-
Incubation: Incubate the reaction mixture at room temperature for a set period (e.g., 2 hours).
-
Quenching: Stop the reaction by adding an equal volume of quenching solution (e.g., methanol).
-
Sample Preparation for MALDI-TOF: Mix a small aliquot (e.g., 1 µL) of the quenched reaction with the MALDI matrix solution on a MALDI target plate. Allow the mixture to air dry.
-
Data Acquisition: Analyze the samples using a MALDI-TOF mass spectrometer to measure the ratio of the unhydroxylated (substrate) to hydroxylated (product) peptide.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value.
Broad Panel Selectivity Screening (AlphaScreen Assay)
This high-throughput assay format is suitable for screening inhibitors against a panel of 2-OG dependent dioxygenases to determine their selectivity.
Materials:
-
A panel of purified recombinant 2-OG dependent dioxygenases.
-
Biotinylated peptide substrates specific for each enzyme.
-
Streptavidin-coated donor beads.
-
Antibody-coated acceptor beads specific for the hydroxylated product of each reaction.
-
2-oxoglutarate (2-OG).
-
Ferrous sulfate (FeSO4).
-
L-ascorbic acid.
-
Test compounds.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20).
-
384-well microplates.
-
An AlphaScreen-capable plate reader.
Protocol:
-
Reagent Preparation: Prepare solutions of enzymes, biotinylated peptide substrates, 2-OG, FeSO4, and ascorbic acid in assay buffer.
-
Compound Dispensing: Dispense the test compounds at various concentrations into the wells of a 384-well plate.
-
Reaction Initiation: Add the enzyme, substrate, and co-factors to the wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add a mixture of streptavidin-coated donor beads and antibody-coated acceptor beads to each well.
-
Signal Reading: Incubate the plate in the dark at room temperature for 60 minutes, then read the plate on an AlphaScreen reader.
-
Data Analysis: The AlphaScreen signal is proportional to the amount of hydroxylated product. Calculate the percent inhibition for each compound concentration against each enzyme and determine the IC50 values to assess selectivity.
Visualizing Experimental Concepts
To further clarify the experimental and biological contexts, the following diagrams are provided.
References
Synergistic Anticancer Effects of the JMJD6 Inhibitor, iJMJD6, in Combination Therapies
A Comparative Guide for Researchers
Note: There is currently limited publicly available information on a specific molecule designated "JMJD7-IN-1". This guide will focus on the well-characterized inhibitor of the closely related Jumonji domain-containing 6 (JMJD6) protein, iJMJD6 , for which synergistic effects with other anticancer agents have been documented. The data presented herein is based on preclinical studies and is intended to provide a comparative overview for research and drug development professionals.
The inhibition of epigenetic modulators is a promising strategy in oncology. iJMJD6, a potent and specific small-molecule inhibitor of JMJD6, has demonstrated significant tumor-suppressive activities.[1][2][3] Emerging evidence highlights that the therapeutic efficacy of iJMJD6 can be significantly enhanced when used in combination with other anticancer drugs, pointing towards a synergistic interaction that can overcome resistance and improve treatment outcomes.[1][2][3] This guide provides a comparative analysis of the synergistic effects of iJMJD6 with two distinct classes of anticancer agents: BET protein inhibitors and estrogen receptor antagonists.
Quantitative Analysis of Synergistic Effects
The synergistic effects of iJMJD6 in combination with the BET inhibitor JQ1 and the estrogen receptor antagonist fulvestrant have been evaluated in various cancer cell lines. While specific IC50 and Combination Index (CI) values from a comprehensive dose-response matrix are not detailed in the primary literature, the studies confirm significant synergistic interactions across multiple functional assays. The synergy is demonstrated by the enhanced reduction in cell viability and proliferation when the drugs are combined, compared to their individual effects. The Chou-Talalay method is a standard for quantifying such interactions, where a CI value less than 1 indicates synergy.[4][5][6]
Table 1: Summary of Synergistic Combinations with iJMJD6
| Combination Agent | Drug Class | Cancer Cell Line(s) | Observed Synergistic Effects | Reference |
| JQ1 | BET Protein Inhibitor | HeLa (Cervical Cancer), SMCC7721 (Hepatocellular Carcinoma), MCF7 (Breast Cancer) | Inhibition of cell proliferation, induction of apoptosis, suppression of colony formation, and reduced cell migration and invasion.[7] | [PNAS, 2022][2][7] |
| Fulvestrant (ICI) | Estrogen Receptor Antagonist | MCF7 (Breast Cancer) | Enhanced suppression of tumor growth. | [PNAS, 2022][1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are generalized protocols for key experiments used to assess the synergistic effects of iJMJD6.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF7) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of iJMJD6, the combination drug (JQ1 or fulvestrant), or the combination of both for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Synergy is determined using software like CalcuSyn or CompuSyn to calculate the Combination Index (CI).[8][9][10][11][12]
Colony Formation Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Drug Treatment: Treat the cells with the respective drugs or combinations at fixed concentrations.
-
Incubation: Culture the cells for 10-14 days, allowing for colony formation. Replace the medium with fresh medium containing the treatments every 3-4 days.
-
Colony Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: Count the number of colonies (typically containing >50 cells) manually or using an automated colony counter.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with iJMJD6, the combination drug, or the combination of both for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of iJMJD6 with JQ1 and fulvestrant are rooted in their complementary mechanisms of action, targeting key oncogenic signaling pathways from different angles.
iJMJD6 and JQ1 Synergy
JMJD6 and the BET protein BRD4 are known to interact and co-regulate the transcription of key oncogenes, most notably MYC and CCND1 (encoding Cyclin D1).[7] JMJD6 acts as a transcriptional coactivator, while BRD4 is a reader of acetylated histones, facilitating the recruitment of the transcriptional machinery. The BET inhibitor JQ1 displaces BRD4 from chromatin, leading to the downregulation of MYC and other target genes. iJMJD6, by inhibiting the enzymatic activity of JMJD6, also leads to the repression of these same oncogenes.[1][2] The combination of iJMJD6 and JQ1 results in a more profound and sustained suppression of the MYC signaling axis, leading to enhanced cell cycle arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. A specific JMJD6 inhibitor potently suppresses multiple types of cancers both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. A specific JMJD6 inhibitor potently suppresses multiple types of cancers both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. calcusyn.software.informer.com [calcusyn.software.informer.com]
- 9. CalcuSyn, Version 2.0 [norecopa.no]
- 10. youtube.com [youtube.com]
- 11. Analysis of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. To Combine or Not Combine: Drug Interactions and Tools for Their Analysis. Reflections from the EORTC-PAMM Course on Preclinical and Early-phase Clinical Pharmacology | Anticancer Research [ar.iiarjournals.org]
Navigating the Landscape of JMJD7 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the currently identified inhibitors of Jumonji Domain-Containing Protein 7 (JMJD7), a bifunctional enzyme with emerging roles in oncology and cellular regulation. Due to the limited number of publicly disclosed inhibitors, this guide focuses on a detailed analysis of the available data, experimental methodologies, and the biological context of JMJD7 function to aid in the advancement of novel therapeutic strategies.
JMJD7, a member of the JmjC domain-containing family of 2-oxoglutarate (2OG)-dependent oxygenases, has been shown to exhibit two distinct enzymatic activities. It functions as a (3S)-lysyl hydroxylase, modifying the translation factor GTPases DRG1 and DRG2.[1][2][3] Additionally, it has been reported to act as a protease that cleaves methylated arginine residues on histone tails.[3][4] This dual functionality implicates JMJD7 in the regulation of protein synthesis and transcription, making it a compelling target for therapeutic intervention, particularly in cancer where its fusion with PLA2G4B has been identified in head and neck squamous cell carcinoma.[3]
Comparative Analysis of Known JMJD7 Inhibitors
The development of selective JMJD7 inhibitors is still in its early stages, with only a handful of molecules identified. These can be broadly categorized into small molecules, peptide-based inhibitors, and broad-spectrum 2OG oxygenase inhibitors.
| Inhibitor Class | Inhibitor Name | Type | IC50 Value (µM) | Mechanism of Action | Reference |
| Small Molecule | Cpd-3 | Small Molecule | 6.62 | Competitive (predicted) | [5] |
| Peptide-Based | DRG1-Cys | Peptide | 1.25 | Covalent Cross-linking | [1][6] |
| DRG1-Sec | Peptide | 1.46 | Covalent Cross-linking | [1][6] | |
| DRG1-hGln | Peptide | 7.68 | Competitive | [1][6] | |
| DRG1-Orn | Peptide | 14.0 | Competitive | [1][6] | |
| DRG1-4pyrA | Peptide | 15.2 | Competitive | [1][6] | |
| Broad-Spectrum | N-oxalylglycine (NOG) | 2-OG Analogue | Not specified for JMJD7 | Competitive with 2-OG | [2][7] |
Cpd-3 is the first reported small-molecule inhibitor of JMJD7, identified through a virtual screening approach.[5] It exhibits a micromolar IC50 value and has been shown to inhibit the proliferation of cancer cell lines with high JMJD7 expression.
Peptide-based inhibitors have been developed based on the sequence of the natural substrate, DRG1. The most potent of these, DRG1-Cys and DRG1-Sec , achieve their inhibitory activity through the formation of a covalent bond with a cysteine residue near the active site of JMJD7.[1][6] Other peptide analogues with modifications to the lysine side chain, such as DRG1-hGln , DRG1-Orn , and DRG1-4pyrA , act as competitive inhibitors.[1][6]
N-oxalylglycine (NOG) is a well-characterized, broad-spectrum inhibitor of 2OG-dependent oxygenases.[8] It functions by mimicking the 2-oxoglutarate co-substrate, thereby competitively inhibiting the enzyme. While it is known to inhibit JMJD7, a specific IC50 value has not been reported.[2][7]
Experimental Methodologies
The characterization of JMJD7 inhibitors has primarily relied on biochemical assays. A detailed protocol for a commonly used Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry-based assay is provided below.
JMJD7 Biochemical Inhibition Assay (MALDI-TOF MS)
This assay measures the enzymatic activity of JMJD7 by monitoring the hydroxylation of a synthetic peptide substrate derived from DRG1.
Materials:
-
Recombinant human JMJD7 protein
-
DRG1-Lys peptide substrate (e.g., residues 17-40)
-
2-oxoglutarate (2OG)
-
Ferrous ammonium sulfate (FAS)
-
L-ascorbic acid (LAA)
-
HEPES buffer (pH 7.5)
-
Test inhibitors
-
α-cyano-4-hydroxycinnamic acid (CHCA) matrix solution
-
MALDI-TOF Mass Spectrometer
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing JMJD7 (e.g., 200 nM) in HEPES buffer.
-
Inhibitor Pre-incubation: Add the test inhibitor at various concentrations to the reaction mixture and pre-incubate for 15 minutes at room temperature. For covalent inhibitors like DRG1-Cys, this pre-incubation step is crucial.[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 2OG (e.g., 10 µM), FAS (e.g., 20 µM), LAA (e.g., 200 µM), and the DRG1-Lys substrate peptide (e.g., 5 µM).
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 25 minutes).
-
Quenching and Sample Preparation: Quench the reaction and spot 1 µL of the reaction mixture onto a MALDI plate with 1 µL of CHCA matrix solution.
-
Data Acquisition: Analyze the samples using a MALDI-TOF mass spectrometer in positive ion mode.
-
Data Analysis: Determine the extent of substrate hydroxylation by measuring the relative signal intensities of the unreacted substrate and the hydroxylated product (+16 Da). Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing JMJD7's Biological Role and Inhibitor Discovery
To provide a clearer understanding of the biological context and the process of inhibitor discovery, the following diagrams have been generated.
Caption: Dual enzymatic functions of JMJD7 in the nucleus and cytoplasm and points of inhibition.
Caption: General workflow for the discovery and validation of novel JMJD7 inhibitors.
References
- 1. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene - JMJD7 [maayanlab.cloud]
- 4. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JMJD7 inhibitor compound 3 (Cpd-3) | JMJD7 inhibitor | Probechem Biochemicals [probechem.com]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and activity of N-oxalylglycine and its derivatives as Jumonji C-domain-containing histone lysine demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming On-Target Effects of JMJD7-IN-1: A Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the on-target effects of JMJD7-IN-1, a known inhibitor of the bifunctional enzyme Jumonji Domain-Containing Protein 7 (JMJD7). Rescue experiments are crucial for demonstrating that the cellular phenotype observed upon treatment with a small molecule inhibitor is a direct consequence of its intended target engagement and not due to off-target activities. Here, we outline detailed experimental protocols, present data in a structured format, and offer a comparative analysis with potential alternative inhibitors.
Understanding JMJD7 and its Inhibition
JMJD7 is a 2-oxoglutarate (2OG)-dependent oxygenase with two recognized enzymatic activities:
-
Peptidase Activity: It cleaves N-terminal tails of histones at methylated arginine or lysine residues, contributing to the generation of "tailless nucleosomes" and influencing transcription.[1][2]
-
(3S)-Lysyl Hydroxylase Activity: It hydroxylates specific lysine residues on translation factors, such as Developmentally Regulated GTP-binding protein 1 (DRG1) and 2 (DRG2), which is thought to modulate their interaction with RNA.[3]
Given its role in critical cellular processes, including transcription and translation, and its upregulation in certain cancers, JMJD7 has emerged as a promising therapeutic target.[2] this compound has been identified as a potent inhibitor of JMJD7 with an IC50 of 6.62 μM.[4]
The Critical Role of Rescue Experiments
To confidently attribute the biological effects of this compound to the inhibition of JMJD7, it is essential to perform rescue experiments. These experiments aim to reverse the phenotypic effects of the inhibitor by reintroducing a functional version of the target protein. A successful rescue provides strong evidence for on-target activity.
Experimental Design: A Comparative Approach
This guide details two primary types of rescue experiments: Genetic Rescue and Chemical Rescue . We also provide a framework for comparing this compound with alternative JMJD inhibitors.
I. Genetic Rescue: Overexpression of Wild-Type and Catalytically Inactive JMJD7
The most direct way to demonstrate on-target activity is to show that overexpression of the wild-type target protein, but not a catalytically inactive mutant, can reverse the effects of the inhibitor.
Experimental Workflow
Caption: Workflow for Genetic Rescue Experiment.
Experimental Protocol: Lentiviral-Mediated Overexpression
-
Vector Construction:
-
Clone the full-length human JMJD7 cDNA into a lentiviral expression vector (e.g., pLVX-Puro).
-
Generate the catalytically inactive mutant (JMJD7-H178A) via site-directed mutagenesis. The H178A mutation has been shown to abrogate JMJD7's hydroxylase activity.[3]
-
An empty vector will serve as a negative control.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiviral expression vector (Empty, JMJD7-WT, or JMJD7-H178A) and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the lentiviral particles from the supernatant after 48-72 hours.
-
-
Transduction and Selection:
-
Transduce the target cancer cell line (e.g., a line sensitive to this compound) with the produced lentiviruses.
-
Select for stably transduced cells using an appropriate antibiotic (e.g., puromycin).
-
-
Verification of Overexpression:
-
Confirm the overexpression of wild-type and mutant JMJD7 by Western blotting or qPCR.
-
-
Inhibitor Treatment and Phenotypic Analysis:
-
Plate the stable cell lines (Empty Vector, JMJD7-WT, and JMJD7-H178A).
-
Treat the cells with a dose-response of this compound or a vehicle control.
-
After a predetermined incubation period, assess cellular phenotypes such as cell viability (e.g., using CellTiter-Glo), apoptosis, or changes in downstream signaling pathways.
-
Expected Outcomes and Data Interpretation
| Experimental Group | Treatment | Expected Outcome on Cell Viability | Interpretation |
| Empty Vector | This compound | Decreased | On-target or off-target effect. |
| JMJD7-WT Overexpression | This compound | Rescued (Increased) | Strong evidence for on-target activity. |
| JMJD7-H178A Overexpression | This compound | Decreased | Confirms the phenotype is dependent on JMJD7's catalytic activity. |
| All Groups | Vehicle | Normal Growth | No inherent toxicity of the vehicle or overexpression constructs. |
II. Chemical Rescue: Substrate Supplementation
For enzymes with known substrates, supplementing the cell culture medium with a high concentration of a cell-permeable substrate can sometimes compete with the inhibitor and rescue the phenotype. Given JMJD7's dual functionality, this approach is more complex. One could explore supplementing with precursors for histone methylation or components related to the translation machinery. However, the genetic rescue approach is generally more direct and less prone to confounding factors.
III. Comparison with Alternative JMJD Inhibitors
To further characterize the specificity of this compound, its activity can be compared with other known JMJD inhibitors.
| Inhibitor | Primary Target(s) | Reported IC50 | Rationale for Comparison |
| This compound | JMJD7 | 6.62 µM [4] | Test Compound |
| JIB-04 | Pan-JMJD inhibitor | Varies by JMJD family member (nM range) | Broad-spectrum control to assess if the phenotype is specific to JMJD7 inhibition or a general consequence of inhibiting multiple JmjC domain-containing proteins. |
| GSK-J4 | JMJD3/UTX | ~9 µM (cellular) | A more selective JMJD inhibitor for a different subfamily. If GSK-J4 does not produce the same phenotype, it supports the specificity of this compound. |
Experimental Protocol: Comparative Inhibitor Analysis
-
Cell Treatment: Treat the target cell line with equimolar concentrations or a dose-response of this compound, JIB-04, and GSK-J4.
-
Phenotypic Analysis: Assess the same cellular phenotypes as in the genetic rescue experiment (e.g., cell viability).
-
Data Comparison: Compare the dose-response curves and maximum efficacy of the different inhibitors.
Expected Outcomes and Data Interpretation
-
If this compound and JIB-04 induce a similar phenotype at comparable effective concentrations, while GSK-J4 has a weaker or no effect, it suggests the phenotype is related to the inhibition of a broader range of JmjC enzymes, including JMJD7.
-
If this compound is significantly more potent at inducing the phenotype than the other inhibitors, it points towards a more specific role of JMJD7.
Addressing Off-Target Effects
A significant limitation in the current understanding of this compound is the lack of publicly available off-target profiling data. To ensure that the observed phenotypes are not due to unintended interactions with other proteins, the following is recommended:
Recommended Off-Target Profiling
-
Kinase Panel Screening: Screen this compound against a broad panel of kinases (e.g., the Eurofins Discovery KinaseProfiler™ panel) to identify any potential off-target kinase inhibition.
-
Safety Pharmacology Panel: A broader screening panel, such as the Eurofins Discovery SafetyScreen44™, can identify interactions with a wide range of other important drug targets, including GPCRs, ion channels, and transporters.
Workflow for Addressing Off-Target Effects
References
- 1. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Mechanism of JMJD7-IN-1: A Comparative Guide to Phenotypic Screening
A comprehensive guide for researchers, scientists, and drug development professionals on utilizing phenotypic screening to validate the mechanism of action of JMJD7-IN-1. This guide provides a comparative analysis of this compound with alternative inhibitors, supported by experimental data and detailed protocols.
Jumonji domain-containing 7 (JMJD7) is a bifunctional enzyme with both (3S)-lysyl hydroxylase and endopeptidase activities. Its diverse roles in cellular processes, including protein biosynthesis and chromatin regulation, have implicated it in various diseases, particularly cancer. This compound (also referred to as Cpd-3) has emerged as the first identified small molecule inhibitor of JMJD7, offering a valuable tool to probe its biological functions and therapeutic potential. This guide outlines strategies for validating the mechanism of this compound through phenotypic screening, comparing its performance with other known Jumonji inhibitors, and providing detailed experimental methodologies.
Unveiling the Dual Mechanism of JMJD7
JMJD7 exhibits two distinct enzymatic activities that contribute to its biological significance:
-
(3S)-Lysyl Hydroxylase Activity: JMJD7 catalyzes the hydroxylation of a specific lysine residue on the Developmentally Regulated GTP-binding proteins 1 and 2 (DRG1 and DRG2). These proteins are involved in translation and ribosome biogenesis.[1][2][3]
-
Endopeptidase Activity: JMJD7 can act as a protease, cleaving the N-terminal tails of histones that are marked with methylated arginine residues.[3][4] This "clipping" of histone tails can influence chromatin structure and gene transcription.[4]
A fusion protein, JMJD7-PLA2G4B, has been identified in head and neck squamous cell carcinoma (HNSCC) and has been shown to promote cancer cell survival and proliferation by modulating the phosphorylation of AKT, a key regulator of cell growth and survival.[5][6][7]
Comparative Analysis of JMJD7 Inhibitors
To effectively validate the on-target effects of this compound, it is crucial to compare its activity with other known inhibitors of the 2-oxoglutarate (2OG)-dependent dioxygenase family, to which JMJD7 belongs.
| Inhibitor | Target(s) | IC50 against JMJD7 | Key Characteristics |
| This compound (Cpd-3) | JMJD7 | 6.62 µM[4] | First reported specific inhibitor of JMJD7. |
| N-oxalylglycine (NOG) | Broad-spectrum 2OG oxygenase inhibitor | Activity confirmed, but specific IC50 not reported[2][8] | A general inhibitor used to probe the function of 2OG-dependent enzymes. |
| Pyridine-2,4-dicarboxylic acid (2,4-PDCA) | Broad-spectrum 2OG oxygenase inhibitor | Activity suggested, but specific IC50 not reported[9][10] | A widely used inhibitor of various Jumonji domain-containing proteins. |
Phenotypic Screening Strategy for this compound
A multi-tiered phenotypic screening approach is recommended to validate the mechanism of this compound. This involves assessing its impact on cellular processes directly linked to its known enzymatic activities.
Primary Screens: Target Engagement and Cellular Viability
-
Cellular Thermal Shift Assay (CETSA): To confirm direct binding of this compound to JMJD7 in a cellular context.
-
Cell Viability Assays: To determine the anti-proliferative effect of this compound across various cancer cell lines, particularly those with high JMJD7 expression.
Secondary Screens: Mechanism-Specific Phenotypes
-
DRG1/2 Hydroxylation Assay: To quantify the inhibition of JMJD7's hydroxylase activity.
-
Histone Tail Cleavage Assay: To assess the inhibition of JMJD7's protease activity.
-
AKT Phosphorylation Assay: To investigate the downstream effects on the AKT signaling pathway, especially in cells expressing the JMJD7-PLA2G4B fusion.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to JMJD7 in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cancer cells with high JMJD7 expression (e.g., head and neck squamous cell carcinoma cell lines) to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Heat Shock: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction by centrifugation. Determine the protein concentration of the soluble fraction.
-
Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blot using an antibody specific for JMJD7. The amount of soluble JMJD7 at different temperatures is quantified. An increase in the thermal stability of JMJD7 in the presence of this compound indicates direct binding.
Experimental Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
DRG1/2 Hydroxylation Assay (In Vitro)
Objective: To quantify the inhibitory effect of this compound on the lysyl hydroxylase activity of JMJD7.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human JMJD7, a synthetic peptide substrate corresponding to the hydroxylation site of DRG1 (e.g., DRG116-40), Fe(II), 2-oxoglutarate, and ascorbate in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Inhibitor Addition: Add varying concentrations of this compound, N-oxalylglycine, or pyridine-2,4-dicarboxylic acid to the reaction mixtures. Include a no-inhibitor control.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours).
-
Analysis by Mass Spectrometry: Quench the reactions and analyze the samples by MALDI-TOF or LC-MS to detect the mass shift corresponding to the hydroxylation of the DRG1 peptide.
-
IC50 Determination: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.[11]
JMJD7-Mediated DRG1 Hydroxylation
Caption: Enzymatic reaction of DRG1 hydroxylation by JMJD7.
Histone Tail Cleavage Assay
Objective: To determine the effect of this compound on the endopeptidase activity of JMJD7.
Methodology:
-
Substrate Preparation: Use synthetic histone H3 peptides with symmetric dimethylation at Arginine 2 (H3R2me2s) as the substrate.
-
Enzymatic Reaction: Incubate the H3R2me2s peptide with recombinant JMJD7 in a reaction buffer containing a divalent cation (e.g., Fe(II)).
-
Inhibitor Treatment: Add different concentrations of this compound or a general metalloprotease inhibitor as a control.
-
Analysis of Cleavage Products: Stop the reaction and analyze the cleavage products by MALDI-TOF mass spectrometry to detect the fragments of the histone peptide.[3][4]
-
Quantification: Quantify the amount of cleaved peptide to determine the inhibitory effect of this compound.
Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound on cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 breast cancer cells, HNSCC cells) in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like the DRAQ7/TMRM combination to measure cell viability.[12][13]
-
GI50/IC50 Calculation: Determine the concentration of this compound that causes 50% inhibition of cell growth (GI50) or is cytotoxic to 50% of the cells (IC50).
Downstream Signaling Pathway of JMJD7
Inhibition of JMJD7, particularly the JMJD7-PLA2G4B fusion protein, is expected to impact the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation. Phenotypic screens should, therefore, include an assessment of the phosphorylation status of AKT and its downstream targets.
JMJD7-PLA2G4B and AKT Signaling
Caption: Inhibition of JMJD7-PLA2G4B fusion by this compound blocks AKT signaling.
By employing a systematic and comparative phenotypic screening approach, researchers can effectively validate the mechanism of action of this compound, elucidate the functional roles of JMJD7, and pave the way for the development of novel therapeutic strategies targeting this multifaceted enzyme.
References
- 1. Discovery of JMJD7 inhibitors with the aid of virtual screening and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Jumonji-C oxygenase JMJD7 catalyzes (3S)-lysyl hydroxylation of TRAFAC GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A novel read-through transcript JMJD7-PLA2G4B regulates head and neck squamous cell carcinoma cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel read-through transcript JMJD7-PLA2G4B regulates head and neck squamous cell carcinoma cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substrate selectivity and inhibition of the human lysyl hydroxylase JMJD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-time cell viability assays using a new anthracycline derivative DRAQ7® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cyanidin 3-glycoside induced apoptosis in MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Link: A Guide to Correlating JMJD7 Expression with JMJD7-IN-1 Sensitivity in Cancer Research
For researchers, scientists, and drug development professionals, understanding the interplay between protein expression and inhibitor sensitivity is paramount for advancing targeted cancer therapies. This guide provides a comprehensive comparison of Jumonji domain-containing 7 (JMJD7) expression levels and the corresponding sensitivity to its potent inhibitor, JMJD7-IN-1, supported by experimental data and detailed protocols.
JMJD7, a member of the Jumonji C (JmjC) domain-containing protein family, has emerged as a compelling therapeutic target in oncology. This protein functions as a 2-oxoglutarate (2OG)-dependent oxygenase and has been implicated in various cellular processes, including histone modification and protein hydroxylation. Notably, aberrant expression of JMJD7 has been linked to the proliferation and survival of various cancer cells, making it an attractive candidate for inhibitor development. Knockout of JMJD7 in human cancer cell lines has been shown to dramatically repress cell growth, highlighting its critical role in cell proliferation.[1]
This compound is a recently identified small molecule inhibitor of JMJD7. It demonstrates potent inhibitory activity against JMJD7 with a reported IC50 value of 6.62 μM in biochemical assays.[2][3][4][5][][7] Preliminary studies have indicated that cancer cell lines with higher expression levels of JMJD7 exhibit greater sensitivity to this inhibitor, suggesting a potential biomarker-driven therapeutic strategy.[4][8]
Comparative Analysis of this compound Sensitivity in Cancer Cell Lines
The following table summarizes the in vitro sensitivity of various cancer cell lines to this compound, providing a basis for correlating inhibitor efficacy with cellular context.
| Cell Line | Cancer Type | This compound IC50 (μM) |
| T-47D | Breast Cancer | 9.40 |
| SK-BR-3 | Breast Cancer | 13.26 |
| Jurkat | T-cell Leukemia | 15.03 |
| HeLa | Cervical Cancer | 16.14 |
Data sourced from MedChemExpress product information, citing a 72-hour MTT assay.[5]
This data suggests a differential sensitivity to this compound across various cancer types. To rigorously establish a direct correlation, it is essential to quantify JMJD7 expression in each of these cell lines.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are outlined below.
Quantification of JMJD7 mRNA Expression by qRT-PCR
This protocol allows for the precise measurement of JMJD7 transcript levels in different cancer cell lines.
-
Cell Culture: Culture T-47D, SK-BR-3, Jurkat, and HeLa cells according to standard protocols.
-
RNA Extraction: Isolate total RNA from cell pellets using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qRT-PCR: Perform quantitative real-time PCR using a suitable qPCR instrument. The reaction mixture should contain cDNA template, forward and reverse primers for JMJD7, and a SYBR Green master mix. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
JMJD7 Forward Primer: (Sequence to be obtained from relevant literature or designed)
-
JMJD7 Reverse Primer: (Sequence to be obtained from relevant literature or designed)
-
-
Data Analysis: Calculate the relative expression of JMJD7 mRNA using the ΔΔCt method.
Assessment of Cell Viability using the MTT Assay
This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 μM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log concentration of this compound. Calculate the IC50 value using non-linear regression analysis.
Visualizing the Rationale and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the signaling context of JMJD7 and a typical experimental workflow.
References
- 1. The Novel Protease Activities of JMJD5–JMJD6–JMJD7 and Arginine Methylation Activities of Arginine Methyltransferases Are Likely Coupled - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of JMJD7 inhibitors with the aid of virtual screening and bioactivity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 7. JMJD7 inhibitor compound 3 (Cpd-3) | JMJD7 inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for JMJD7-IN-1: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of JMJD7-IN-1, a potent inhibitor of the Jumonji domain-containing protein 7 (JMJD7). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing environmental impact and maintaining a safe laboratory environment.
This compound is a valuable tool in epigenetic research, and understanding its properties is crucial for its safe management. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₈Cl₂N₂O₄ | [1] |
| Molecular Weight | 363.15 g/mol | [1] |
| IC₅₀ (JMJD7) | 6.62 μM | [2] |
| Binding Affinity (JMJD7) | 3.80 μM | [2] |
| Cell Growth Inhibition IC₅₀ (T-47d) | 9.40 μM | [2] |
| Cell Growth Inhibition IC₅₀ (SK-BR-3) | 13.26 μM | [2] |
| Cell Growth Inhibition IC₅₀ (Jurkat) | 15.03 μM | [2] |
| Cell Growth Inhibition IC₅₀ (Hela) | 16.14 μM | [2] |
| Storage (Solid) | 4°C, protect from light | [1] |
| Storage (In solvent) | -80°C (6 months), -20°C (1 month), protect from light | [2] |
Experimental Protocols
The inhibitory activity of this compound was determined through in vitro assays. The IC₅₀ value against JMJD7 was established by measuring the dose-dependent inhibition of the enzyme's activity with concentrations of the inhibitor ranging from 0.1 to 1000 μM.[2] Cell growth inhibition was assessed after 72 hours of treatment with this compound in various cell lines.[2]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Procedures
The proper disposal of this compound is essential to prevent harm to personnel and the environment. The following procedures are based on general best practices for laboratory chemical waste and should be performed in accordance with institutional and local regulations.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is required.
Disposal of Solid this compound
-
Segregation: Unused or expired solid this compound should be disposed of as chemical waste. Do not mix with regular trash.
-
Packaging: Ensure the solid waste is in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the quantity, and any relevant hazard information.
-
Collection: Place the sealed container in the designated solid chemical waste receptacle provided by your institution's Environmental Health and Safety (EHS) department.
Disposal of this compound Solutions
Solutions of this compound, typically in solvents like DMSO, must be treated as hazardous liquid waste.
-
Collection: Collect all waste solutions containing this compound in a dedicated, leak-proof, and sealed container. The container must be compatible with the solvent used.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), the solvent (e.g., "in DMSO"), the approximate concentration, and the date.
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.
-
Prohibition: Under no circumstances should solutions containing this compound be poured down the drain.
Disposal of Empty Containers
Containers that previously held this compound must be decontaminated before disposal.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., the solvent used to dissolve the compound, or another appropriate solvent like ethanol or acetone).
-
Rinsate Collection: The rinsate from these washes must be collected and disposed of as hazardous liquid waste, following the procedure for this compound solutions.
-
Container Disposal: Once triple-rinsed, deface or remove the original label from the container. The decontaminated container can then typically be disposed of as regular laboratory glassware or plasticware, according to your institution's policies.
Accidental Release Measures
In the event of a spill, follow these guidelines:
-
Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation. Place the collected material in a sealed container for disposal as chemical waste.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the absorbent material in a sealed container for disposal as chemical waste.
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific EHS guidelines for chemical waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling JMJD7-IN-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of JMJD7-IN-1, a potent inhibitor of the JMJD7 histone demethylase. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, as well as inhalation.
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times to protect from splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols. |
Safe Handling Protocol
Follow these step-by-step instructions for the safe handling of this compound throughout your experimental workflow.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is -20°C for long-term storage.
2. Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood.
-
To prepare a stock solution, carefully weigh the desired amount of this compound powder using an analytical balance within the fume hood.
-
Slowly add the appropriate solvent (e.g., DMSO) to the powder to avoid splashing.
-
Ensure the solution is fully dissolved before use.
3. Use in Experiments:
-
When transferring solutions, use appropriate volumetric pipettes to minimize the risk of spills.
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
Avoid direct contact with the skin, eyes, and clothing.
4. Spill Cleanup:
-
In case of a small spill, wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the contaminated material in a sealed container for proper disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Unused Compound: Dispose of any unused solid this compound as hazardous chemical waste according to your institution's and local regulations.
-
Contaminated Materials: All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a clearly labeled hazardous waste container for chemical waste. Do not pour down the drain.
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
